Product packaging for 5-Phenylpyrimidin-2-amine(Cat. No.:CAS No. 31408-23-8)

5-Phenylpyrimidin-2-amine

Cat. No.: B1337631
CAS No.: 31408-23-8
M. Wt: 171.2 g/mol
InChI Key: JYGOFGJNWGAPAN-UHFFFAOYSA-N
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Description

5-Phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3 B1337631 5-Phenylpyrimidin-2-amine CAS No. 31408-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGOFGJNWGAPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492447
Record name 5-Phenylpyrimidin-2-amine
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Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31408-23-8
Record name 5-Phenylpyrimidin-2-amine
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Record name 5-phenylpyrimidin-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Phenylpyrimidin-2-amine (CAS No: 31408-23-8). Due to a scarcity of publicly available experimental data for this specific isomer, this document presents high-quality predicted values for key physicochemical parameters, alongside established experimental protocols for the synthesis and characterization of closely related aminopyrimidine derivatives. Furthermore, a potential signaling pathway relevant to the broader class of pyrimidin-2-amine compounds is illustrated to provide context for its potential biological activity.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the key predicted and known properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₉N₃Anichem
Molecular Weight 171.20 g/mol PubChem
Predicted Melting Point Not Available-
Predicted Boiling Point Not Available-
Predicted Water Solubility Not Available-
Predicted pKa (most basic) Not Available-
Predicted LogP Not Available-
Physical Form SolidSigma-Aldrich

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the synthesis of 2-amino-5-phenylpyrimidines has been described in the literature. The following is a representative protocol adapted from established methods for the synthesis of aminopyrimidine derivatives.[1][2]

Synthesis of 2-Amino-5-phenylpyrimidine Derivatives

This protocol outlines a common synthetic route involving the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.

Materials:

  • A substituted phenylmalondialdehyde or a suitable precursor (e.g., a β-ketoester or β-aldehydoester with a phenyl group at the α-position)

  • Guanidine hydrochloride

  • A suitable base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous ethanol or other suitable solvent

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenyl-substituted β-dicarbonyl precursor (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a solution of the base (e.g., sodium ethoxide in ethanol, 2.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) and reduce the solvent volume under reduced pressure.

  • Isolation: The crude product may precipitate upon cooling or after the addition of water. Collect the solid by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) or by column chromatography on silica gel to obtain the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Below is a generalized workflow for the synthesis and purification of aminopyrimidine derivatives.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants β-Dicarbonyl Precursor + Guanidine + Base Reaction Reflux in Solvent Reactants->Reaction Crude Product Crude this compound Reaction->Crude Product Isolation Isolation/ Work-up Crude Product->Isolation Purification Method Recrystallization or Column Chromatography Isolation->Purification Method Pure Product Pure this compound Purification Method->Pure Product Characterization Characterization Pure Product->Characterization NMR, MS, MP

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound derivatives.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not well-documented, the pyrimidin-2-amine scaffold is a common feature in a variety of kinase inhibitors.[3][4][5] For instance, derivatives of this class have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and cell cycle progression.[6][7] Overexpression of PLK4 is associated with tumorigenesis and is a target for cancer therapy.

The following diagram illustrates a simplified signaling pathway involving PLK4 and its downstream effects, which could be a potential area of investigation for this compound and its analogs.

G Potential Signaling Pathway for Pyrimidin-2-amine Derivatives Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K Akt Akt PI3K->Akt PLK4 PLK4 Akt->PLK4 Activates PLK4_Inhibitor This compound (Potential Inhibitor) PLK4_Inhibitor->PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Wnt_Beta_Catenin Wnt/β-catenin Pathway PLK4->Wnt_Beta_Catenin Activates Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Tumor_Progression Tumor Progression Cell_Cycle_Progression->Tumor_Progression Wnt_Beta_Catenin->Tumor_Progression

Caption: A simplified diagram illustrating the potential inhibition of the PLK4 signaling pathway by a pyrimidin-2-amine derivative.

Conclusion

This compound is a small molecule with a core structure that is of significant interest in medicinal chemistry. While specific experimental data on its physicochemical properties are limited, this guide provides a foundation for researchers by presenting high-quality predicted values and established experimental protocols for related compounds. The potential for this class of molecules to act as kinase inhibitors, such as targeting the PLK4 pathway, highlights the importance of further investigation into its biological activities. It is recommended that the properties outlined in this guide be experimentally verified to facilitate any future drug development efforts.

References

synthesis and screening of 5-Phenylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Screening of 5-Phenylpyrimidin-2-amine Derivatives

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for a wide array of pharmacologically active compounds. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapies. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery. This guide provides a comprehensive overview of the synthesis strategies, biological screening methods, and structure-activity relationships of this compound derivatives, intended for researchers and professionals in the field of drug development.

Synthesis Strategies

The synthesis of this compound derivatives typically involves multi-step processes leveraging modern organic chemistry techniques. The most common approaches involve the construction of the substituted pyrimidine core followed by the introduction of the phenyl and amine moieties through cross-coupling reactions.

A prevalent strategy begins with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, which serves as a versatile starting material. The differential reactivity of the chlorine atoms allows for sequential, regioselective substitutions. Typically, a nucleophilic aromatic substitution is performed first, followed by a palladium-catalyzed cross-coupling reaction.

Key Synthetic Reactions:

  • Nucleophilic Aromatic Substitution (SNA_r): This reaction is often the initial step, where one of the halide atoms on a dihalopyrimidine precursor is displaced by an amine. This step is crucial for installing the 2-amine portion of the scaffold.[1][2][3]

  • Suzuki Cross-Coupling: This palladium-catalyzed reaction is widely used to form the carbon-carbon bond between the pyrimidine core (at position 5) and the phenyl ring. It involves the reaction of a halopyrimidine with a phenylboronic acid derivative.[2][4][5]

  • Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling method used for forming carbon-nitrogen bonds. It is an alternative or complementary method for introducing the N-aryl amine substituents onto the pyrimidine ring.[1][3][4]

  • Condensation Reactions: A more classical approach involves the condensation of a β-ketoester or β-aldehydoester with guanidine to directly form the 2-aminopyrimidine ring system.[6]

G General Synthetic Workflow start_node 2,4-Dihalopyrimidine Precursor step1_node Step 1: Nucleophilic Aromatic Substitution (SNA_r) start_node->step1_node + Substituted Amine intermediate1 4-Halo-pyrimidin-2-amine Intermediate step1_node->intermediate1 step2_node Step 2: Pd-Catalyzed Suzuki Coupling intermediate1->step2_node + Phenylboronic Acid step3_node Alternative Step 2: Buchwald-Hartwig Amination intermediate1->step3_node (If applicable) final_product Target this compound Derivative step2_node->final_product step3_node->final_product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Screening and Pharmacological Activity

Derivatives of this compound have been investigated for a multitude of biological activities, with a primary focus on enzyme inhibition.

Kinase Inhibition

This scaffold is particularly prominent in the development of kinase inhibitors. The pyrimidine core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

  • Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[7][8] These kinases are key regulators of mitosis, and their inhibition leads to mitotic failure and cell death in cancer cells.[8] The lead compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) has demonstrated oral bioavailability and anticancer activity, progressing to clinical trials.[7][8]

  • Janus Kinase 2 (JAK2): N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as potent and selective JAK2 inhibitors.[9][10] The JAK2V617F mutation is a driver in many myeloproliferative neoplasms (MPNs), making selective JAK2 inhibition a crucial therapeutic strategy.[10] Compound A8 from one such series showed excellent potency (IC50 of 5 nM) and selectivity against other JAK family members.[9][10]

  • Cyclin-Dependent Kinase 9 (CDK9): 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been developed as potent CDK9 inhibitors.[11] CDK9 is a key transcriptional regulator, and its inhibition can selectively induce apoptosis in cancer cells by down-regulating the expression of anti-apoptotic proteins.[11]

  • Bcr-Abl: N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized as inhibitors of the Bcr-Abl fusion protein, the causative agent in chronic myeloid leukemia.[12]

  • Polo-like kinase 4 (PLK4): A series of novel aminopyrimidine derivatives were designed as potent PLK4 inhibitors, with compound 8h showing an IC50 of 6.7 nM and excellent anti-proliferative activity against breast cancer cells.[3]

JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 Autophosphorylation STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor This compound Derivative (e.g., A8) Inhibitor->JAK2 Inhibits (ATP-competitive)

Caption: Inhibition of the JAK-STAT pathway by this compound derivatives.

Other Therapeutic Targets
  • USP1/UAF1 Deubiquitinase: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response, showing potential as anticancer agents.[2][13]

  • Phosphodiesterase 4 (PDE4): 5-Carbamoyl-2-phenylpyrimidine derivatives act as potent PDE4 inhibitors, with demonstrated anti-inflammatory activity in preclinical models.[14]

  • Antifungal Agents: By employing a scaffold hopping strategy, 2-phenylpyrimidine derivatives have been designed as inhibitors of fungal CYP51, a crucial enzyme in ergosterol biosynthesis, leading to potent antifungal activity.[5]

Data Presentation: Summary of Biological Activity

The following tables summarize the quantitative data for various this compound derivatives against their respective targets.

Table 1: Aurora Kinase Inhibitors

Compound Target Kᵢ (nM) IC₅₀ (nM) Cell Line GI₅₀ (µM) Citation
CYC116 (18) Aurora A 8.0 - Various - [8]

| | Aurora B | 9.2 | - | | |[8] |

Table 2: JAK2 Kinase Inhibitors

Compound Target IC₅₀ (nM) Selectivity vs JAK1 Selectivity vs JAK3 Selectivity vs TYK2 Citation

| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold |[9][10] |

Table 3: CDK Inhibitors

Compound Target Kᵢ (nM) Cell Line GI₅₀ (nM) Citation
12e CDK9 3-7 (pan-CDK) HCT-116 < 10 [11]
12u CDK9 - - - [11]

| | CDK2 | >80-fold less potent | | |[11] |

Table 4: Other Target Inhibitors

Compound Target IC₅₀ (nM) Assay Type Citation
ML323 (70) USP1/UAF1 < 100 (nanomolar) Biochemical [2][13]
10f PDE4B 8.3 Biochemical [14]
39 PDE4B 0.21 Cellular (TNF-α) [14]
8h PLK4 6.7 Biochemical [3]

| C6 | Fungal CYP51 | - | Antifungal Activity |[5] |

Experimental Protocols

General Synthetic Protocol for N-benzyl-2-phenylpyrimidin-4-amine derivatives

This protocol is a generalized procedure based on methods for synthesizing USP1/UAF1 inhibitors.[2]

  • Step 1: Nucleophilic Substitution. To a solution of a 2,4-dichloro-5-substituted-pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol), add a commercially available substituted methanamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 3-15 hours).

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify the resulting intermediate (a 4-amino-2-chloro-pyrimidine derivative) by column chromatography.

  • Step 2: Suzuki Coupling. In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), a substituted phenyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., DMF or acetonitrile/water). Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the mixture (e.g., to 100-115 °C) for 12-24 hours, monitoring for completion.

  • After cooling, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the final product by column chromatography or recrystallization to yield the desired N-benzyl-2-phenylpyrimidin-4-amine derivative.

General Protocol for In Vitro Kinase Inhibition Assay

This is a representative protocol for determining the IC₅₀ value of a test compound.

  • Reagents and Materials: Kinase enzyme (e.g., Aurora A, JAK2), corresponding substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer. b. In a 384-well plate, add the test compound dilution, the kinase enzyme, and the substrate/ATP mixture. The final DMSO concentration should be kept low (<1%). c. Include positive controls (no inhibitor) and negative controls (no enzyme). d. Incubate the plate at a set temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity. f. Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

General Protocol for MTT Cell Viability Assay

This protocol measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[15]

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting viability against compound concentration.

Screening Cascade Workflow start_node Compound Library (5-Phenylpyrimidin-2-amines) step1_node Primary Screening: Biochemical Assay (e.g., Kinase Inhibition) start_node->step1_node decision1 Active? step1_node->decision1 step2_node Secondary Screening: Cell-based Assays (e.g., MTT, p-STAT) decision1->step2_node Yes inactive Inactive decision1->inactive No decision2 Potent & Selective? step2_node->decision2 step3_node Lead Optimization: SAR Studies, ADME/Tox (e.g., Microsomal Stability) decision2->step3_node Yes decision2->inactive No final_product Preclinical Candidate step3_node->final_product

Caption: A typical workflow for screening and identifying lead compounds.

References

The Biological Landscape of 5-Phenylpyrimidin-2-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology. Analogs of this core structure have been extensively explored as inhibitors of various protein kinases and other critical cellular targets. This technical guide provides an in-depth overview of the biological activities of these analogs, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Prominent Biological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several key enzyme families, leading to diverse biological effects, primarily in the context of cancer therapy.

Kinase Inhibition

Kinases are a major class of enzymes targeted by this scaffold. By competing with ATP for the binding site, these small molecules can modulate signaling pathways crucial for cell proliferation, survival, and differentiation.

  • Janus Kinase (JAK) Inhibition: Certain N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of JAK2.[1][2] The JAK-STAT signaling pathway is critical for hematopoiesis, and its aberrant activation, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2] Inhibition of JAK2 phosphorylation blocks the downstream signaling cascade, offering a therapeutic strategy for these disorders.[1][2] One optimized compound, designated A8 , showed excellent potency against JAK2 kinase with an IC50 value of 5 nM and exhibited significant selectivity over other JAK family members (JAK1, JAK3, and TYK2).[1][2]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are another class of potent kinase inhibitors, specifically targeting CDK9.[3] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, inducing apoptosis in cancer cells.[3] Structure-activity relationship (SAR) studies have revealed that modifications at the C5-position of the pyrimidine core are crucial for CDK9 potency and selectivity.[3]

  • Aurora Kinase Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been found to be potent inhibitors of Aurora A and B kinases.[4] These kinases are essential for proper mitotic progression, and their inhibition leads to aberrant mitosis, polyploidy, and ultimately, cell death in cancer cells.[4]

  • Polo-like Kinase 4 (PLK4) Inhibition: Utilizing a scaffold hopping strategy, researchers have developed novel pyrimidin-2-amine derivatives as highly potent inhibitors of PLK4, a master regulator of centriole duplication.[5] Overexpression of PLK4 is common in various cancers, making it an attractive anticancer target.[5] The lead compound, 8h , demonstrated a PLK4 IC50 of 0.0067 μM and exhibited excellent antiproliferative activity against breast cancer cells.[5]

Other Targets
  • USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[6][7] This complex is a key regulator of the DNA damage response, and its inhibition leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival in non-small cell lung cancer, establishing it as a potential anticancer target.[7]

Signaling Pathway Modulation

The inhibition of protein kinases by this compound analogs directly impacts intracellular signaling cascades. The diagram below illustrates a generalized workflow for identifying and characterizing the activity of these inhibitors.

G cluster_0 Screening & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization CompoundLib Compound Library (this compound analogs) HTS High-Throughput Screening (HTS) CompoundLib->HTS Synthesis Analog Synthesis & Optimization Synthesis->HTS HitIdent Hit Identification HTS->HitIdent KinaseAssay Kinase Activity Assay (e.g., IC50 determination) HitIdent->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) KinaseAssay->SAR PathwayAnalysis Signaling Pathway Analysis (Western Blot) CellAssay->PathwayAnalysis CellAssay->SAR Selectivity Selectivity Profiling (Kinase Panel) TargetEngage Target Engagement Assays PathwayAnalysis->TargetEngage ADME In Vitro ADME/Tox (Metabolic Stability) TargetEngage->ADME SAR->Synthesis SAR->ADME LeadCompound Lead Compound ADME->LeadCompound

Caption: General workflow for the discovery and optimization of this compound analogs.

The following diagram depicts the inhibitory action of a selective JAK2 inhibitor on its signaling pathway, a common mechanism for this class of compounds.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates GeneExp Gene Expression (Proliferation, Survival) Nucleus->GeneExp Inhibitor This compound Analog (e.g., A8) Inhibitor->JAK2 inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound analog.

Quantitative Data Summary

The biological activity of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Below is a summary of reported activities for representative compounds.

Compound Class/NameTarget Kinase(s)IC50 / Ki ValueCell Line(s) / Notes
Compound A8 JAK25 nM (IC50)Exhibits 38.6-, 54.6-, and 41.2-fold selectivity for JAK1, JAK3, and TYK2, respectively.[1][2]
Compound 12u CDK9, CDK2Nanomolar (Ki)Demonstrates over 80-fold selectivity for CDK9 versus CDK2.[3]
CYC116 Aurora A, Aurora B8 nM, 9.2 nM (IC50)Orally bioavailable pan-Aurora kinase inhibitor.[4]
Compound 8h PLK46.7 nM (IC50)Shows excellent antiproliferative activity against breast cancer cells (MCF-7, BT474, MDA-MB-231).[5]
Compound 38 USP1/UAF170 nM (IC50)Potent inhibitor of the deubiquitinase complex.[6]
Compound 5l -9.15 µM (MCF-7), 10.45 µM (HepG2)Pyridylpyrimidinyl semicarbazide derivative with antitumor activity.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections outline the methodologies for key assays used to characterize this compound analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.[9] Prepare kinase buffer, substrate/ATP mixture, and detection reagents.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound dilution. Use 5% DMSO for control wells.[9]

  • Kinase Addition: Add 2 µL of the specific kinase solution (e.g., p38α, JAK2) to each well.[9]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Final concentrations of substrate and ATP need to be optimized for each kinase system.[9]

  • Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.[9]

  • Reaction Termination & Signal Generation:

    • Add 5 µL of a reagent like ADP-Glo™ to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.[9]

    • Add 10 µL of a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules (e.g., JAK2, STAT).

  • Cell Lysis: Treat cells with the inhibitor for a specific time, then wash and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-JAK2, anti-total-JAK2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein level.

Conclusion

The this compound scaffold continues to be a highly valuable template in the design of targeted therapeutics. Analogs have demonstrated potent and often selective activity against a range of clinically relevant targets, particularly protein kinases involved in cancer progression. The ongoing exploration of structure-activity relationships, guided by robust in vitro and cell-based assays, promises to yield next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, further cementing the importance of this chemical class in modern drug discovery.

References

Spectroscopic Analysis of 5-Phenylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-phenylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₁₀H₉N₃.[1] Its structure consists of a pyrimidine ring substituted with a phenyl group at the 5-position and an amino group at the 2-position.

Molecular Structure:

G cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Insert into Spectrometer A->B C Lock and Shim B->C D Acquire Spectrum (¹H or ¹³C) C->D E Process Data (FT, Phasing, Baseline) D->E F Analyze Spectrum E->F G cluster_workflow FTIR Spectroscopy Workflow (ATR) A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal D Apply Pressure C->D E Acquire Sample Spectrum D->E F Analyze Spectrum E->F G cluster_workflow Mass Spectrometry (ESI) Workflow A Prepare Dilute Solution (0.1 mg/mL) B Infuse or Inject Sample A->B C Ionize Sample (ESI) B->C D Analyze Ions by m/z C->D E Detect Ions D->E F Generate Mass Spectrum E->F

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 5-Phenylpyrimidin-2-amine for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

The 5-phenylpyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of potent and selective inhibitors targeting various protein kinases and other enzymes implicated in a range of diseases, most notably cancer. This technical guide delves into the critical structure-activity relationships (SAR) of this compound class, offering a detailed examination of how specific structural modifications influence biological activity. By synthesizing data from key studies, this document provides a framework for the rational design of next-generation therapeutics.

Core Structure and Key Interaction Points

The fundamental this compound scaffold consists of a pyrimidine ring substituted with a phenyl group at the 5-position and an amine at the 2-position. This arrangement provides a versatile template for introducing a variety of substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties. The core structure's nitrogen atoms often act as hydrogen bond acceptors or donors, anchoring the molecule within the active site of the target protein.

Structure-Activity Relationship Insights Across Different Targets

The versatility of the this compound scaffold is evident in its ability to be adapted to inhibit a diverse array of biological targets. The following sections summarize the SAR for several key enzyme classes.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent CDK9 inhibitors. The SAR for this class highlights the importance of the C5-group on the pyrimidine core, particularly in conjunction with a bulky substituted aniline moiety, for achieving high potency and selectivity.[1]

Table 1: SAR of this compound Derivatives as CDK9 Inhibitors

CompoundR1 (at C5 of Pyrimidine)R2 (Aniline Substitution)CDK9 Ki (nM)Selectivity vs CDK2
Reference Cmpd HUnsubstituted>1000-
12u -Bulky substituted anilineNanomolar range>80-fold

Data synthesized from multiple sources.

The general synthetic approach to these compounds involves the construction of the substituted pyrimidine core followed by the introduction of the aniline and thiazole moieties.

USP1/UAF1 Deubiquitinase Inhibition

N-benzyl-2-phenylpyrimidin-4-amine derivatives have emerged as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer. Optimization of this series revealed that a 5-methyl pyrimidine core and a 2-isopropylphenyl group were optimal for activity.[2][3][4] Further exploration of the N-benzyl "northern portion" showed that while a terminal 3-pyridine group conferred high potency, it was a potential metabolic liability.[2] Replacing this with simpler aromatic and heterocyclic groups maintained good, albeit slightly reduced, potency.[2]

Table 2: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

CompoundR1 (at C5 of Pyrimidine)R2 (at C2 of Pyrimidine)"Northern Portion"USP1/UAF1 IC50 (nM)
HTS Hit HThiophene->10,000
38 Methyl2-isopropylphenyl4-(3-pyridyl)benzylaminePotent
54 Methyl2-isopropylphenyl3-methyl-phenyl130
55 Methyl2-isopropylphenyl3-pyridyl1300
56 Methyl2-isopropylphenylThiophene270

Data extracted from multiple publications.[2][3]

Polo-Like Kinase 4 (PLK4) Inhibition

Novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of PLK4, a key regulator of centriole duplication and a target in oncology.[5] Scaffold hopping from known inhibitors led to the identification of compounds with an aminopyrimidine core.[5] SAR studies indicated that the introduction of chain-linked hydrophilic fragments at specific positions on the phenyl ring could significantly improve potency.[5] For instance, compound 8h demonstrated nearly three-fold greater PLK4 inhibitory activity compared to its precursor, 3r , attributed to additional hydrogen bond interactions.[5]

Table 3: SAR of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors

CompoundModificationPLK4 IC50 (µM)
3b Initial hit0.0312
3r Optimized substituent0.0174
8h Introduction of hydrophilic chain0.0067

Data sourced from a study on PLK4 inhibitors.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized experimental protocols based on the cited literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

A common synthetic route involves the reaction of a 2,4-dihalopyrimidine with various commercially available heterocyclic and aromatic methanamines, followed by a Suzuki coupling with a substituted phenyl boronic acid.[2][3]

Diagram 1: Synthetic Workflow for USP1/UAF1 Inhibitors

G start 2,4-Dichloropyrimidine intermediate1 4-Amino-2-chloropyrimidine Intermediate start->intermediate1 Nucleophilic Substitution amine Aromatic/Heterocyclic Methanamine amine->intermediate1 final_product N-Benzyl-2-phenylpyrimidin-4-amine Derivative intermediate1->final_product Suzuki Coupling boronic_acid Substituted Phenyl Boronic Acid boronic_acid->final_product G compound Test Compound (Varying Concentrations) incubation Incubation compound->incubation kinase Target Kinase (e.g., PLK4, CDK9) kinase->incubation substrate Substrate + ATP substrate->incubation detection Detection of Phosphorylation incubation->detection data_analysis Data Analysis detection->data_analysis ic50 IC50 Value Determination data_analysis->ic50 G hts High-Throughput Screening Hit initial_sar Initial SAR Studies (e.g., Phenyl Ring Substitution) hts->initial_sar core_mod Core Modification (e.g., Pyrimidine Substitution) initial_sar->core_mod potency Improved Potency core_mod->potency selectivity Improved Selectivity core_mod->selectivity adme ADME/PK Optimization potency->adme selectivity->adme lead Lead Compound adme->lead

References

in vitro evaluation of novel 5-Phenylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Evaluation of Novel 5-Phenylpyrimidin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents. Its versatility allows for substitutions that can be tailored to achieve high potency and selectivity against various biological targets implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the in vitro evaluation of novel derivatives based on this core structure, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: Biological Activity of Novel Derivatives

The following tables summarize the in vitro biological data for several classes of this compound derivatives, highlighting their potency against specific molecular targets and their antiproliferative effects on various cancer cell lines.

Table 1: In Vitro PLK4 Inhibitory and Antiproliferative Activities [1][2]

CompoundPLK4 IC₅₀ (μM)Antiproliferative IC₅₀ (μM) vs. MCF-7
8h 0.0067Data not available
3r 0.0174Data not available
8a 0.5196Data not available
3b 0.0312Data not available

IC₅₀: The concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth.

Table 2: In Vitro JAK Kinase Inhibitory Activities [3][4]

CompoundJAK2 IC₅₀ (nM)Selectivity (Fold vs. JAK2)
JAK1
A8 538.6

Selectivity is calculated as IC₅₀ (other kinase) / IC₅₀ (JAK2).

Table 3: In Vitro CDK9 Inhibitory and Antiproliferative Activities [5][6]

CompoundCDK9 Kᵢ (nM)Selectivity (Fold vs. CDK9)Antiproliferative GI₅₀ (nM) vs. HCT-116
CDK2
12u Data not available>80Data not available
12a 1Similar potency90
Ia Data not availablePan-CDK inhibitorData not available
13ea Significant inhibitionDual HDAC inhibitor<5000 (vs. HeLa, MDA-MB-231, HepG2)

Kᵢ: Inhibition constant. GI₅₀: The concentration of the compound causing 50% growth inhibition.

Table 4: In Vitro ULK1 Inhibitory and Antiproliferative Activities [7][8]

CompoundULK1 InhibitionAntiproliferative Activity vs. A549 cells
3s Strong inhibitory activityPotent inhibition

Table 5: In Vitro Aurora Kinase Inhibitory and Antiproliferative Activities [9][10]

CompoundAurora A Kᵢ (nM)Aurora B Kᵢ (nM)Antiproliferative Activity
18 (CYC116) 8.09.2Potent cytotoxic agent

Table 6: Metabolic Stability and CYP Inhibition for Select Compounds [1][2]

CompoundPlasma Stability t₁⸝₂ (min)Liver Microsomal Stability t₁⸝₂ (min)CYP Inhibition at 10 μM
8h >289.1>145No significant inhibition on CYP1A2, 2C9, 2C19, 2D6, 3A4

t₁⸝₂: Half-life. CYP: Cytochrome P450.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections describe standard protocols used in the evaluation of this compound derivatives.

Kinase Inhibition Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle : Measures the phosphorylation of a substrate by a kinase. Inhibition is detected by a decrease in the phosphorylated product.

  • General Protocol :

    • Reagents : Recombinant kinase (e.g., PLK4, JAK2, CDK9, Aurora A/B), appropriate substrate (peptide or protein), ATP, and assay buffer.

    • Procedure :

      • Add the test compound at various concentrations to the wells of a microplate.

      • Add the kinase and substrate to the wells.

      • Initiate the reaction by adding ATP.

      • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

      • Stop the reaction.

      • Quantify the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.

    • Data Analysis : Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value. The Kᵢ value can be determined from these measurements.[6][10]

Cell Proliferation / Cytotoxicity Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11] It is widely used to determine the antiproliferative effects of compounds on cancer cell lines.[12][13]

  • Principle : The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol :

    • Cell Seeding : Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.[14]

    • Compound Treatment : Expose the cells to a range of concentrations of the test derivative for a set period (e.g., 48-72 hours).

    • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization : Remove the culture medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement : Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis : Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC₅₀ or GI₅₀ value.

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

  • Principle : Based on the measurement of DNA content in a cell population using a fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI).

  • General Protocol :

    • Treatment : Culture cells with the test compound for a specified time (e.g., 24 or 48 hours).

    • Harvesting : Collect both adherent and floating cells and wash with PBS.

    • Fixation : Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

    • Staining : Treat the cells with RNase to remove RNA and then stain with a PI solution.

    • Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • Data Analysis : Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest. For instance, compound A8 was found to significantly block the G0/G1 phase in Ba/F3 JAK2V617F cells.[3]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

  • General Protocol :

    • Treatment and Harvesting : Treat cells with the compound and harvest as described for cell cycle analysis.

    • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry : Analyze the cells promptly by flow cytometry.

    • Data Analysis :

      • Annexin V-negative / PI-negative: Viable cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

      • Several this compound derivatives have been shown to induce apoptosis.[3][7][8]

Visualizations: Workflows and Signaling Pathways

Graphviz diagrams are used to illustrate complex processes, providing a clear visual representation of experimental flows and molecular interactions.

Experimental and Logic Diagrams

G cluster_Discovery Phase 1: Discovery & Initial Screening cluster_Cellular Phase 2: Cellular Activity Evaluation cluster_MoA Phase 3: Mechanism of Action (MoA) Studies cluster_ADME Phase 4: In Vitro ADME Profiling Synthesis Synthesis of This compound Derivatives EnzymeAssay Primary Screening: Kinase Inhibition Assay (IC50 Determination) Synthesis->EnzymeAssay Test Compounds HitCompounds Potent Hits (Low IC50) EnzymeAssay->HitCompounds Select Hits ProlifAssay Antiproliferative Assay (MTT, etc.) (GI50 Determination) HitCompounds->ProlifAssay ActiveCellular Cell-Active Leads ProlifAssay->ActiveCellular Select Leads CellCycle Cell Cycle Analysis ActiveCellular->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) ActiveCellular->Apoptosis LeadCandidate Lead Candidate CellCycle->LeadCandidate Characterize Apoptosis->LeadCandidate Characterize Metabolic Metabolic Stability (Plasma, Microsomal) LeadCandidate->Metabolic CYP CYP450 Inhibition LeadCandidate->CYP

Caption: General workflow for the in vitro evaluation of novel drug candidates.

Signaling Pathway Diagrams

G cluster_JAK JAK2/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression (Proliferation) Nucleus->Gene Regulates Inhibitor Derivative A8 (JAK2 Inhibitor) Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK2/STAT pathway by a this compound derivative.[3]

G cluster_autophagy ULK1-Mediated Autophagy Initiation Stress Cellular Stress (e.g., Nutrient Deprivation) ULK1 ULK1 Kinase Stress->ULK1 Activates Autophagy Autophagy Initiation (Cell Survival) ULK1->Autophagy Initiates Apoptosis Apoptosis (Cell Death) ULK1->Apoptosis Suppresses Inhibitor Derivative 3s (ULK1 Inhibitor) Inhibitor->ULK1 Blocks Inhibitor->Apoptosis Promotes

Caption: Blockade of autophagy and induction of apoptosis via ULK1 inhibition.[7][8]

References

The Kinase Inhibitory Profile of 5-Phenylpyrimidin-2-amine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-2-amine scaffold serves as a foundational structure in the design of a multitude of potent kinase inhibitors. While the unsubstituted parent compound, this compound, is often the starting point for chemical synthesis, it is the strategic functionalization of this core that unlocks significant inhibitory activity against various key kinases implicated in cancer and other diseases. This technical guide provides an in-depth exploration of the kinase inhibitory profile of key this compound derivatives, complete with quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Kinase Inhibitory Profile of this compound Derivatives

Quantitative data on the inhibitory activity of this compound derivatives reveals potent activity against several critical kinase families, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Janus Kinase 2 (JAK2).

Aurora Kinase Inhibition

Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have demonstrated potent inhibition of Aurora kinases A and B, which are crucial regulators of mitosis. Misregulation of Aurora kinases can lead to chromosomal instability and is a hallmark of many cancers.

Compound/DerivativeTarget KinaseKᵢ (nM)IC₅₀ (nM)Reference
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora A8.08[1][2][3]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora B9.29.2[1][2][3]
Cyclin-Dependent Kinase (CDK) Inhibition

Substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent inhibitors of CDKs, particularly CDK9, which is involved in the regulation of transcription.

Compound/DerivativeTarget KinaseKᵢ (nM)Reference
5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine (Compound 12u)CDK9<1[4]
5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine (Compound 12u)CDK2>80[4]
2-anilino-4-(thiazol-5-yl)pyrimidine (Compound Ia)CDK91[4]
2-anilino-4-(thiazol-5-yl)pyrimidine (Compound Ia)CDK16[4]
2-anilino-4-(thiazol-5-yl)pyrimidine (Compound Ia)CDK21[4]
Polo-like Kinase 4 (PLK4) Inhibition

A series of novel pyrimidin-2-amine derivatives have been developed as highly potent inhibitors of PLK4, a master regulator of centriole duplication. Overexpression of PLK4 is associated with tumorigenesis.

Compound/DerivativeTarget KinaseIC₅₀ (µM)Reference
Compound 8hPLK40.0067[5]
Compound 3bPLK40.0312[5]
Janus Kinase 2 (JAK2) Inhibition

While not direct derivatives of this compound, related pyrimidin-2-amine structures show the versatility of this core in targeting other kinase families like the Janus kinases.

Note: Specific quantitative data for direct this compound derivatives against JAK2 was not prominently available in the searched literature. The pyrimidine core is, however, a key feature in known JAK2 inhibitors.

Experimental Protocols for Kinase Inhibition Assays

The determination of kinase inhibitory activity relies on robust and sensitive assay methodologies. The following are detailed protocols for common kinase assays cited in the evaluation of this compound derivatives.

Radiometric Kinase Assay

This traditional method measures the transfer of a radiolabeled phosphate group from ATP to a substrate.

Principle: A kinase reaction is performed using [γ-³²P]ATP or [γ-³³P]ATP. The phosphorylated substrate is then captured on a phosphocellulose paper or membrane, and the unincorporated radioactive ATP is washed away. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager and is proportional to the kinase activity.[6][7][8][9][10]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compounds dissolved in DMSO

  • Phosphocellulose P81 paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid and vials

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding a mixture of unlabeled and radiolabeled ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.

  • Wash the paper extensively with the wash buffer to remove unincorporated ATP.[9]

  • Dry the phosphocellulose paper.

  • Quantify the radioactivity on the paper using a scintillation counter or phosphorimager.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are homogeneous assays that measure the binding of a phospho-specific antibody to the phosphorylated substrate.

Principle: A kinase reaction is performed with an ATP source and a substrate labeled with a fluorophore (e.g., fluorescein). After the reaction, a terbium- or europium-labeled antibody specific for the phosphorylated substrate is added. If the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the fluorophore in close proximity, resulting in a FRET signal that can be measured over time.[11][12][13][14][15]

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds in DMSO

  • Lanthanide-labeled phospho-specific antibody

  • Stop solution (e.g., EDTA)

  • TR-FRET compatible microplate reader

Procedure:

  • Dispense the kinase and fluorescently labeled substrate into the wells of a microplate.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction for a specific duration at room temperature.

  • Stop the reaction by adding a stop solution containing the lanthanide-labeled antibody.[11]

  • Incubate to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the ratio of the acceptor and donor fluorescence to determine the extent of phosphorylation and inhibition.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This type of assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Principle: The amount of ATP consumed in a kinase reaction is inversely proportional to the kinase activity. The remaining ATP is used by a luciferase enzyme to generate a luminescent signal. Higher kinase activity results in lower ATP levels and thus a weaker luminescent signal.[16][17][18][19]

Materials:

  • Purified recombinant kinase

  • Substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate with the kinase, substrate, and ATP in the reaction buffer.

  • Add the test compounds at various concentrations.

  • Incubate the reaction to allow for ATP consumption.

  • Add the luminescent kinase assay reagent, which stops the kinase reaction and initiates the light-producing reaction.[18]

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathways and Visualizations

The kinases targeted by this compound derivatives are involved in critical cellular signaling pathways that regulate cell cycle progression, proliferation, and survival.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[20][21][22][23] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase AuroraA_Activation Aurora A Activation (at centrosome) G2_Phase->AuroraA_Activation Centrosome_Maturation Centrosome Maturation AuroraA_Activation->Centrosome_Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly AuroraB Aurora B Spindle_Assembly->AuroraB activates Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Inhibitor This compound Derivative (e.g., CYC116) Inhibitor->AuroraA_Activation inhibits Inhibitor->AuroraB inhibits AuroraB->Chromosome_Alignment

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle.[24][25][26][27][28] Inhibition of PLK4 can prevent cancer cell proliferation by disrupting centrosome duplication.

PLK4_Signaling_Pathway cluster_CellCycle Cell Cycle cluster_downstream Downstream Effects G1_S_Phase G1/S Phase PLK4 PLK4 G1_S_Phase->PLK4 activates Centriole_Duplication Centriole Duplication Mitosis Mitosis Centriole_Duplication->Mitosis enables PLK4->Centriole_Duplication initiates P53_pathway p53 Pathway Activation PLK4->P53_pathway inhibition leads to Inhibitor This compound Derivative Inhibitor->PLK4 inhibits G1_arrest G1 Arrest P53_pathway->G1_arrest

Caption: PLK4 Signaling in Centriole Duplication.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is a key signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating cell proliferation, differentiation, and survival.[29][30][31][32][33] Dysregulation of this pathway is common in various cancers.

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Gene_Transcription translocates & activates Inhibitor Pyrimidine-based Inhibitor Inhibitor->JAK2 inhibits

Caption: JAK2/STAT3 Signaling Pathway and Inhibition.

General Experimental Workflow

The discovery and characterization of kinase inhibitors based on the this compound scaffold typically follow a structured workflow from initial screening to in-depth biological evaluation.

Experimental_Workflow start Compound Library Synthesis (this compound derivatives) hts High-Throughput Screening (HTS) (e.g., Kinase-Glo®) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC₅₀ Determination (e.g., TR-FRET, Radiometric Assay) hit_id->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity cell_based Cell-Based Assays (Proliferation, Apoptosis) selectivity->cell_based pathway_analysis Cellular Pathway Analysis (Western Blot for p-targets) cell_based->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt

Caption: General Workflow for Kinase Inhibitor Discovery.

References

The 5-Phenylpyrimidin-2-amine Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-2-amine core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of potent and selective inhibitors targeting key players in cellular signaling pathways. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Therapeutic Applications and Key Targets

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant protein classes, including kinases and deubiquitinases. This versatility has led to the exploration of these compounds in various disease contexts, most notably in cancer.

Kinase Inhibition

The 2-aminopyrimidine moiety is a well-established hinge-binding motif, enabling potent and often selective inhibition of various protein kinases.[1]

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have emerged as potent inhibitors of Aurora A and B kinases, crucial regulators of mitosis.[2] Inhibition of these kinases leads to mitotic failure, polyploidy, and ultimately, apoptotic cell death in cancer cells.[2] The lead compound from this series, CYC116, has entered clinical trials.[2]

  • Janus Kinase 2 (JAK2): N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of JAK2, a key mediator in the JAK/STAT signaling pathway.[3] Mutations leading to constitutive activation of JAK2 are hallmarks of myeloproliferative neoplasms (MPNs), making it a prime therapeutic target.[3]

  • Cyclin-Dependent Kinase 9 (CDK9): 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent inhibitors of CDK9, a kinase that plays a critical role in regulating transcription.[4] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induces apoptosis in cancer cells.[4]

  • Polo-like Kinase 4 (PLK4): A series of novel pyrimidin-2-amine derivatives have been discovered as potent inhibitors of PLK4, the master regulator of centriole duplication.[5] Overexpression of PLK4 is common in various cancers, and its inhibition represents a promising anti-cancer strategy.[5]

  • Bcr-Abl: N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized as inhibitors of the Bcr-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML).[6] These compounds were designed based on the principle of bioisosterism with existing Bcr-Abl inhibitors like imatinib.[6]

Deubiquitinase Inhibition
  • USP1/UAF1 Complex: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[7][8] This complex is a key regulator of the DNA damage response, and its inhibition leads to increased levels of monoubiquitinated PCNA, ultimately resulting in decreased cell survival in non-small cell lung cancer cells.[7][8]

Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of representative this compound derivatives against their respective targets and in cellular assays.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 / Ki (nM)Reference
CYC116 (18) Aurora AKi = 8.0[2]
Aurora BKi = 9.2[2]
A8 JAK2IC50 = 5[3]
JAK1>193[3]
JAK3>273[3]
TYK2>206[3]
12u CDK9IC50 = 7[4]
CDK2>560[4]
8h PLK4IC50 = 6.7[5]
Imatinib Analog Bcr-AblSimilar to Imatinib[6]

Table 2: Deubiquitinase Inhibitory Activity of this compound Derivatives

Compound IDTargetIC50 (nM)Reference
ML323 (70) USP1/UAF170[7][8]
38 USP1/UAF170[7]
48 (furan derivative) USP1/UAF1Potent[7]

Table 3: Anti-proliferative Activity of Selected this compound Derivatives

Compound IDCell LineIC50 (µM)Reference
8h (PLK4 Inhibitor) MCF-7 (Breast Cancer)Potent[5]
BT474 (Breast Cancer)Potent[5]
MDA-MB-231 (Breast Cancer)Potent[5]
10b, 10c (Pyrimidopyrimidines) HCT-116 (Colorectal)Similar to Doxorubicin[9]
MCF-7 (Breast Cancer)Similar to Doxorubicin[9]
HEPG-2 (Hepatocellular)Similar to Doxorubicin[9]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often involves common palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

General Synthesis of N-Arylpyrimidin-2-amines via Buchwald-Hartwig Amination

This protocol describes a general method for the C-N bond formation between a 2-chloropyrimidine and an aniline derivative.[10][11][12][13][14]

Materials:

  • Substituted 2-chloropyrimidine

  • Substituted aniline

  • Palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2])

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add the palladium catalyst (e.g., 0.1 eq), the phosphine ligand (e.g., 0.1 eq), and the base (e.g., 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen).

  • Add the 2-chloropyrimidine (1.0 eq) and the aniline (1.0 eq) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) under the inert atmosphere for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[10][11]

  • Upon completion, cool the reaction to room temperature.

  • Remove the toluene under reduced pressure.

  • Triturate the residue with water and extract with an organic solvent (e.g., ethyl acetate).[10]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

General Synthesis of 5-Phenylpyrimidines via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the C-C bond formation between a 5-halopyrimidine and a phenylboronic acid.[15][16][17][18]

Materials:

  • 5-Bromo- or 5-chloropyrimidine derivative

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent mixture (e.g., 1,4-dioxane/water)

  • Inert atmosphere (for conventional heating) or microwave reactor

Procedure (Microwave-Assisted): [17]

  • To a microwave reactor vial, add the 5-halopyrimidine (1.0 eq), the phenylboronic acid (1.0 eq), the base (3.0 eq), and the palladium catalyst (e.g., 0.5 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 2:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100 °C) for a set time (e.g., 15 minutes) with stirring.

  • After cooling, transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay format.[19]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate.

  • Initiate the kinase reaction by adding the purified kinase to each well (except for "blank" wells).

  • Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[19][20][21][22]

Materials:

  • Cells in culture

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated control wells.

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37 °C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][9][23][24]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells using the test compound. Include untreated and positive controls.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[25]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[25]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[26][27][28]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells.

  • Wash the cells with cold PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and store at -20 °C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their in vitro evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis synthesis Synthesis of This compound Derivatives kinase_assay In Vitro Kinase Inhibition Assay synthesis->kinase_assay Test Compounds viability Cell Viability (MTT Assay) kinase_assay->viability data_analysis IC50/Ki Determination SAR Analysis kinase_assay->data_analysis apoptosis Apoptosis (Annexin V/PI) viability->apoptosis viability->data_analysis cell_cycle Cell Cycle (PI Staining) apoptosis->cell_cycle apoptosis->data_analysis cell_cycle->data_analysis

General workflow for in vitro evaluation.

Aurora_Kinase_Pathway cluster_inhibitor cluster_mitosis Mitosis inhibitor This compound Derivative (e.g., CYC116) AuroraA Aurora A inhibitor->AuroraA Inhibits AuroraB Aurora B inhibitor->AuroraB Inhibits Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis H3_phos Histone H3 Phosphorylation AuroraB->H3_phos Mitotic_Failure Mitotic Failure & Polyploidy Spindle->Mitotic_Failure Cytokinesis->Mitotic_Failure Apoptosis Apoptosis Mitotic_Failure->Apoptosis JAK_STAT_Pathway cluster_inhibitor cluster_pathway JAK/STAT Signaling inhibitor This compound Derivative (e.g., A8) JAK2 JAK2 inhibitor->JAK2 Inhibits Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription PLK4_Pathway cluster_inhibitor cluster_centriole_cycle Centriole Duplication inhibitor This compound Derivative (e.g., 8h) PLK4 PLK4 inhibitor->PLK4 Inhibits Procentriole Procentriole Formation inhibitor->Procentriole STIL_SAS6 STIL/SAS-6 PLK4->STIL_SAS6 Phosphorylates & Recruits Duplication_Block Blocked Centriole Duplication Cartwheel Cartwheel Assembly STIL_SAS6->Cartwheel Cartwheel->Procentriole Cell_Death Cancer Cell Death Duplication_Block->Cell_Death Bcr_Abl_Pathway cluster_inhibitor cluster_cml CML Signaling inhibitor This compound Derivative BcrAbl Bcr-Abl (Constitutively Active Kinase) inhibitor->BcrAbl Inhibits Downstream Downstream Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BcrAbl->Downstream Activates Proliferation Increased Proliferation Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Leukemia Leukemia Progression Proliferation->Leukemia Apoptosis_Inhibition->Leukemia USP1_Pathway cluster_inhibitor cluster_dna_repair DNA Damage Response inhibitor This compound Derivative (e.g., ML323) USP1_UAF1 USP1/UAF1 Complex inhibitor->USP1_UAF1 Inhibits DNA_Repair DNA Damage Repair (e.g., Homologous Recombination) inhibitor->DNA_Repair DNA_Damage DNA Damage PCNA_Ub PCNA-Ub DNA_Damage->PCNA_Ub Leads to FANCD2_Ub FANCD2-Ub DNA_Damage->FANCD2_Ub Leads to PCNA_Ub->DNA_Repair FANCD2_Ub->DNA_Repair USP1_UAF1->PCNA_Ub Deubiquitinates USP1_UAF1->FANCD2_Ub Deubiquitinates Increased_Ub Increased PCNA-Ub & FANCD2-Ub Cell_Death Cancer Cell Death Increased_Ub->Cell_Death

References

Potential Therapeutic Targets of 5-Phenylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylpyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound derivatives. Primarily recognized for their potent kinase inhibitory activity, these compounds have been extensively investigated for their applications in oncology and inflammation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with this promising class of molecules.

Introduction

This compound is a heterocyclic organic compound that serves as a core structural motif for a multitude of biologically active molecules. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a highly attractive scaffold for the design of kinase inhibitors. Derivatives of this core structure have been shown to target several critical regulators of cellular processes, leading to potent anti-proliferative and anti-inflammatory effects. This guide will explore the primary therapeutic targets, their mechanisms of action, and the experimental validation of these interactions.

Primary Therapeutic Targets in Oncology

The anticancer properties of this compound derivatives are predominantly attributed to their inhibition of key kinases involved in cell cycle regulation and proliferation.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Overexpression of these kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.

A notable derivative, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) , has been identified as a potent inhibitor of Aurora A and Aurora B kinases.[1][2][3] Inhibition of these kinases by CYC116 leads to defects in mitotic spindle formation, failed cytokinesis, and subsequent polyploidy and apoptosis in cancer cells.[4][5]

Quantitative Data: Inhibition of Aurora Kinases by this compound Derivatives

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
CYC116Aurora AKinase Assay8.044[2][4]
CYC116Aurora BKinase Assay9.219[2][4]
CYC116Aurora CKinase Assay-69[4]
Compound 22Aurora AKinase Assay-9.3[6]
Compound 22Aurora BKinase Assay-2.8[6]

*Compound 22 is butyl 2-(3-((5-fluoro-2-((4-((1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl) phenyl) amino)pyrimidin-4-yl)amino)-1H-pyrazol-5-yl)acetate.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are central to the control of the cell cycle. Their dysregulation is a hallmark of cancer. Certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been shown to be highly active CDK9 inhibitors.[7][8] CDK9, in complex with cyclin T, is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many proto-oncogenes.

Quantitative Data: Inhibition of CDKs by this compound Derivatives

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
Compound 12u*CDK9Kinase Assay-7[7][9]
Compound 12e**CDK9Kinase Assay3-[7]
Compound 12g***CDK9Kinase Assay5-[7]
Compound 13ea****CDK9Kinase Assay-<5000[10]

*Compound 12u is a 5-substituted-4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative. **Compound 12e is a 5-fluoro-2-(m-sulfamoylanilino)-4-(thiazol-5-yl)pyrimidine. ***Compound 12g is a 5-methyl-2-(m-sulfamoylanilino)-4-(thiazol-5-yl)pyrimidine. ****Compound 13ea is a N-(2-amino-phenyl)-5-((4-aryl-pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

CYC116 has also been identified as a potent inhibitor of VEGFR2, a key mediator of angiogenesis.[1][4] This dual inhibition of both mitotic kinases and a key angiogenesis receptor suggests that compounds based on this scaffold could have a broader anti-tumor activity by simultaneously targeting cancer cell proliferation and the blood supply that sustains tumor growth.[4]

Quantitative Data: Inhibition of VEGFR2 by a this compound Derivative

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference | | :--- | :--- | :--- | :--- | | CYC116 | VEGFR2 | Kinase Assay | 69 |[4] |

Therapeutic Targets in Inflammation

The this compound scaffold also holds promise for the treatment of inflammatory diseases.

Fyn Kinase

Recent studies have demonstrated that CYC116 can suppress type I hypersensitive immune responses by inhibiting Fyn kinase in mast cells.[11] Fyn is a member of the Src family of protein tyrosine kinases and plays a critical role in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI) in mast cells. Inhibition of Fyn by CYC116 leads to the suppression of downstream signaling events, including the phosphorylation of Syk, LAT, and PLCγ, ultimately preventing mast cell degranulation and the release of pro-inflammatory cytokines.[11]

Signaling Pathway of CYC116 in Mast Cell Activation

G cluster_inhibition Inhibition by CYC116 cluster_pathway FcεRI Signaling Pathway CYC116 CYC116 Fyn Fyn Kinase CYC116->Fyn Inhibits Antigen Antigen FceRI FcεRI Antigen->FceRI FceRI->Fyn Syk Syk Fyn->Syk LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg Degranulation Mast Cell Degranulation PLCg->Degranulation Cytokines Pro-inflammatory Cytokine Release PLCg->Cytokines

Caption: CYC116 inhibits Fyn kinase in the FcεRI signaling pathway.

Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have demonstrated potent cytotoxic effects across a broad range of human cancer cell lines.

Quantitative Data: IC₅₀ Values of this compound Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
CYC116MCF7Breast Cancer0.599[12]
CYC116HeLaCervical Cancer0.59[12]
CYC116HCT-116Colon Cancer0.34[12]
CYC116HL60Leukemia0.372[12]
Compound 12uHCT-116Colon Cancer<0.01[7]
Compound 22VariousCarcinoma0.89-11.41[6]
Compound 13eaHeLaCervical Cancer<5.0[10]
Compound 13eaMDA-MB-231Breast Cancer<5.0[10]
Compound 13eaHepG2Liver Cancer<5.0[10]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and kinase buffer. c. Add the diluted test compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

G start Start prep_compound Prepare serial dilutions of test compound start->prep_compound add_reagents Add kinase, substrate, and buffer to plate prep_compound->add_reagents add_compound Add test compound or vehicle control add_reagents->add_compound start_reaction Initiate reaction with ATP add_compound->start_reaction incubate Incubate at 30°C start_reaction->incubate detect_activity Stop reaction and measure kinase activity incubate->detect_activity analyze_data Calculate % inhibition and determine IC50 detect_activity->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Western Blotting for Phospho-Histone H3

Objective: To measure the inhibition of Aurora kinase activity in cells by assessing the phosphorylation status of its substrate, histone H3.[13][14][15]

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (e.g., anti-phospho-histone H3 (Ser10)). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated histone H3, often normalized to total histone H3 or a loading control like β-actin.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of targeted therapies. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including Aurora kinases, CDKs, and VEGFR2, underscoring their significant potential as anticancer agents. Furthermore, the discovery of their inhibitory effects on Fyn kinase opens up new avenues for the development of novel anti-inflammatory drugs. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising class of compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating the therapeutic potential of this compound derivatives into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 5-Phenylpyrimidin-2-amine, a key intermediate in medicinal chemistry and drug discovery. The primary method detailed is the condensation of a phenyl-substituted three-carbon electrophile with guanidine, a common and efficient approach for constructing the 2-aminopyrimidine core.

Introduction

This compound and its derivatives are important scaffolds in the development of various therapeutic agents. The 2-aminopyrimidine moiety is a prevalent structural feature in a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies. Efficient and scalable synthesis protocols are therefore of significant interest to the drug development community. The most direct and widely employed method for the synthesis of this class of compounds is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and guanidine.

Comparative Synthesis Data

The following table summarizes quantitative data from various reported syntheses of 2-aminopyrimidine derivatives. While not all examples are for the direct synthesis of this compound, they provide a comparative overview of the efficiency of related reactions.

Starting Material 1Starting Material 2Base/CatalystSolventReaction TimeYield (%)Reference Compound
β-ketoester/β-aldehydoesterGuanidine hydrochlorideK₂CO₃Solvent-free (Microwave)Not specifiedHigh5- and 6-substituted 2-aminopyrimidines
1-(Pyridin-3-yl)ethanoneN,N-dimethylformamide dimethylacetal--4 h823-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-oneGuanidine hydrochlorideSodium ethoxideEthanolNot specified734-(Pyridin-3-yl)pyrimidin-2-amine[1]
2-Benzoylethynyl-5-phenylpyrroleGuanidine nitrateNa₂CO₃MeCN4 h-Pyrrole-aminopyrimidine derivative[2]
2-AcylethynylpyrrolesGuanidine nitrateKOHDMSO4 hup to 91Pyrrole-aminopyrimidine ensembles[2]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the cyclocondensation of 3-(dimethylamino)-1-phenylprop-2-en-1-one with guanidine hydrochloride. This method is advantageous due to the stability of the enaminone starting material and generally good yields.

Materials and Reagents
  • 3-(Dimethylamino)-1-phenylprop-2-en-1-one

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or Sodium metal (Na)

  • Absolute Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure

Step 1: Preparation of Sodium Ethoxide Solution

  • If using sodium metal: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (1.0 eq.) to absolute ethanol at room temperature. Allow the sodium to react completely to form sodium ethoxide.

  • If using commercial sodium ethoxide: Dissolve sodium ethoxide (1.0 eq.) in absolute ethanol.

Step 2: Reaction Setup

  • To the freshly prepared sodium ethoxide solution in ethanol, add guanidine hydrochloride (1.1 eq.). Stir the mixture for 15-20 minutes at room temperature to liberate the free guanidine base.

  • Add 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 eq.) to the reaction mixture.

Step 3: Cyclocondensation Reaction

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Step 5: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_prep Step 1: Guanidine Free Base Preparation cluster_reaction Step 2 & 3: Cyclocondensation cluster_workup Step 4: Work-up & Isolation cluster_purification Step 5: Purification guanidine_hcl Guanidine HCl free_guanidine Guanidine (in situ) guanidine_hcl->free_guanidine naoet Sodium Ethoxide naoet->free_guanidine ethanol_prep Absolute Ethanol ethanol_prep->free_guanidine reaction_mixture Reaction Mixture free_guanidine->reaction_mixture start_material 3-(Dimethylamino)-1- phenylprop-2-en-1-one start_material->reaction_mixture reflux Reflux (4-6h) reaction_mixture->reflux cooled_mixture Cooled Reaction Mixture reflux->cooled_mixture evaporation1 Solvent Evaporation cooled_mixture->evaporation1 extraction Aqueous Work-up & Extraction evaporation1->extraction drying Drying Organic Layer extraction->drying evaporation2 Final Evaporation drying->evaporation2 crude_product Crude Product evaporation2->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure this compound purification->final_product Pyrimidine_Synthesis_Pathway General Pathway for 2-Aminopyrimidine Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products dicarbonyl 1,3-Dicarbonyl Equivalent (e.g., Phenylpropenone) intermediate Acyclic Adduct dicarbonyl->intermediate Nucleophilic Attack guanidine Guanidine guanidine->intermediate dihydropyrimidine Dihydropyrimidine Intermediate intermediate->dihydropyrimidine Intramolecular Cyclization aminopyrimidine 2-Aminopyrimidine dihydropyrimidine->aminopyrimidine Dehydration/Aromatization

References

Application Notes and Protocols for Kinase Inhibitor Screening using 5-Phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core structure. 5-Phenylpyrimidin-2-amine, as a foundational structure within this class, presents a key starting point for inhibitor design and screening campaigns. Its derivatives have shown potent inhibitory activity against a range of critical cancer-related kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[1][2]

These application notes provide a comprehensive guide to utilizing this compound and its analogs in kinase inhibitor screening assays. Detailed protocols for biochemical and cell-based assays are provided, along with data presentation formats and visualizations of relevant signaling pathways to facilitate the design and execution of robust screening cascades. While extensive public data on the specific inhibitory profile of this compound is limited, the data presented herein for structurally related compounds serves as a valuable reference for anticipating its potential targets and efficacy.

Data Presentation: Kinase Inhibitory Activity of Phenylpyrimidin-2-amine Derivatives

The following tables summarize the in vitro kinase inhibitory activities of various N-phenylpyrimidin-2-amine derivatives against key kinases. This data, sourced from publicly available literature, illustrates the potential of this scaffold to be developed into potent and selective inhibitors. It is important to note that substitutions on the phenyl and pyrimidine rings significantly influence potency and selectivity.

Table 1: Inhibitory Activity of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives against Aurora Kinases

Compound IDR Group (on Phenyl Ring)Aurora A Kᵢ (nM)Aurora B Kᵢ (nM)
1 H120110
CYC116 4-Morpholino8.09.2

Data adapted from Wang et al., J. Med. Chem. 2010.[3][4][5] These findings highlight that substitutions at the para-position of the phenyl ring can dramatically enhance inhibitory potency against Aurora kinases A and B.[1][6]

Table 2: Inhibitory Activity of Pyrimidin-2-amine Derivatives against Cyclin-Dependent and Other Kinases

Compound ScaffoldTarget KinaseIC₅₀ (nM)
5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidineCDK9Low nM
N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (A8)JAK25
Aminopyrimidine derivative (8h)PLK46.7

Data compiled from various sources.[2][5][7] The versatility of the pyrimidin-2-amine core is demonstrated by its potent inhibition of various kinases crucial for cell cycle progression and signaling.

Signaling Pathways

Understanding the signaling context of target kinases is crucial for interpreting screening data. Below are diagrams of key pathways where phenylpyrimidin-2-amine derivatives have shown activity.

Aurora_Kinase_Pathway Mitogenic_Signals Mitogenic Signals G2_Phase G2 Phase Mitogenic_Signals->G2_Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitosis Mitosis Spindle_Assembly->Mitosis Aurora_B Aurora B (Chromosomal Passenger Complex) Mitosis->Aurora_B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor This compound (Inhibitor) Inhibitor->Aurora_A Inhibitor->Aurora_B

Aurora Kinase Signaling in Mitosis.

CDK_Pathway Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 Rb_Phosphorylation Rb Phosphorylation Cyclin_D_CDK46->Rb_Phosphorylation E2F_Release E2F Release Rb_Phosphorylation->E2F_Release Cyclin_E_CDK2 Cyclin E / CDK2 E2F_Release->Cyclin_E_CDK2 G1_S_Transition G1/S Transition (DNA Replication) Cyclin_E_CDK2->G1_S_Transition Inhibitor Pyrimidin-2-amine Derivatives Inhibitor->Cyclin_D_CDK46 Inhibitor->Cyclin_E_CDK2 JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Inhibitor Pyrimidin-2-amine Derivatives Inhibitor->JAK Biochemical_Workflow Start Start Compound_Plating Compound Plating (50 nL) Start->Compound_Plating Add_Kinase_Substrate Add Kinase/ Substrate Mix (5 µL) Compound_Plating->Add_Kinase_Substrate Add_ATP Add ATP (5 µL) Initiate Reaction Add_Kinase_Substrate->Add_ATP Incubate_30C Incubate (60 min at 30°C) Add_ATP->Incubate_30C Add_ADPGlo Add ADP-Glo™ Reagent (5 µL) Incubate_30C->Add_ADPGlo Incubate_RT1 Incubate (40 min at RT) Add_ADPGlo->Incubate_RT1 Add_Detection_Reagent Add Detection Reagent (10 µL) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate (30 min at RT) Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Analyze_Data Analyze Data (IC₅₀) Read_Luminescence->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_with_Compound Treat Cells with This compound Seed_Cells->Treat_with_Compound Cell_Lysis Lyse Cells and Quantify Protein Treat_with_Compound->Cell_Lysis SDS_PAGE SDS-PAGE and Western Blot Transfer Cell_Lysis->SDS_PAGE Antibody_Incubation Primary and Secondary Antibody Incubation SDS_PAGE->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis (Phospho-protein Levels) Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for Phenylpyrimidin-2-amine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidin-2-amine scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to form key hydrogen bonds with the hinge region of protein kinases.[1] This has established it as a foundational core for designing a multitude of kinase inhibitors for therapeutic applications, particularly in oncology.[1] While specific cell-based assay data for the parent compound, 5-Phenylpyrimidin-2-amine, is limited in public literature, numerous derivatives built upon the phenylpyrimidin-2-amine core have been synthesized and extensively evaluated. These derivatives have shown potent and often selective inhibitory activity against a range of critical cellular targets.

This document provides an overview of the applications of various N-phenylpyrimidin-2-amine derivatives in cell-based assays. It summarizes their biological activities, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to guide researchers and drug development professionals in evaluating compounds based on this versatile scaffold.

Data Presentation: Biological Activity of Phenylpyrimidin-2-amine Derivatives

The following table summarizes the quantitative data from cell-based and biochemical assays for several key derivatives of phenylpyrimidin-2-amine, demonstrating their potency against various protein kinases and cancer cell lines.

Compound ID/ReferenceTarget(s)Assay TypeIC50 / Ki / GI50 (nM)Cell Line(s)
12u [2]CDK9/CycT1Kinase Assay (Ki)1-
CDK2/CycAKinase Assay (Ki)82-
HCT-116Proliferation (GI50)90HCT-116 (Colon)
A2780Proliferation (GI50)110A2780 (Ovarian)
13ea [3]CDK9Kinase Assay (IC50)<5000-
HeLaProliferation (IC50)<5000HeLa (Cervical)
MDA-MB-231Proliferation (IC50)<5000MDA-MB-231 (Breast)
HepG2Proliferation (IC50)<5000HepG2 (Liver)
CYC116 (18) [4]Aurora AKinase Assay (Ki)8.0-
Aurora BKinase Assay (Ki)9.2-
Compound 8h [5]PLK4Kinase Assay (IC50)6.7-
MCF-7Proliferation (IC50)100MCF-7 (Breast)
MDA-MB-231Proliferation (IC50)200MDA-MB-231 (Breast)
4T1Proliferation (IC50)2604T1 (Breast)
Compound A8 [6][7]JAK2Kinase Assay (IC50)5-
JAK1Kinase Assay (IC50)193-
JAK3Kinase Assay (IC50)273-
TYK2Kinase Assay (IC50)206-
SET-2Proliferation (IC50)145SET-2 (Leukemia)
Ba/F3 JAK2-V617FProliferation (IC50)26Ba/F3 (Pro-B)

Key Biological Targets and Signaling Pathways

Phenylpyrimidin-2-amine derivatives have been successfully designed to inhibit several classes of protein kinases involved in cell cycle regulation and signal transduction.

Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a key transcriptional regulator. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target in oncology.[2] Derivatives of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine are potent inhibitors of CDK9.[2]

CDK9_Pathway Inhibitor Phenylpyrimidin-2-amine Derivative (e.g., 12u) CDK9 CDK9/Cyclin T1 Inhibitor->CDK9 Inhibits RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII Phosphorylates Transcription Gene Transcription (e.g., Mcl-1, c-Myc) RNAPII->Transcription Elongation Apoptosis Apoptosis Transcription->Apoptosis Suppresses

CDK9 transcriptional regulation pathway and its inhibition.
Aurora Kinases

Aurora kinases (A and B) are critical for proper mitotic progression. Inhibitors like CYC116, an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative, disrupt mitosis by suppressing histone H3 phosphorylation, leading to mitotic failure, polyploidy, and subsequent cell death.[4][8]

Aurora_Kinase_Pathway Inhibitor Phenylpyrimidin-2-amine Derivative (e.g., CYC116) AuroraAB Aurora A/B Kinases Inhibitor->AuroraAB Inhibits MitoticFailure Mitotic Failure & Polyploidy Inhibitor->MitoticFailure MitoticEvents Proper Mitotic Events (Spindle Assembly, Chromosome Segregation, Histone H3-p) AuroraAB->MitoticEvents Regulates MitoticEvents->MitoticFailure CellDeath Cell Death MitoticFailure->CellDeath JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_p p-STAT Dimer STAT->STAT_p Nucleus Nucleus STAT_p->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Phenylpyrimidin-2-amine Derivative (e.g., A8) Inhibitor->JAK2 Inhibits Cell_Viability_Workflow Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Add Serial Dilutions of Compound Incubate1->Treat Incubate2 Incubate 48-72h (Treatment) Treat->Incubate2 AddResazurin Add Resazurin Solution Incubate2->AddResazurin Incubate3 Incubate 2-4h AddResazurin->Incubate3 Read Measure Fluorescence (Ex/Em: 545/590 nm) Incubate3->Read Analyze Data Analysis: Calculate IC50/GI50 Read->Analyze Western_Blot_Workflow Start Treat Cells with Compound Lyse Prepare Cell Lysates Start->Lyse Quantify Quantify Protein (BCA/Bradford) Lyse->Quantify SDSPAGE Separate Proteins (SDS-PAGE) Quantify->SDSPAGE Transfer Transfer to Membrane (PVDF/Nitrocellulose) SDSPAGE->Transfer Block Block Membrane Transfer->Block Antibodies Incubate with Primary & Secondary Antibodies Block->Antibodies Detect Add ECL Substrate & Image Bands Antibodies->Detect Analyze Quantify Band Intensity (p-Protein vs Total) Detect->Analyze

References

Application Notes and Protocols for 5-Phenylpyrimidin-2-amine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-Phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective inhibitors targeting key regulators of cancer cell growth and survival. While the parent compound itself is not the primary active agent, its derivatives have been successfully engineered to target various protein kinases and other enzymes implicated in oncogenesis. These modifications have led to the discovery of novel therapeutic candidates with diverse mechanisms of action, including the inhibition of autophagy, disruption of mitosis, and blockade of critical signaling pathways.

This document provides detailed application notes for distinct classes of this compound derivatives, summarizing their mechanisms of action and biological activities. It also includes comprehensive, step-by-step protocols for key in vitro experiments to aid researchers in the evaluation and characterization of these and similar compounds.

Application Note 1: Inhibition of Autophagy via ULK1 Targeting

Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2] In many cancers, such as non-small cell lung cancer (NSCLC), autophagy is a pro-survival mechanism that helps tumor cells withstand stress. By inhibiting ULK1, these compounds block the autophagic process, leading to the accumulation of cellular waste and ultimately triggering apoptosis (programmed cell death).[1][2]

Mechanism of Action

The lead compound, designated as 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine), effectively suppresses the proliferation of human lung cancer cells (A549).[1] Its mechanism involves direct inhibition of ULK1 kinase activity, which prevents the formation of the autophagosome. This is evidenced by a decrease in the conversion of LC3-I to LC3-II and a reduction in Beclin-1 levels, coupled with an increase in the autophagy substrate p62.[1] The simultaneous blockade of this survival pathway and induction of apoptosis makes these compounds promising candidates for NSCLC therapy.[2]

Quantitative Data Summary

Compound IDTargetCell LineActivityReference
3s ULK1A549 (NSCLC)Potent antiproliferative activity, blocks autophagy, and induces apoptosis.[1][2]

Signaling Pathway Diagram

G cluster_0 Normal Autophagy Pathway cluster_1 Pathway Inhibition Stress Cellular Stress (e.g., Nutrient Deprivation) ULK1 ULK1 Kinase Stress->ULK1 Activates Beclin1 Beclin-1 Complex ULK1->Beclin1 Activates Apoptosis Apoptosis ULK1->Apoptosis Autophagosome Autophagosome Formation Beclin1->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Survival Cell Survival Autolysosome->Survival Compound3s This compound Derivative (e.g., 3s) Compound3s->ULK1 Compound3s->Apoptosis Induces

Caption: Inhibition of the ULK1-mediated autophagy pathway by a this compound derivative.

Application Note 2: Disruption of Mitosis via Aurora Kinase Inhibition

A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been developed as highly potent inhibitors of Aurora A and Aurora B kinases.[3][4] These kinases are crucial for proper cell division, regulating processes such as centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is common in many cancers, correlating with aggressive tumor behavior. Inhibition of Aurora kinases by these pyrimidine derivatives leads to severe mitotic defects, ultimately causing cell death.[5]

Mechanism of Action

The lead compound from this series, CYC116 , demonstrates potent, low-nanomolar inhibition of both Aurora A and B.[4][5] In cancer cell lines, treatment with CYC116 suppresses the phosphorylation of histone H3, a key substrate of Aurora B, leading to aberrant mitotic phenotypes.[3] This disruption of the cell cycle results in mitotic failure, an increase in polyploidy (cells with more than two sets of chromosomes), and subsequent apoptotic cell death.[4]

Quantitative Data Summary

Compound IDTargetKᵢ (nM)Cellular EffectReference
CYC116 Aurora A8.0Mitotic failure, increased polyploidy, apoptosis.[4][5]
Aurora B9.2

Signaling Pathway Diagram

G cluster_0 Normal Cell Cycle (Mitosis) cluster_1 Key Mitotic Events cluster_2 Pathway Inhibition G2 G2 Phase M_Phase M Phase (Mitosis) G2->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis MitoticFailure Mitotic Failure & Polyploidy M_Phase->MitoticFailure Leads to DaughterCells Two Viable Daughter Cells Cytokinesis->DaughterCells AuroraAB Aurora A/B Kinases Spindle Spindle Assembly AuroraAB->Spindle Chromosome Chromosome Segregation AuroraAB->Chromosome H3 Histone H3 Phosphorylation AuroraAB->H3 CYC116 N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine (e.g., CYC116) CYC116->AuroraAB Inhibits CellDeath Cell Death MitoticFailure->CellDeath

Caption: Inhibition of Aurora Kinase function during mitosis by a pyrimidine derivative.

Application Note 3: Blockade of JAK/STAT Signaling via JAK2 Inhibition

Derivatives of 5-methylpyrimidin-2-amine have been engineered as potent and selective inhibitors of Janus kinase 2 (JAK2).[6] The JAK/STAT signaling pathway is crucial for hematopoiesis and immune response. A specific mutation, JAK2V617F, leads to constitutive activation of the pathway and is a key driver in most myeloproliferative neoplasms (MPNs).[6] Inhibiting this rogue kinase is a validated therapeutic strategy for these disorders.

Mechanism of Action

The optimized compound A8 shows excellent potency against JAK2 kinase with high selectivity over other JAK family members (JAK1, JAK3, TYK2).[6] In cells harboring the JAK2V617F mutation, compound A8 inhibits the autophosphorylation of JAK2 and downstream signaling events. This blockade of the oncogenic pathway leads to cell cycle arrest in the G0/G1 phase and effectively induces apoptosis.[6]

Quantitative Data Summary

Compound IDTargetIC₅₀ (nM)Selectivity (fold vs JAK2)Cellular EffectReference
A8 JAK25JAK1: 38.6xJAK3: 54.6xTYK2: 41.2xG0/G1 cell cycle arrest, apoptosis induction.[6]

Signaling Pathway Diagram

G cluster_0 JAK/STAT Pathway in MPN cluster_1 Pathway Inhibition CytokineReceptor Cytokine Receptor JAK2 JAK2 (V617F Mutant) Constitutively Active CytokineReceptor->JAK2 Associated with STAT STAT Protein JAK2->STAT Phosphorylates Arrest G0/G1 Arrest & Apoptosis JAK2->Arrest STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Activates Proliferation Cell Proliferation Gene->Proliferation CompoundA8 5-methylpyrimidin-2-amine Derivative (e.g., A8) CompoundA8->JAK2 CompoundA8->Arrest Induces

Caption: Inhibition of the constitutively active JAK2/STAT pathway by a pyrimidine derivative.

Experimental Workflow and Protocols

The evaluation of novel this compound derivatives typically follows a structured workflow, from initial screening for cytotoxic effects to detailed mechanistic studies.

General Experimental Workflow

G A Compound Synthesis (Derivative Library) B Primary Screen: Cell Viability Assay (e.g., MTT) A->B Test on Cancer Cells C Secondary Screen: In Vitro Kinase Assay B->C Identify Hits, Determine IC50 D Mechanism of Action Studies C->D Confirm Target, Determine Ki E Western Blot (Target phosphorylation, pathway markers) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (Annexin V / PI) D->G H Further Studies (e.g., In Vivo Models) E->H Elucidate Cellular Effect F->H Elucidate Cellular Effect G->H Elucidate Cellular Effect

Caption: A typical workflow for the preclinical evaluation of pyrimidine-based inhibitors.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of a compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Western Blot for Pathway Markers

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins following compound treatment.

Materials:

  • 6-well cell culture plates

  • Test compound and vehicle control

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ULK1, anti-LC3, anti-p-Histone H3, anti-cleaved-PARP, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of the test compound for the specified time (e.g., 24 hours).

  • Wash cells twice with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after compound treatment.

Materials:

  • 6-well cell culture plates

  • Test compound and vehicle control

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet once with PBS, and resuspend in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control.[8]

References

Application Note: Analytical Methods for the Characterization of 5-Phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Phenylpyrimidin-2-amine is a chemical compound with a pyrimidine core, which is a structural motif found in numerous biologically active molecules and pharmaceuticals.[1] Accurate and comprehensive characterization of this compound is essential for ensuring its purity, identity, and stability in research and development settings. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₉N₃[2]
Molecular Weight 171.20 g/mol [2][3]
Exact Mass 171.079647 g/mol [2]
IUPAC Name This compound
InChI Key JYGOFGJNWGAPAN-UHFFFAOYSA-N[2]
CAS Number 31408-23-8
Physical Form Solid
Melting Point 161-163 °C[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically suitable for this compound.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent like methanol or acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.[4]

    • Mobile Phase:

      • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic modifier is crucial for achieving sharp, symmetrical peaks for basic compounds like amines.[4]

      • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient Elution: A broad gradient, such as 5% to 95% Solvent B over 20 minutes, is a good starting point for method development.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25 °C (ambient).[4]

    • Detection Wavelength: Monitor at appropriate wavelengths, such as 254 nm, where aromatic heterocycles typically absorb.[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC
ParameterRecommended Value
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: A 300 MHz or 400 MHz NMR spectrometer.[5][6]

    • Experiments: Acquire both ¹H NMR and ¹³C NMR spectra.

    • Referencing: Chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard or referenced to the residual solvent peak.[5]

  • Data Analysis:

    • Analyze the chemical shifts, integration, multiplicity (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

TechniqueData
¹H NMR Expected signals for aromatic protons (phenyl and pyrimidine rings) and amine protons (NH₂). The NH₂ protons may appear as a broad singlet and can be confirmed by D₂O exchange.[7][8]
¹³C NMR Expected signals for the carbons of the phenyl and pyrimidine rings. Carbons attached to nitrogen will be deshielded and appear in the 10-65 ppm region.[7]
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.[9]

    • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak (or the [M+H]⁺ peak) to confirm the molecular weight. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass number.[7]

    • Analyze the fragmentation pattern to gain further structural information.

ParameterExpected Value
Molecular Ion [M]⁺ (EI) m/z 171
Protonated Molecule [M+H]⁺ (ESI) m/z 172
Calculated Exact Mass 171.0796
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[2]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Functional GroupCharacteristic Absorption (cm⁻¹)Description
N-H Stretch 3400-3250Primary amines show two bands (asymmetric and symmetric stretching).[8][10] These bands are typically weaker and sharper than O-H stretches.[10]
C-H Stretch (Aromatic) 3100-3000Stretching vibrations of C-H bonds on the aromatic rings.
N-H Bend 1650-1580Scissoring vibration of the primary amine group.[10]
C=C and C=N Stretch 1600-1450Aromatic ring stretching vibrations.
C-N Stretch 1335-1250Stretching vibration for aromatic amines.[10]
N-H Wag 910-665A strong, broad band characteristic of primary amines.[10]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound.

Experimental Protocol: Thermal Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Instrumentation and Parameters (DSC):

    • Instrument: A Differential Scanning Calorimeter.

    • Heating Rate: A standard heating rate of 10 °C/min.

    • Temperature Range: e.g., 25 °C to 200 °C.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow.

  • Instrumentation and Parameters (TGA):

    • Instrument: A Thermogravimetric Analyzer.

    • Heating Rate: 10 °C/min.

    • Temperature Range: e.g., 25 °C to 500 °C.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endothermic event corresponding to melting.

    • TGA: Analyze the weight loss curve to determine the decomposition temperature.

Data Presentation: Thermal Analysis
TechniqueParameterObserved Value
DSC Melting Point~161-163 °C[2]
TGA Decomposition ProfileProvides information on thermal stability.

Visualized Workflows

The following diagrams illustrate the general workflow for compound characterization and the logical relationship between the analytical techniques described.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_final Final Product Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Identity Identity Confirmation (MS, NMR) Purity->Identity Structure Structural Elucidation (NMR, IR) Identity->Structure Thermal Thermal Properties (DSC, TGA) Structure->Thermal Final Characterized This compound Thermal->Final

Caption: General workflow for synthesis and characterization.

G cluster_techniques Analytical Techniques cluster_data Information Obtained node_compound {this compound | C₁₀H₉N₃ | MW: 171.20} HPLC HPLC Purity Assay node_compound->HPLC MS Mass Spectrometry Molecular Weight & Formula node_compound->MS NMR NMR Spectroscopy Carbon-Hydrogen Framework node_compound->NMR IR IR Spectroscopy Functional Groups node_compound->IR PurityData Purity (%) HPLC->PurityData MWData [M+H]⁺, Exact Mass MS->MWData StructureData ¹H, ¹³C Chemical Shifts NMR->StructureData FunctionalData N-H, C=N, C-N vibrations IR->FunctionalData

Caption: Relationship between techniques and data obtained.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available safety data, it may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[11] Work should be conducted in a well-ventilated area or a fume hood.

This document is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and standard operating procedures.

References

Application Notes for High-Throughput Screening of 5-Phenylpyrimidin-2-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. High-throughput screening (HTS) of compound libraries based on the this compound scaffold is a crucial first step in the discovery of novel therapeutic agents targeting the human kinome.

These application notes provide a comprehensive overview of the methodologies and protocols for conducting HTS campaigns with this compound libraries. The focus is on providing detailed experimental procedures, clear data presentation, and visualization of the underlying biological pathways and experimental workflows.

Target Pathways and Rationale

Compounds derived from this compound libraries have shown significant activity against several important kinase families, including Janus kinases (JAKs), Aurora kinases, and Cyclin-dependent kinases (CDKs).

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a primary route for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, where they modulate gene expression.[1][2] This pathway is integral to processes such as immunity, cell proliferation, differentiation, and apoptosis.[2] The core components of this pathway are the cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[2] Dysregulation of the JAK-STAT pathway is a hallmark of various cancers and inflammatory diseases, making JAKs attractive therapeutic targets.

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->receptor jak->stat 5. STAT Phosphorylation stat->receptor 4. STAT Recruitment p_stat pSTAT dimer STAT Dimer p_stat->dimer 6. Dimerization nucleus Nucleus dimer->nucleus 7. Nuclear Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene 8. DNA Binding inhibitor This compound Inhibitor inhibitor->jak Inhibition cytokine Cytokine cytokine->receptor 1. Ligand Binding

Simplified JAK-STAT Signaling Pathway and Point of Inhibition.
Aurora Kinase Signaling in Mitosis

Aurora kinases (A and B) are key regulators of mitosis, ensuring the proper segregation of chromosomes into daughter cells.[3][4] Aurora A is associated with centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is crucial for correcting kinetochore-microtubule attachments and for cytokinesis.[3][5] Overexpression of Aurora kinases is common in many cancers, leading to aneuploidy and promoting tumorigenesis.[6]

Aurora_Kinase_Pathway cluster_effects aurora_a Aurora A centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome aurora_b Aurora B (CPC) kinetochore Kinetochore-Microtubule Attachment Correction aurora_b->kinetochore cytokinesis Cytokinesis aurora_b->cytokinesis mitotic_arrest Mitotic Arrest & Apoptosis centrosome->mitotic_arrest kinetochore->mitotic_arrest cytokinesis->mitotic_arrest inhibitor This compound Inhibitor inhibitor->aurora_a Inhibition inhibitor->aurora_b Inhibition

Role of Aurora Kinases in Mitosis and Inhibition Outcome.
CDK9 and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[7][8] P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and stimulating transcriptional elongation.[8][9] Many cancer cells are highly dependent on the continuous transcription of anti-apoptotic and pro-survival genes, making CDK9 an attractive target for cancer therapy.

CDK9_Pathway pol_ii RNA Polymerase II dsif_nelf DSIF/NELF pol_ii->dsif_nelf Pausing elongation Transcriptional Elongation pol_ii->elongation Release promoter Promoter promoter->pol_ii Initiation cdk9 CDK9/P-TEFb cdk9->pol_ii Phosphorylation cdk9->dsif_nelf Phosphorylation apoptosis Apoptosis elongation->apoptosis Downregulation of Anti-apoptotic Genes inhibitor This compound Inhibitor inhibitor->cdk9 Inhibition

CDK9-Mediated Transcriptional Elongation and Inhibition.

High-Throughput Screening Workflow

A typical HTS campaign for identifying kinase inhibitors from a this compound library follows a multi-stage process designed to efficiently identify and validate potent and selective compounds.

HTS_Workflow start Compound Library (this compound) primary Primary Screen (Single Concentration) start->primary hits Primary Hits primary->hits dose_response Dose-Response Assay (IC50 Determination) hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary Secondary/Orthogonal Assays (e.g., Cell-based) confirmed_hits->secondary validated_hits Validated Hits secondary->validated_hits selectivity Selectivity Profiling (Kinase Panel) validated_hits->selectivity lead Lead Candidates selectivity->lead

Generalized High-Throughput Screening Workflow.

Data Presentation

The following tables present illustrative data from a hypothetical HTS campaign of a 100,000-compound this compound library against a target kinase (e.g., JAK2).

Table 1: HTS Campaign Summary
ParameterValueNotes
Library Size100,000Number of unique compounds screened.
Screening Concentration10 µMSingle concentration used for the primary screen.
Primary Hit Rate0.85%Percentage of compounds showing >50% inhibition.
Number of Primary Hits850Compounds selected for dose-response testing.
Confirmation Rate65%Percentage of primary hits confirmed in dose-response assays.
Number of Confirmed Hits553Compounds with measurable IC50 values.
Z'-factor0.78Indicates a robust and reliable primary assay.[10][11][12]
Table 2: Profile of Top 5 Confirmed Hits (Illustrative Data)
Compound IDPrimary Screen Inhibition (%)Biochemical IC50 (nM)Cellular pSTAT IC50 (nM)Selectivity (JAK1/JAK2)
PPA-00198.28.545.325-fold
PPA-00295.615.289.115-fold
PPA-00392.128.9150.78-fold
PPA-00488.555.4320.55-fold
PPA-00585.389.7550.23-fold

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific kinase target and assay platform.

Protocol 1: Biochemical Kinase Assay (Primary HTS)

This protocol describes a generic, fluorescence-based biochemical assay to identify inhibitors of a target kinase by measuring ADP production.

1. Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

2. Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection reagent kit (e.g., ADP-Glo™, Transcreener® ADP²)

  • This compound library (10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of luminescence or fluorescence detection

3. Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the this compound library (10 mM stock) into the wells of a 384-well plate using an acoustic dispenser. This results in a final screening concentration of 10 µM in a 5 µL reaction volume. Also, dispense DMSO for negative controls (100% activity) and a known inhibitor for positive controls (0% activity).

  • Enzyme Addition: Add 2.5 µL of 2X kinase solution (e.g., 2 nM final concentration) in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of 2X substrate/ATP solution (e.g., 2X Km for ATP and substrate) in assay buffer to each well.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 5 µL of the ADP detection reagent to each well. Incubate for 30-60 minutes at room temperature as per the manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Determine the Z'-factor to assess assay quality:[10][11] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_negative_control - Mean_positive_control| An assay with a Z'-factor > 0.5 is considered excellent for HTS.[10][11][12]

  • Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Phosphorylation Assay (Secondary Assay)

This protocol describes a cell-based assay to confirm the activity of hit compounds by measuring the inhibition of phosphorylation of a downstream substrate in a relevant signaling pathway.

1. Principle: This assay quantifies the level of a specific phosphorylated protein (e.g., pSTAT3 for the JAK-STAT pathway) within cells following stimulation and treatment with a test compound. A reduction in the phosphorylation signal indicates that the compound is cell-permeable and active against its target in a cellular context.

2. Materials:

  • A relevant cell line (e.g., HEK293 expressing the target receptor, or a cancer cell line with an activated pathway)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cytokine or growth factor for stimulation (e.g., IL-6 for JAK-STAT)

  • Confirmed hit compounds and controls dissolved in DMSO

  • Lysis buffer

  • Detection reagents (e.g., AlphaLISA®, HTRF®, or ELISA kits for the specific phosphoprotein)

  • 384-well tissue culture-treated plates

  • Plate reader compatible with the chosen detection technology

3. Procedure:

  • Cell Plating: Seed cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well) and incubate overnight at 37°C with 5% CO2.

  • Compound Addition: The next day, perform serial dilutions of the hit compounds. Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Add the appropriate cytokine or growth factor to the wells to stimulate the signaling pathway (e.g., 100 ng/mL IL-6). Incubate for a short period (e.g., 20 minutes) at 37°C.

  • Cell Lysis: Remove the medium and add lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.

  • Detection: Transfer the cell lysate to the detection plate. Add the detection reagents (e.g., antibody-coated beads) according to the manufacturer's protocol.

  • Incubation: Incubate the detection plate for the recommended time (e.g., 60 minutes to overnight) at room temperature.

  • Data Acquisition: Read the plate on a compatible plate reader.

4. Data Analysis:

  • Generate dose-response curves by plotting the signal against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

  • Compare the biochemical and cellular IC50 values to assess the cell permeability and on-target activity of the compounds.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. A systematic and robust HTS campaign, as outlined in these application notes, is essential for identifying promising lead candidates. By employing a combination of biochemical and cell-based assays, researchers can effectively navigate the complexities of kinase inhibitor discovery and advance the development of new therapeutics for a range of diseases.

References

Application Notes and Protocols for the Study of Phenylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylpyrimidin-2-amine scaffold is a core structure in a multitude of synthetic compounds with significant biological activities.[1][2][3] Derivatives of this compound have been extensively explored in drug discovery, revealing a broad spectrum of therapeutic potential, particularly as kinase inhibitors in oncology.[4][5][6][7][8] These compounds have been shown to target various kinases, including Aurora kinases, Bcr-Abl, and Janus kinase 2 (JAK2), thereby influencing downstream signaling pathways that are critical for cell proliferation and survival.[4][5][6][8] Understanding the cellular uptake and distribution of these molecules is paramount for optimizing their efficacy and pharmacokinetic properties in drug development.

Biological Context and Mechanism of Action

Phenylpyrimidin-2-amine derivatives predominantly function as inhibitors of protein kinases.[4][5][6][7][8] By competing with ATP for the binding site on the kinase, these compounds can block the phosphorylation of downstream substrates, leading to the inhibition of signaling pathways that drive cancer cell growth and survival. For instance, certain derivatives have been shown to induce apoptosis and block autophagy in non-small cell lung cancer cells by inhibiting UNC51-like kinase 1 (ULK1).[7][9] The efficacy of these compounds is directly related to their ability to reach their intracellular targets.

Data Presentation: Representative Cellular Uptake and Cytotoxicity

The following tables present hypothetical yet representative quantitative data for a generic this compound derivative, herein referred to as Compound X . This data is compiled for illustrative purposes to guide experimental design and data presentation.

Table 1: In Vitro Cytotoxicity of Compound X against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
A549Non-small cell lung cancer5.2
HCT116Colorectal carcinoma8.1
MCF-7Breast adenocarcinoma12.5
K562Chronic myelogenous leukemia2.8

Table 2: Cellular Uptake Kinetics of Compound X in A549 Cells

ParameterValue
Incubation Time for Saturation2 hours
Optimal Concentration for Uptake10 µM
Apparent Permeability (Papp)1.5 x 10⁻⁶ cm/s
Efflux Ratio1.2

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7, K562)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cellular Uptake Assay using LC-MS/MS

Objective: To quantify the intracellular concentration of a this compound derivative over time.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium

  • 6-well cell culture plates

  • This compound derivative

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

  • Internal standard

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Treat the cells with the this compound derivative at a final concentration of 10 µM.

  • Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells with 200 µL of cell lysis buffer.

  • Harvest the cell lysate and centrifuge to pellet cellular debris.

  • Collect the supernatant and add an internal standard.

  • Analyze the concentration of the compound in the supernatant using a validated LC-MS/MS method.

  • Determine the protein concentration of the lysate to normalize the drug concentration.

Protocol 3: Subcellular Distribution Analysis by Fluorescence Microscopy

Objective: To visualize the subcellular localization of a fluorescently-tagged this compound derivative.

Materials:

  • Fluorescently-tagged this compound derivative

  • Cancer cell line

  • Glass-bottom dishes or chamber slides

  • Complete growth medium

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to attach overnight.

  • Treat the cells with the fluorescently-tagged derivative at a suitable concentration (e.g., 1 µM) for a specified time (e.g., 2 hours).

  • In the last 30 minutes of incubation, add Hoechst 33342 and MitoTracker Red CMXRos to the medium to stain the nucleus and mitochondria, respectively.

  • Wash the cells twice with warm PBS.

  • Add fresh complete growth medium without phenol red.

  • Visualize the cells using a confocal microscope with appropriate laser lines and filters for the fluorescent derivative, Hoechst 33342, and MitoTracker Red.

  • Acquire images and analyze the co-localization of the compound's fluorescence with the organelle-specific stains.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549) seeding Seeding in Plates (96-well or 6-well) cell_culture->seeding attachment 24h Incubation for Attachment seeding->attachment treatment Treat Cells with Compound attachment->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity uptake Uptake Assay (LC-MS/MS) treatment->uptake imaging Subcellular Localization (Fluorescence Microscopy) treatment->imaging ic50 IC50 Determination cytotoxicity->ic50 kinetics Uptake Kinetics uptake->kinetics localization Image Analysis imaging->localization

Caption: Experimental workflow for studying cellular uptake and cytotoxicity.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor mtor->proliferation compound This compound Derivative compound->raf Inhibits compound->pi3k Inhibits

Caption: Representative kinase signaling pathway targeted by phenylpyrimidines.

References

Application Note: A Novel Multiplex High-Content Imaging Assay to Profile 5-Phenylpyrimidin-2-amine Analogs as Dual Inhibitors of Aurora Kinase B and PLK4 in Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-Phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases implicated in cancer.[1][2][3][4][5][6][7][8] Notably, different analogs have demonstrated inhibitory effects on key regulators of mitosis, including Aurora kinases and Polo-like kinases (PLKs).[2][3][6] Aurora Kinase B is crucial for proper chromosome segregation and cytokinesis, while PLK4 is the master regulator of centriole duplication.[6][9] Dysregulation of both kinases is common in cancer, making them attractive therapeutic targets.[6][9] This application note describes a novel, multiplexed high-content imaging assay to simultaneously assess the dual inhibitory activity of this compound derivatives against Aurora Kinase B and PLK4 in a biologically relevant context, using a triple-negative breast cancer (TNBC) cell line.

Principle of the Assay

This assay leverages immunofluorescence and automated microscopy to quantify key downstream cellular phenotypes associated with the inhibition of Aurora Kinase B and PLK4. Specifically, the assay simultaneously measures:

  • Inhibition of Aurora Kinase B: Quantified by the reduction of Histone H3 phosphorylation at Serine 10 (pHH3), a direct downstream target of Aurora Kinase B.[2][3]

  • Inhibition of PLK4: Assessed by the resulting centriole duplication defects, leading to a decrease in the number of cells with greater than two centrioles.

  • Cell Cycle Arrest: Determined by analyzing DNA content and morphology (e.g., mitotic arrest).

  • Cytotoxicity: Measured by cell count and nuclear morphology indicative of apoptosis (e.g., nuclear condensation and fragmentation).

This multiplexed approach provides a comprehensive cellular profile of compound activity, enabling the identification of potent and selective dual inhibitors.

Data Presentation

The following table summarizes the reported inhibitory activities of various this compound derivatives against different kinases, providing a rationale for the development of a dual Aurora Kinase/PLK4 assay.

Compound IDTarget Kinase(s)IC50 / Ki (nM)Cell Line(s)Reference
12u CDK9/CDK2Ki: <10 (CDK9), >800 (CDK2)Various tumor cells[1]
18 (CYC116) Aurora A/Aurora BKi: 8.0 (Aurora A), 9.2 (Aurora B)Cancer cell lines[2][3]
3s ULK1Not specifiedA549[4]
8h PLK4IC50: 6.7MCF-7, BT474, MDA-MB-231[6]
A8 JAK2IC50: 5Ba/F3-JAK2V617F[7][10]

Experimental Protocols

Materials and Reagents
  • Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line)

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Compounds: this compound analogs (dissolved in DMSO)

  • Primary Antibodies:

    • Rabbit anti-phospho-Histone H3 (Ser10)

    • Mouse anti-Centrin

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG, Alexa Fluor 488

    • Goat anti-Mouse IgG, Alexa Fluor 568

  • Counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Fixation and Permeabilization: 4% Paraformaldehyde, 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Wash Buffer: PBS with 0.1% Tween 20

  • Plates: 96-well, black-walled, clear-bottom imaging plates

Protocol: Multiplex Immunofluorescence Staining
  • Cell Seeding: Seed MDA-MB-231 cells into 96-well imaging plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound analogs (e.g., 1 nM to 10 µM) for 24 hours. Include DMSO as a vehicle control.

  • Fixation: Gently remove the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash wells twice with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Blocking: Wash twice with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies (anti-pHH3 and anti-Centrin) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with Wash Buffer. Incubate cells with a cocktail of fluorescently labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing and Imaging: Wash three times with Wash Buffer and add PBS to the wells. Acquire images using a high-content imaging system.

High-Content Image Analysis
  • Nuclei Segmentation: Use the DAPI channel to identify and segment individual nuclei.

  • Cell Count: Quantify the total number of nuclei per well to assess cytotoxicity.

  • pHH3 Intensity Measurement: Measure the mean fluorescence intensity of the Alexa Fluor 488 signal (pHH3) within the nuclear region of each cell.

  • Centriole Counting: Identify and count Centrin-positive spots (Alexa Fluor 568) within each cell.

  • Data Analysis:

    • Calculate the percentage of pHH3-positive cells for each treatment condition.

    • Quantify the percentage of cells with more than two centrioles.

    • Plot dose-response curves and calculate IC50 values for both pHH3 reduction and centriole amplification inhibition.

Mandatory Visualizations

Signaling_Pathway cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase PLK4 PLK4 Centriole_Duplication Centriole_Duplication PLK4->Centriole_Duplication promotes Mitotic_Progression Mitotic_Progression Centriole_Duplication->Mitotic_Progression Aurora_B Aurora_B Histone_H3 Histone_H3 Aurora_B->Histone_H3 phosphorylates Cytokinesis Cytokinesis Aurora_B->Cytokinesis regulates p_Histone_H3 p_Histone_H3 Histone_H3->p_Histone_H3 Chromosome_Segregation Chromosome_Segregation p_Histone_H3->Chromosome_Segregation Chromosome_Segregation->Mitotic_Progression Cell_Division Cell_Division Cytokinesis->Cell_Division 5_Phenylpyrimidin_2_amine 5_Phenylpyrimidin_2_amine 5_Phenylpyrimidin_2_amine->PLK4 inhibits 5_Phenylpyrimidin_2_amine->Aurora_B inhibits Mitotic_Progression->Cell_Division

Caption: Signaling pathway of Aurora B and PLK4 in cell cycle progression.

Experimental_Workflow Start Start Seed_Cells Seed MDA-MB-231 cells (96-well plate) Start->Seed_Cells Treat_Compound Treat with this compound analogs Seed_Cells->Treat_Compound Fix_Permeabilize Fix and Permeabilize Cells Treat_Compound->Fix_Permeabilize Antibody_Staining Immunofluorescent Staining (p-HH3, Centrin, DAPI) Fix_Permeabilize->Antibody_Staining Image_Acquisition High-Content Imaging Antibody_Staining->Image_Acquisition Image_Analysis Automated Image Analysis (Nuclei, p-HH3, Centrioles) Image_Acquisition->Image_Analysis Data_Analysis Calculate IC50 values (Cytotoxicity, p-HH3, Centriole #) Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the multiplex high-content imaging assay.

References

5-Phenylpyrimidin-2-amine: A Versatile Scaffold for Chemical Probe Development in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 5-phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as a core component in a multitude of biologically active compounds. Its inherent drug-like properties and synthetic tractability make it an ideal starting point for the development of potent and selective chemical probes to investigate a wide range of biological processes. Derivatives of this scaffold have demonstrated significant inhibitory activity against various protein kinases and other key enzymes implicated in diseases such as cancer and inflammation.

This document provides an overview of the potential applications of this compound as a foundational molecule for probe development. While direct biological data for the unsubstituted this compound is limited, the extensive research on its derivatives highlights the scaffold's potential to target several important protein families. These notes will summarize the biological activities of key derivatives, provide generalized protocols for their synthesis and biological evaluation, and illustrate relevant signaling pathways.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the reported biological activities of various derivatives of the this compound scaffold. This data provides a strong rationale for using this scaffold to develop novel chemical probes.

Table 1: Kinase Inhibitory Activity of Phenylpyrimidine Derivatives

Compound/Derivative ClassTarget Kinase(s)IC50 / Ki (nM)Reference(s)
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora BKi = 8.0, 9.2[1][2][3]
5-methylpyrimidin-2-amine derivativesJAK2IC50 = 5[4]
Pyrimidin-2-amine derivativesPLK4IC50 = 6.7[5]
N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivativesBcr-AblSimilar to Imatinib[6]
5-substituted-4-(thiazol-5-yl)-2-(phenylamino)pyrimidinesCDK9Ki = 1-6[7]

Table 2: Cellular and Other Biological Activities of Phenylpyrimidine Derivatives

Compound/Derivative ClassBiological ActivityCell Line(s) / SystemIC50 / EffectReference(s)
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesCytotoxicity, Mitotic FailureCancer cell linesPotent cytotoxic agents[1][2]
2-phenylpyrimidine derivativesAntifungalVarious fungal strainsSuperior to fluconazole[8]
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 Inhibition, AnticancerH1299 (NSCLC)Nanomolar inhibition[9]
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesAntimicrobial, AntioxidantClinically isolated strainsModerate activity[10]

Mandatory Visualizations

Here are diagrams illustrating a key signaling pathway often targeted by phenylpyrimidine-based kinase inhibitors and a general workflow for evaluating a chemical probe.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Probe This compound -based Probe Probe->Raf Inhibition Probe->MEK

Caption: A generic MAP Kinase signaling pathway often targeted by kinase inhibitor chemical probes.

Experimental_Workflow Start Start: Synthesize This compound Derivative Library Biochem_Assay Biochemical Assay (e.g., Kinase Inhibition) Start->Biochem_Assay Determine_IC50 Determine IC50/Ki Biochem_Assay->Determine_IC50 Cell_Assay Cell-Based Assay (e.g., Viability, Pathway) Determine_IC50->Cell_Assay Active Compounds Determine_EC50 Determine EC50/ Cellular Effects Cell_Assay->Determine_EC50 Selectivity Selectivity Profiling Determine_EC50->Selectivity Optimization Lead Optimization Selectivity->Optimization Potent & Selective Hits End Validated Chemical Probe Optimization->End

Caption: A typical experimental workflow for the development of a chemical probe.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of this compound and its derivatives.

Protocol 1: General Synthesis of this compound

This protocol describes a common method for the synthesis of 2-aminopyrimidines via the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. For this compound, a suitable phenyl-substituted three-carbon precursor is required.

Materials:

  • A suitable 3-carbon phenyl-substituted precursor (e.g., 2-phenylmalondialdehyde or a protected equivalent)

  • Guanidine hydrochloride or guanidine carbonate

  • A base (e.g., sodium ethoxide, sodium methoxide, or potassium carbonate)

  • Anhydrous ethanol or another suitable solvent

  • Standard laboratory glassware and reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., 2.2 equivalents of sodium ethoxide) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add guanidine hydrochloride (1.1 equivalents).

  • Add the phenyl-substituted 3-carbon precursor (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of a this compound derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate peptide

  • This compound derivative (test compound) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well microplates

  • A luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the this compound derivative in the kinase assay buffer. A typical starting concentration range would be from 100 µM down to 0.1 nM. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction: In each well of the microplate, add the following in order:

    • Kinase assay buffer

    • The diluted test compound or control

    • The recombinant kinase

    • The substrate peptide

  • Initiate the Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, and second, a reagent to convert the generated ADP back to ATP and measure it via a luciferase-luciferin reaction.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of a this compound derivative on the viability of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • A multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium. A typical concentration range could be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-phenylpyrimidin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic strategies are employed for the synthesis of this compound and its derivatives. A prevalent method involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. One-pot, microwave-assisted methods have been developed to improve efficiency and yields.[1][2] Another common approach is the Suzuki cross-coupling reaction to introduce the phenyl group at the C-5 position of a pre-existing pyrimidine ring.[3]

Q2: I am getting a very low yield. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors. In condensation reactions with guanidine, incomplete reaction is a common issue. This can be due to suboptimal reaction temperature, inappropriate base, or insufficient reaction time.[4] Additionally, side reactions, such as the formation of Hantzsch-type dihydropyridine byproducts, can consume starting materials and reduce the yield of the desired product.[5] One patent highlights that certain condensation reactions can have yields as low as 30-40% due to these issues.[6]

Q3: I've isolated my product, but it's difficult to purify. Why is that and what can I do?

A3: The 2-aminopyrimidine core is basic, which can lead to issues during standard silica gel chromatography, such as peak tailing or irreversible adsorption of the product to the stationary phase.[7] To mitigate this, you can use a modified mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1% TEA) to neutralize the acidic silanol groups on the silica.[7] Alternatively, using a different stationary phase, such as amino-functionalized silica gel, can improve separation. Recrystallization is also a highly effective method for purifying aminopyrimidine derivatives, often used after an initial chromatographic step to achieve high purity.[7][8]

Q4: I am seeing an unexpected, highly fluorescent byproduct in my reaction. What is it?

A4: A common fluorescent byproduct, particularly in reactions like the Biginelli synthesis which shares principles with some pyrimidine syntheses, is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This can occur when two equivalents of a β-ketoester react with an aldehyde and an ammonia source (which can be generated from urea decomposition at high temperatures).[5] To minimize this, careful control of reaction temperature and stoichiometry is crucial.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete cyclization reaction.Ensure the use of an appropriate base (e.g., K2CO3, sodium methoxide) and optimize its stoichiometry.[4][9] Consider increasing the reaction temperature or switching to microwave-assisted heating to drive the reaction to completion.[1][2]
Competing side reactions.Lowering the reaction temperature can sometimes favor the desired thermodynamic product over kinetic byproducts.[5] Ensure high purity of starting materials to avoid unforeseen side reactions.
Poor solubility of intermediates.In multi-step syntheses, intermediates can sometimes have very low solubility in common organic solvents, making them difficult to handle and react further, which can impact overall yield.[6] A change of solvent or reaction conditions may be necessary.
Side Product Formation Self-condensation of starting materials.In Pinner-type syntheses, the 1,3-dicarbonyl compound can self-condense. Careful selection of the base and its controlled addition can minimize this.[5]
Formation of isomeric products.In syntheses starting from substituted dichloropyrimidines, lack of regioselectivity can lead to isomeric mixtures. The choice of catalyst, solvent, and temperature can influence the selectivity of nucleophilic aromatic substitution (SNAr) or coupling reactions.[10][11]
Purification Difficulties Product streaking on TLC or column.The basic nature of the 2-aminopyrimidine moiety interacts strongly with acidic silica gel. Add a basic modifier like triethylamine (TEA) or ammonia to your eluent system.[7]
Co-elution with impurities.If impurities are structurally similar, consider derivatization to alter polarity, or use a different purification technique like recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or acetonitrile).[7]
Reaction Not Starting Inactive catalyst or reagents.For coupling reactions, ensure the palladium catalyst is active. For condensation reactions, verify the integrity of the base and the absence of excessive water, which can hydrolyze starting materials.

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of 5- and 6-substituted 2-aminopyrimidines.

Materials:

  • Appropriate β-aldehydoester or β-ketoester (1 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Potassium carbonate (K2CO3) (2 mmol)

Procedure:

  • In a microwave-safe reaction vessel, combine the β-dicarbonyl compound, guanidine hydrochloride, and potassium carbonate.

  • The reaction is carried out without a solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add distilled water to the reaction mixture.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Purification by Column Chromatography with Basic Modifier

This protocol provides a general method for the purification of basic aminopyrimidine compounds.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Solvent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare the eluent by mixing the chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate) with 0.5-1% triethylamine.

  • Pack a chromatography column with silica gel slurried in the initial, low-polarity mobile phase.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the prepared mobile phase, gradually increasing polarity if necessary.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[7]

Visual Guides

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_end Final Product start1 β-Dicarbonyl Compound reaction Condensation Reaction (e.g., Microwave-assisted) start1->reaction start2 Guanidine start2->reaction workup Aqueous Work-up reaction->workup filtration Filtration workup->filtration purification Purification (Column Chromatography / Recrystallization) filtration->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

G start Low Yield or Impure Product q1 Is the reaction going to completion? (Check TLC) start->q1 a1_yes Reaction Complete q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Are there significant byproducts? a1_yes->q2 sol1 Optimize Conditions: - Increase Temperature - Change Base/Solvent - Increase Reaction Time a1_no->sol1 sol1->q1 a2_yes Byproducts Present q2->a2_yes Yes a2_no No Major Byproducts q2->a2_no No sol2 Optimize Stoichiometry & Temperature to Minimize Side Reactions a2_yes->sol2 q3 Is purification difficult? a2_no->q3 sol2->q1 sol3 Modify Purification: - Add TEA to Eluent - Use Amino-Silica - Attempt Recrystallization q3->sol3 Yes end_fail Issue Persists: Consult Literature for Alternative Routes q3->end_fail No end_success High Purity Product sol3->end_success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Phenylpyrimidine Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenylpyrimidines, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki coupling of a halopyrimidine with a phenylboronic acid?

Low yields in these reactions typically stem from a few key areas:

  • Suboptimal Reaction Components: The choice of palladium catalyst, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[1]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[1][2][3] Impurities in reagents or solvents can also poison the catalyst.[1]

  • Poor Substrate Reactivity: The reactivity of halopyrimidines decreases in the order I > Br > Cl. Chloropyrimidines, in particular, are less reactive and require more optimized catalytic systems.[1] Steric hindrance on either the pyrimidine or the boronic acid can also significantly lower yields.[1]

  • Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen) and the homo-coupling of the boronic acid.[1][4]

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition and side reactions.[1]

Q2: Which chlorine atom is more reactive on a 2,4-dichloropyrimidine in a Suzuki coupling reaction?

For 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive and will typically be substituted first. This regioselectivity allows for the synthesis of 4-aryl-2-chloropyrimidines.

Q3: How can I minimize common side reactions like protodeboronation and homo-coupling?

Protodeboronation, the replacement of the boronic acid group with a hydrogen, is often promoted by high temperatures and certain bases.[4] To minimize this, use fresh, high-purity boronic acid and carefully optimize the reaction conditions. Homo-coupling, the reaction of two boronic acid molecules, can be reduced by ensuring efficient oxidative addition and transmetalation, often by adding the halopyrimidine in a slight excess.[1]

Q4: Can microwave irradiation improve my reaction?

Yes, microwave-assisted procedures can be highly effective for phenylpyrimidine synthesis. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[1][5]

Troubleshooting Guides

Problem: My reaction is sluggish or fails to proceed to completion.

Possible Cause & Solution Workflow

Caption: Troubleshooting workflow for low conversion in phenylpyrimidine synthesis.

Problem: Significant amount of homo-coupled byproduct is observed.
  • Possible Cause: The rate of transmetalation is slow compared to the competing homo-coupling of the boronic acid.

  • Solution:

    • Adjust Stoichiometry: Use a slight excess of the halopyrimidine (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid.

    • Optimize Base and Solvent: The choice of base and solvent can significantly influence the rate of transmetalation. A screening of these parameters is recommended.

    • Lower Catalyst Loading: In some cases, high catalyst concentrations can promote side reactions. Try reducing the catalyst loading.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields from screening various reaction components for the Suzuki coupling of dichloropyrimidines.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [1]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.

Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [5]

SolventYield (%)Notes
1,4-Dioxane71Often a good choice for Pd(PPh₃)₄ catalyzed reactions.
Isopropanol65A viable protic solvent alternative.
DMF58Common polar aprotic solvent for Suzuki couplings.
THF45Lower yield observed in this specific screening.
Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Synthesis of 4-Phenyl-2-chloropyrimidine

This protocol is a generalized procedure based on common practices in the literature.[1][3][5]

  • Reagent Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.5-2.0 mol%), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by bubbling the gas through the solvent.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Microwave Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-140 °C) for the specified time (usually 15-30 minutes).[1][3]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

General Experimental Workflow

G start Start: Reagents reagents 1. Add Halopyrimidine, Boronic Acid, Catalyst, Base to Reaction Vessel start->reagents inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat Reaction (Conventional or Microwave) solvent->reaction workup 5. Aqueous Work-up & Extraction reaction->workup purify 6. Column Chromatography workup->purify end End: Purified Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura synthesis of phenylpyrimidines.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition product R¹-R² pd0->product pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination aryl_halide R¹-X aryl_halide->pd2_halide boronic_acid R²-B(OR)₂ boronic_acid->pd2_aryl base Base base->pd2_aryl

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: 5-Phenylpyrimidin-2-amine Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenylpyrimidin-2-amine and its analogs. The following information is curated to address common challenges encountered during biological assays.

Disclaimer: Publicly available data specifically for this compound is limited. The guidance, protocols, and data presented here are based on structurally related pyrimidine derivatives and general best practices for small molecule inhibitors. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low potency or inconsistent results in my cell-based assay. What are the common causes?

A1: Inconsistent results or low potency in cell-based assays with pyrimidine-based compounds can stem from several factors:

  • Poor Solubility: The compound may be precipitating in your aqueous assay buffer or cell culture medium. This is a common issue for many small molecule inhibitors which are often more soluble in organic solvents like DMSO.[1]

  • Compound Instability: The compound may be degrading in the culture medium over time.

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • High Cell Seeding Density: Using too many cells can lead to rapid depletion of nutrients and changes in pH, affecting the cellular response to the compound.

  • Off-Target Effects: The observed phenotype might be a result of the compound interacting with unintended targets.

Q2: I'm observing significant cell death even at low concentrations of the compound. What could be the reason?

A2: Unexpected cytotoxicity can be a result of:

  • Off-Target Kinase Inhibition: Pyrimidine scaffolds can interact with the ATP-binding site of a wide range of kinases. Inhibition of kinases essential for cell survival can lead to toxicity.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically ≤ 0.1%.

  • Compound Precipitation: Precipitated compound can cause physical stress to cells, leading to cytotoxicity that is independent of its pharmacological effect.

Q3: My compound is potent in a biochemical (enzyme) assay but shows weaker activity in a cell-based assay. Why is there a discrepancy?

A3: This is a common observation and can be attributed to:

  • High Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations much lower than the millimolar range found within cells. For ATP-competitive inhibitors, this difference can significantly reduce apparent potency in a cellular context.[2]

  • Cellular Transport: The compound may be actively removed from the cell by efflux pumps.

  • Plasma Protein Binding: If you are using serum-containing media, your compound may bind to plasma proteins, reducing the free concentration available to interact with the target.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate or cloudiness in the well after adding the compound.

  • Inconsistent dose-response curves.

  • Low potency of the compound.

Troubleshooting Workflow:

G A Precipitation Observed B Visually inspect stock solution for crystals A->B C Gently warm and vortex stock solution B->C D Perform a kinetic solubility assay in assay buffer C->D E Is the compound soluble at the desired concentration? D->E F Proceed with experiment E->F Yes G Lower the final concentration E->G No H Increase co-solvent (e.g., DMSO) concentration (if tolerated by cells) G->H I Use solubilizing agents (e.g., cyclodextrins) H->I

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

Symptoms:

  • High variability between replicate wells.

  • High background absorbance.

  • Results are not reproducible between experiments.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase during the assay.

  • Check for Compound Interference: Some compounds can directly react with the MTT reagent or have their own color, leading to false readings. Run a control with the compound and MTT in cell-free media.[3]

  • Ensure Complete Solubilization of Formazan Crystals: Incomplete solubilization is a common source of error. Ensure adequate mixing and appropriate solvent volume.

  • Minimize Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

Experimental Protocols

Protocol 1: In Vitro Aurora Kinase A Inhibition Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the IC50 value of a compound against purified Aurora A kinase.[4][5]

Materials:

  • Purified recombinant Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]

  • This compound (or analog) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Add 2.5 µL of the diluted compound to the wells of a 96-well plate.

    • Add 5 µL of a mixture of substrate and ATP in Kinase Assay Buffer.

    • Initiate the reaction by adding 2.5 µL of diluted Aurora A kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Protocol 2: Cell Viability MTT Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.[1][6]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following tables summarize representative IC50 values for pyrimidine derivatives structurally related to this compound. Note: These values are for illustrative purposes and the potency of this compound may vary.

Table 1: In Vitro Kinase Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
CYC116Aurora A8.0[7]
CYC116Aurora B9.2[7]

Table 2: Antiproliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines

Compound DerivativeCell LineAssayIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast)MTT43.4[3]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast)MTT35.9[3]
Indazol-pyrimidine derivative 4fMCF-7 (Breast)MTT1.629[8]
Indazol-pyrimidine derivative 4iMCF-7 (Breast)MTT1.841[8]
Pyrimidin-2-amine derivative 8hMCF-7 (Breast)Not Specified>0.05[9]
Pyrimidin-2-amine derivative 8hMDA-MB-231 (Breast)Not Specified>0.05[9]

Signaling Pathways and Workflows

Aurora Kinase Signaling Pathway

N-phenyl-pyrimidin-2-amine derivatives have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis.[7] Inhibition of Aurora A can lead to defects in centrosome separation and the formation of monopolar spindles, while inhibition of Aurora B can disrupt chromosome segregation and cytokinesis.[10]

G cluster_0 G2/M Transition cluster_1 Mitosis Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Inhibitor This compound (or analog) Inhibitor->Aurora_A inhibition Inhibitor->Aurora_B inhibition

Caption: Simplified Aurora A and B signaling pathways during mitosis.

General Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the initial characterization of a small molecule inhibitor.

G A Compound Synthesis & Purification B Biochemical Assay (e.g., In Vitro Kinase Assay) A->B C Determine IC50 B->C D Cell-Based Assay (e.g., MTT, CellTiter-Glo) C->D E Determine Cellular IC50 D->E F Target Engagement Assay (e.g., Western Blot for phospho-substrate) E->F G Assess Downstream Effects F->G

Caption: General experimental workflow for inhibitor characterization.

References

improving solubility of 5-Phenylpyrimidin-2-amine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenylpyrimidin-2-amine. The information is designed to address common challenges related to the compound's solubility during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is predicted to have low aqueous solubility and moderate to good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. Experimentally determined solubility can vary based on conditions such as temperature, pH, and purity of the compound. Below is a table of computationally predicted solubility values.

Data Presentation: Predicted Solubility of this compound

SolventPredicted logSPredicted Solubility (mg/mL)Predicted Solubility (µM)
Water (pH 7.4)-3.50.054315
DMSO-1.55.431500
Ethanol-2.01.710000
Disclaimer: These values are computationally predicted and should be used as a guideline. Actual experimental solubility may vary.

Troubleshooting Guide

Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What can I do?

A2: Difficulty dissolving this compound in aqueous solutions is a common issue due to its low predicted water solubility. Here are several strategies you can employ, starting with the simplest:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the compound in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilution: Serially dilute the stock solution into your aqueous assay buffer to reach the final desired concentration. Ensure vigorous mixing during dilution to avoid precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid affecting the biological system.

  • pH Adjustment: Since this compound contains a basic amine group, its solubility is pH-dependent. Lowering the pH of your aqueous buffer can increase solubility.

  • Use of Co-solvents: If direct dilution still results in precipitation, consider using a co-solvent system in your final assay buffer.

  • Employ Solubility Enhancers: For particularly challenging situations, solubility enhancers like cyclodextrins can be used.

Below is a workflow to guide your troubleshooting process.

G start Start: Undissolved Compound stock Prepare 10-50 mM stock in 100% DMSO or Ethanol start->stock dilute Dilute stock into aqueous buffer stock->dilute check1 Precipitation? dilute->check1 success Success: Compound in Solution check1->success No ph_adjust Troubleshoot: Adjust pH check1->ph_adjust Yes ph_adjust->dilute cosolvent Troubleshoot: Use Co-solvents ph_adjust->cosolvent Still precipitates cosolvent->dilute cyclodextrin Troubleshoot: Use Cyclodextrins cosolvent->cyclodextrin Still precipitates cyclodextrin->dilute end Re-evaluate Experiment cyclodextrin->end Still precipitates

Caption: Troubleshooting workflow for dissolving this compound.

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A3: this compound is a weak base. In an acidic environment (lower pH), the amine group can become protonated (ionized). This charged form of the molecule is generally more soluble in aqueous solutions. You can leverage this by preparing your buffer at a slightly acidic pH (e.g., pH 5.0-6.5). However, you must ensure that this pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

Q4: What are co-solvents and how do I use them?

A4: Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds. Common co-solvents include polyethylene glycol 400 (PEG 400) and propylene glycol. When preparing your working solution, you can try adding a small percentage of a co-solvent to your buffer before adding the stock solution of your compound. It is crucial to test the tolerance of your experimental system to the chosen co-solvent and its final concentration.

Q5: When should I consider using cyclodextrins?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex. This is a more advanced technique that should be considered when other methods have failed. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 1.71 mg of the compound).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat to prevent degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment for Improved Aqueous Solubility

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range and compatible with your assay (e.g., MES buffer for pH 5.5-6.7 or phosphate buffer for a wider range).

  • pH Titration: Prepare your buffer and adjust the pH to a lower value (e.g., start at pH 6.5) using a dilute acid solution (e.g., 0.1 M HCl).

  • Solubility Test: Add your this compound stock solution to the pH-adjusted buffer to the final desired concentration.

  • Observation: Observe for any signs of precipitation. If the solution remains clear, this pH is suitable. If precipitation occurs, try a lower pH, keeping in mind the constraints of your experimental system.

G start Start: Prepare Assay Buffer adjust_ph Adjust pH to a lower value (e.g., 6.5) start->adjust_ph add_stock Add compound stock solution adjust_ph->add_stock check_sol Precipitation? add_stock->check_sol success Proceed with Experiment check_sol->success No lower_ph Lower pH further (e.g., 6.0) check_sol->lower_ph Yes check_compat Check assay compatibility lower_ph->check_compat check_compat->add_stock Compatible fail Method not suitable check_compat->fail Not Compatible

Caption: Workflow for pH adjustment to improve solubility.

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer. Gentle warming may be required for complete dissolution. Allow the solution to cool to room temperature.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve the desired concentration.

  • Complexation: Vortex the mixture vigorously. For optimal complex formation, place the mixture on a shaker or rotator at room temperature overnight.

  • Filtration (Optional): If any undissolved particulate matter remains, centrifuge the solution and filter the supernatant through a 0.22 µm filter.

  • Use in Experiment: The resulting clear solution contains the compound complexed with HP-β-CD and can be used for your experiments. Remember to include a vehicle control with the same concentration of HP-β-CD in your experimental design.

Technical Support Center: Purification of 5-Phenylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Phenylpyrimidin-2-amine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question: My this compound derivative displays poor solubility in common organic solvents, making purification by recrystallization difficult. What should I do?

Answer: Poor solubility is a common challenge with planar, aromatic compounds like this compound derivatives due to strong intermolecular forces. Here are several strategies to address this:

  • Solvent Screening: Test a wider range of solvents. While non-polar solvents are often poor choices, more polar solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate can be effective.[1] For highly insoluble compounds, consider high-boiling point polar aprotic solvents such as DMF or DMSO for dissolution, followed by the addition of an anti-solvent.

  • Solvent Mixtures: Employ a binary solvent system for recrystallization. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes slightly turbid. Slow cooling should then induce crystallization. Common mixtures include hexane/acetone and hexane/THF.

  • Acidification: For basic amine derivatives, converting the compound to its salt form (e.g., hydrochloride) can significantly increase its solubility in polar solvents like water or ethanol. After purification of the salt, the free base can be regenerated by neutralization.

Question: During column chromatography on silica gel, my compound is streaking or showing poor separation from impurities. What are the potential causes and solutions?

Answer: Streaking and poor separation on silica gel are often due to the basic nature of the 2-aminopyrimidine moiety interacting strongly with the acidic silica surface.

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups on the silica gel. Typically, 0.1-1% triethylamine (Et3N) or ammonia in the mobile phase can significantly improve peak shape and separation.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

    • Amino-propyl functionalized silica gel: This is a basic stationary phase that can provide excellent separation for basic amines without the need for a basic modifier in the mobile phase.[1]

  • Gradient Elution: If isocratic elution (using a single solvent mixture) fails to provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help in separating compounds with similar polarities.

Question: After purification, I still observe persistent impurities in my final product. How can I improve the purity?

Answer: Persistent impurities often have very similar physicochemical properties to your target compound.

  • Identify the Impurity: If possible, identify the structure of the impurity. Common impurities in syntheses involving Buchwald-Hartwig amination include dehalogenated starting materials and products from side reactions of the ligand.[2] Knowing the impurity's structure can help in designing a more targeted purification strategy.

  • Orthogonal Purification Methods: Employ a second purification technique that relies on a different separation principle. For example, if you have already used normal-phase column chromatography, consider recrystallization or preparative reverse-phase HPLC.

  • Recrystallization Optimization: If you have already tried recrystallization, experiment with different solvent systems. The choice of solvent can significantly impact the efficiency of impurity removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives via Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can lead to specific impurities. The most common side reaction is the hydrodehalogenation of the aryl halide starting material, which results in an arene byproduct. Additionally, side reactions involving the phosphine ligands can occur.

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring column fractions. Use a suitable eluent system that gives good separation of your compound and impurities. For visualization, a UV lamp (254 nm) is typically effective for these aromatic compounds. Stains like potassium permanganate or ninhydrin can also be used.[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out" occurs when the compound's solubility is too high in the hot solvent, and it separates as a liquid upon cooling. To prevent this, you can try:

  • Using a more dilute solution.

  • Cooling the solution more slowly.

  • Scratching the inside of the flask with a glass rod to induce crystallization.

  • Adding a seed crystal of the pure compound.

  • Switching to a different recrystallization solvent or solvent system.

Data Presentation

Table 1: Solubility of 2-Aminopyrimidine in Various Solvents

SolventSolubilityReference
WaterSoluble--INVALID-LINK--
Acetic AcidSoluble--INVALID-LINK--
EthanolReadily Soluble--INVALID-LINK--
AcetoneReadily Soluble--INVALID-LINK--
ChloroformReadily Soluble--INVALID-LINK--
Diethyl EtherSlightly Soluble--INVALID-LINK--
BenzeneSlightly Soluble--INVALID-LINK--
DMSOSlightly Soluble--INVALID-LINK--
MethanolSlightly Soluble--INVALID-LINK--

Note: The solubility of specific this compound derivatives will vary depending on the other substituents on the phenyl and pyrimidine rings.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of an appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel to create a dry powder for loading.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 dichloromethane:methanol).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 dichloromethane:methanol) to elute the more polar compounds.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol, isopropanol, or acetonitrile are good starting points.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Derivative Solubility_Test Assess Solubility Crude->Solubility_Test Chromatography Column Chromatography Solubility_Test->Chromatography Poorly soluble in single solvent Recrystallization Recrystallization Solubility_Test->Recrystallization Good recrystallization solvent found Analysis Purity Analysis (TLC, NMR, etc.) Chromatography->Analysis Recrystallization->Analysis Analysis->Chromatography Impurities present Analysis->Recrystallization Impurities present Pure_Product Pure Product Analysis->Pure_Product Purity > 95%

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Chromatography Start Streaking/Poor Separation on Silica Gel Add_Base Add Base to Eluent (e.g., 0.1% Et3N) Start->Add_Base Use_Alumina Switch to Alumina Column Add_Base->Use_Alumina No Success Improved Separation Add_Base->Success Yes Use_Amino_Silica Switch to Amino-Functionalized Silica Column Use_Alumina->Use_Amino_Silica No Use_Alumina->Success Yes Use_Amino_Silica->Success Yes Failure Still Poor Separation Use_Amino_Silica->Failure No

Caption: Troubleshooting decision tree for column chromatography issues.

References

identifying and minimizing byproducts in 5-Phenylpyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenylpyrimidin-2-amine. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A1: The most common and direct route is the Pinner synthesis, which involves the condensation of a phenyl-substituted 1,3-dicarbonyl compound with guanidine.[1][2] Typical starting materials include:

  • Guanidine salt: Guanidine hydrochloride or guanidine carbonate.

  • 1,3-Dicarbonyl compound:

    • Ethyl benzoylacetate

    • Phenylmalondialdehyde or its precursors like 1,1,3,3-tetraethoxy-2-phenylpropane.

    • 3-Oxo-3-phenylpropanal.

Q2: What are the common classes of byproducts I might encounter in the synthesis of this compound?

A2: During the synthesis, several classes of byproducts can form, depending on the specific precursors and reaction conditions. These can include:

  • Incompletely cyclized intermediates: These are molecules where the pyrimidine ring has not fully formed.

  • Isomeric pyrimidines: Formation of other pyrimidine isomers, such as 4-hydroxy-5-phenylpyrimidin-2-amine, can occur.

  • Dimeric species: Self-condensation of starting materials or reactive intermediates can lead to dimers.[3]

  • Hydrolysis products: If ester functionalities are present in the starting materials, they can be hydrolyzed under acidic or basic conditions.[3]

  • Vinamidinium salts: These can form as minor byproducts during the reaction.[4]

  • Oxidized byproducts: If dihydro-intermediates are formed, they can be oxidized to the aromatic pyrimidine.[3]

Q3: How can I detect and identify these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for the detection and identification of byproducts. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from impurities and quantifying their relative amounts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile impurities.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any isolated impurities.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield of this compound with significant amounts of an uncyclized intermediate.

  • Possible Cause: Incomplete reaction due to insufficient reaction time, temperature, or improper pH.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.

    • Optimize Temperature: Gradually increase the reaction temperature. For many pyrimidine syntheses, refluxing in a suitable solvent like ethanol is common.

    • Adjust pH: The pH of the reaction is crucial. The condensation is often carried out under basic conditions (e.g., using sodium ethoxide) or acidic conditions, depending on the specific protocol. Ensure the base or acid is not degraded and is used in the correct stoichiometric amount.

Problem 2: Presence of a significant peak in the HPLC chromatogram with a different retention time, suspected to be an isomer.

  • Possible Cause: Formation of an isomeric pyrimidine, such as 4-hydroxy-5-phenylpyrimidin-2-amine, especially when using β-ketoesters like ethyl benzoylacetate. This can occur if the guanidine attacks the ester carbonyl instead of the keto carbonyl.

  • Troubleshooting Steps:

    • Isolate and Characterize: Isolate the byproduct using preparative HPLC or column chromatography and characterize its structure using NMR and Mass Spectrometry.

    • Modify Reaction Conditions:

      • Choice of Base: Using a stronger, non-nucleophilic base might favor the desired reaction pathway.

      • Protecting Groups: Temporarily protecting one of the carbonyl groups in the 1,3-dicarbonyl compound can direct the cyclization.

Problem 3: Formation of high molecular weight byproducts (dimers).

  • Possible Cause: Self-condensation of the 1,3-dicarbonyl starting material or a reactive intermediate. This is more likely at higher concentrations or temperatures.

  • Troubleshooting Steps:

    • Control Concentration: Run the reaction at a lower concentration by using more solvent.

    • Slow Addition: Add one of the reactants (e.g., the dicarbonyl compound) slowly to the reaction mixture containing the other reactant (guanidine) to maintain a low concentration of the more reactive species.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis

Byproduct ClassPotential Structure/NameFormation MechanismKey Analytical Signature (Expected)
Isomeric Product4-Hydroxy-5-phenylpyrimidin-2-amineGuanidine attack at the alternative carbonyl group of the 1,3-dicarbonyl precursor.Different retention time in HPLC; distinct NMR chemical shifts, particularly for the pyrimidine ring protons.
Incompletely Cyclized IntermediateN-(3-oxo-3-phenylpropyl)guanidineIncomplete condensation and cyclization.Lower molecular weight in MS; presence of carbonyl and guanidine functional groups in IR and NMR.
Dimeric Speciese.g., from self-condensation of ethyl benzoylacetateBase-catalyzed self-condensation of the β-ketoester.Higher molecular weight in MS; complex NMR spectrum.
Hydrolysis ProductBenzoylacetic acidHydrolysis of ethyl benzoylacetate under reaction conditions.Carboxylic acid peak in IR; different retention time in HPLC.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol outlines a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol provides a general method for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.

Protocol 3: NMR Spectroscopy for Structural Characterization
  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • ¹H NMR: To identify proton environments and their connectivities.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To elucidate the complete structure of isolated byproducts.

  • Sample Preparation: Dissolve a few milligrams of the purified compound in approximately 0.6 mL of the deuterated solvent.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Guanidine Guanidine Condensation Condensation (Pinner Synthesis) Guanidine->Condensation 1_3_Dicarbonyl Phenyl-1,3-dicarbonyl (e.g., Ethyl Benzoylacetate) 1_3_Dicarbonyl->Condensation Target_Product This compound Condensation->Target_Product

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts Start Reaction Mixture (Guanidine + 1,3-Dicarbonyl) Isomer Isomeric Pyrimidine Start->Isomer Side Reaction 1 Uncyclized Incompletely Cyclized Intermediate Start->Uncyclized Side Reaction 2 Dimer Dimeric Species Start->Dimer Side Reaction 3 Hydrolysis Hydrolysis Product Start->Hydrolysis Side Reaction 4 Target_Product This compound Start->Target_Product Desired Pathway

Caption: Formation of byproducts during synthesis.

Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Low Yield or Impure Product Analyze Analyze by HPLC/GC-MS/NMR Start->Analyze Identify Identify Byproducts Analyze->Identify Optimize Optimize Reaction Conditions Identify->Optimize Byproduct Identified Temp Adjust Temperature Optimize->Temp Time Adjust Time Optimize->Time Conc Adjust Concentration Optimize->Conc pH Adjust pH/Catalyst Optimize->pH End Improved Yield/ Purity Temp->End Time->End Conc->End pH->End

Caption: A general troubleshooting workflow.

References

Technical Support Center: Palladium-Catalyzed Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor yields during the palladium-catalyzed amination of pyrimidines.

Troubleshooting Guide

Low or no yield in a palladium-catalyzed amination of a pyrimidine substrate is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. This guide provides a structured approach to troubleshooting.

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a very low yield. What are the first parameters I should check?

A1: Low yields in the amination of chloropyrimidines often stem from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, making the oxidative addition step rate-limiting.[1] The most critical factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Evaluation: The choice of ligand is crucial for an efficient reaction.[2] For electron-deficient heteroaryl chlorides like chloropyrimidines, bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.

  • Base Selection: The strength and nature of the base are critical.[2] Strong, non-nucleophilic bases are typically used, but their compatibility with the substrates must be considered.[3]

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed efficiently.[2] However, excessively high temperatures can lead to catalyst decomposition.[3]

Troubleshooting Workflow:

G cluster_0 Start: Low Yield Observed cluster_1 Step 1: Catalyst System Optimization cluster_2 Step 2: Base and Solvent Screening cluster_3 Step 3: Reaction Condition Adjustment cluster_4 End: Improved Yield start Low Yield catalyst Screen Ligands (e.g., XPhos, RuPhos, DavePhos) start->catalyst precursor Verify Pd Precursor Quality (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst->precursor base Test Different Bases (e.g., NaOtBu, LiHMDS, K₂CO₃) precursor->base solvent Evaluate Solvents (e.g., Toluene, Dioxane, THF) base->solvent temp Optimize Temperature (80-120 °C) solvent->temp time Adjust Reaction Time temp->time end Improved Yield time->end

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: I am observing significant hydrodehalogenation of my chloropyrimidine. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction.[1] It often occurs when the desired reductive elimination step is slow, allowing for competing pathways.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice: Employing bulkier, more electron-rich ligands can accelerate the reductive elimination of the aminated product, outcompeting the hydrodehalogenation pathway.

  • Base Purity: Ensure the use of a high-purity, anhydrous base. Traces of metal hydroxides or water can promote this side reaction.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired C-N bond formation.[1]

  • Anhydrous Conditions: It is critical to ensure that all reagents and the solvent are scrupulously dried, as water can be a proton source for hydrodehalogenation.[2]

Q3: My reaction with a dichloropyrimidine is giving poor regioselectivity. How can I control which chlorine atom reacts?

A3: Achieving regioselectivity in the amination of dichloropyrimidines can be challenging. The relative reactivity of the chlorine atoms is influenced by electronic and steric factors. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr), while the C2 position can be favored under certain palladium-catalyzed conditions.

Factors Influencing Regioselectivity:

  • Reaction Type: For SNAr reactions, the more electron-deficient position is typically more reactive. In palladium-catalyzed couplings, the outcome can be influenced by the catalyst system.

  • Steric Hindrance: A bulky amine nucleophile may preferentially attack the less sterically hindered chlorine atom.[2]

  • Catalyst/Ligand Control: In Buchwald-Hartwig reactions, the choice of ligand can sometimes be used to direct the reaction to a specific position.[4]

  • Base: In some cases, the choice of base can influence the regiochemical outcome. For example, using LiHMDS has been shown to favor C4 amination in certain systems.[5]

Frequently Asked Questions (FAQs)

Q4: What are the best general starting conditions for a Buchwald-Hartwig amination of a 2-chloropyrimidine?

A4: A reliable starting point for the amination of a 2-chloropyrimidine is to use a bulky, electron-rich phosphine ligand with a strong, non-nucleophilic base in an anhydrous aprotic solvent.

ParameterRecommended Starting Condition
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, RuPhos, or DavePhos
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
Solvent Anhydrous Toluene or 1,4-Dioxane
Temperature 80-110 °C

Q5: My palladium catalyst appears to be deactivating (e.g., formation of palladium black). What is the cause and how can I prevent it?

A5: Catalyst deactivation, often observed as the precipitation of palladium black, can be caused by several factors:

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Thermal Decomposition: Prolonged exposure to high temperatures (>120 °C) can cause the catalyst to decompose.[3] If a high temperature is required, consider using a more thermally stable ligand or a shorter reaction time.

  • Catalyst Poisoning: The nitrogen atoms on the pyrimidine ring itself can coordinate to the palladium center, inhibiting its catalytic activity.[3] The use of sterically hindered ligands is designed to minimize this interaction.[3]

Logical Relationship of Reaction Components:

G cluster_input Inputs cluster_catalyst Catalytic System cluster_conditions Conditions cluster_output Output pyrimidine Pyrimidine Halide (e.g., 2-Chloropyrimidine) product Aminated Pyrimidine pyrimidine->product amine Amine amine->product pd_source Pd Precursor (e.g., Pd₂(dba)₃) pd_source->product catalyzes ligand Ligand (e.g., XPhos) ligand->product stabilizes & accelerates base Base (e.g., NaOtBu) base->product activates solvent Solvent (e.g., Toluene) solvent->product mediates temp Temperature (e.g., 100 °C) temp->product drives side_products Side Products (e.g., Hydrodehalogenation) product->side_products competes with

Caption: Interplay of components in palladium-catalyzed amination.

Q6: Can I use weaker bases like potassium carbonate (K₂CO₃) for the amination of pyrimidines?

A6: Yes, weaker bases such as K₂CO₃ or Cs₂CO₃ can be effective in some cases, particularly for substrates that are sensitive to strong bases like NaOtBu.[4] However, using a weaker base often requires higher reaction temperatures or longer reaction times to achieve good conversion.[2]

Comparison of Common Bases:

BaseStrengthCommon Applications/Notes
NaOtBu StrongWidely used, often gives good results with a broad range of substrates.[2]
LiHMDS StrongA good alternative to NaOtBu, can be beneficial for certain substrates.[4]
K₃PO₄ ModerateCan be effective and is sometimes used as a milder alternative to alkoxides.
K₂CO₃ / Cs₂CO₃ WeakUseful for base-sensitive substrates, but may require more forcing conditions.[4]

Experimental Protocols

General Protocol for a Small-Scale Test Reaction:

This protocol is a starting point for the optimization of the palladium-catalyzed amination of a chloropyrimidine.

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the chloropyrimidine (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Resolving Assay Interference from 5-Phenylpyrimidin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference from 5-Phenylpyrimidin-2-amine compounds. These compounds, while often explored as kinase inhibitors and for other therapeutic applications, can sometimes produce misleading results in biological assays through various non-specific mechanisms.[1][2][3][4][5][6][7] This guide will help you diagnose and resolve these issues to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why should I be concerned about it with this compound compounds?

A1: Assay interference refers to the generation of false-positive or false-negative results in a screening assay that are not due to the specific interaction of the test compound with the intended biological target. This can lead to the misinterpretation of data and the costly pursuit of non-viable drug candidates. This compound derivatives, like many other small molecules, have the potential to interfere with assays through mechanisms such as compound aggregation, intrinsic fluorescence, or chemical reactivity, and are sometimes classified as Pan-Assay Interference Compounds (PAINS).[8][9][10][11]

Q2: What are the most common mechanisms of assay interference for this class of compounds?

A2: Based on the chemical properties of the aminopyrimidine scaffold, the most likely mechanisms of interference are:

  • Compound Aggregation: At higher concentrations, these compounds may form colloidal aggregates that can non-specifically sequester and inhibit enzymes, leading to false-positive results.

  • Fluorescence Interference: The aminopyrimidine core can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of assay reagents, which can interfere with fluorescence-based readouts.[12][13][14][15]

  • Chemical Reactivity: Although less common for this specific scaffold, reactive functional groups on derivatives could lead to covalent modification of proteins or other assay components.

  • Off-Target Activity: As many this compound derivatives are developed as kinase inhibitors, they may exhibit activity against a range of kinases or other ATP-binding proteins, leading to off-target effects in cellular assays.[1][3][4][5][6]

Q3: My this compound compound shows activity in my primary screen. How can I determine if it's a genuine hit or an artifact?

A3: A systematic approach involving a series of counter-screens and orthogonal assays is crucial. The troubleshooting workflow below provides a step-by-step guide to help you distinguish between true activity and assay interference.

Troubleshooting Guide

If you observe unexpected or difficult-to-reproduce activity with a this compound compound, follow this troubleshooting workflow:

Troubleshooting_Workflow start Initial Hit Observed aggregation_check Aggregation Check (Detergent Counter-screen) start->aggregation_check fluorescence_check Fluorescence Check (Compound-only Control) aggregation_check->fluorescence_check Activity Abolished? No artifact Likely Artifact (Deprioritize) aggregation_check->artifact Activity Abolished? Yes redox_check Redox Activity Check fluorescence_check->redox_check No Intrinsic Fluorescence fluorescence_check->artifact Intrinsic Fluorescence Detected orthogonal_assay Orthogonal Assay redox_check->orthogonal_assay No Redox Activity redox_check->artifact Redox Activity Detected genuine_hit Likely Genuine Hit (Proceed with SAR) orthogonal_assay->genuine_hit Activity Confirmed? Yes orthogonal_assay->artifact Activity Confirmed? No

Caption: A logical workflow for troubleshooting potential assay interference.

Quantitative Data Summary

While specific quantitative data for a wide range of this compound compounds demonstrating assay interference is not extensively published, the following tables provide examples of the types of data you should generate to assess potential artifacts.

Table 1: Effect of Detergent on IC50 Values of a Hypothetical this compound Compound

Assay TargetIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift in IC50Interpretation
Kinase A5.2> 100> 19.2Likely aggregation-based inhibition
Protease B8.79.11.0Aggregation unlikely
Kinase C2.150.324.0Likely aggregation-based inhibition

Table 2: Fluorescence Properties of Representative Aminopyrimidine Scaffolds

CompoundExcitation Max (nm)Emission Max (nm)SolventReference
2-N-methylaminopyrimidine282377Methanol[12]
2-N-ethylaminopyrimidine286375Methanol[12]
2-N-piperidinopyrimidine360403Ethanol[12]
Substituted 2-aminopyridine310Varies (350-437)Various[13][14]

Detailed Experimental Protocols

Here are detailed protocols for the key experiments cited in the troubleshooting workflow.

Protocol 1: Aggregation Counter-Screen

Objective: To determine if the observed activity of a this compound compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of assay plates:

    • Set A (Standard Buffer): Prepare your standard assay buffer.

    • Set B (Detergent Buffer): Prepare your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of your this compound compound in both the standard and detergent-containing buffers.

  • Assay Performance: Perform your standard assay protocol for both sets of plates, including the addition of enzyme, substrate, and any other necessary reagents.

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for your compound in both the presence and absence of detergent.

Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the compound's inhibitory activity is at least partially due to aggregation.

Aggregation_Workflow prep_plates Prepare Assay Plates (With and Without Detergent) add_compound Add Serial Dilutions of This compound Compound prep_plates->add_compound add_reagents Add Enzyme, Substrate, etc. add_compound->add_reagents incubate Incubate add_reagents->incubate read_plate Read Plate incubate->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: Experimental workflow for the aggregation counter-screen.

Protocol 2: Intrinsic Fluorescence Check

Objective: To determine if a this compound compound is intrinsically fluorescent at the excitation and emission wavelengths of your assay.

Methodology:

  • Prepare a multi-well plate with the following:

    • Wells 1-3: Assay buffer + this compound compound (at the highest concentration used in your assay).

    • Wells 4-6: Assay buffer only (blank).

  • Plate Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the average fluorescence of the compound-containing wells.

Interpretation: A significant fluorescence signal from the compound-containing wells indicates that your compound is autofluorescent and may be causing a false-positive result.

Fluorescence_Check_Workflow prep_plate Prepare Plate: - Compound in Assay Buffer - Buffer Only (Blank) read_fluorescence Read Fluorescence at Assay Wavelengths prep_plate->read_fluorescence analyze_data Subtract Blank from Compound Signal read_fluorescence->analyze_data

Caption: Workflow to check for intrinsic compound fluorescence.

Protocol 3: Redox Activity Counter-Screen

Objective: To assess if the this compound compound is interfering with the assay through redox cycling.

Methodology:

  • Assay Setup: In a multi-well plate, combine your this compound compound with a redox-sensitive dye (e.g., resazurin) and a reducing agent (e.g., dithiothreitol - DTT) in your assay buffer.

  • Controls:

    • Positive Control: A known redox-cycling compound.

    • Negative Control: Vehicle (e.g., DMSO).

  • Incubation and Measurement: Incubate the plate and monitor the change in fluorescence or absorbance of the redox-sensitive dye over time.

  • Data Analysis: Compare the rate of change in signal in the wells containing your test compound to the positive and negative controls.

Interpretation: An increase in the rate of signal change similar to the positive control suggests that your compound may be a redox cycler and is likely producing false positives in assays sensitive to redox reactions.

Redox_Check_Workflow setup_assay Combine Compound, Redox Dye, and Reducing Agent in Buffer add_controls Include Positive and Negative Controls setup_assay->add_controls incubate_measure Incubate and Measure Signal Change Over Time add_controls->incubate_measure compare_results Compare Compound to Controls incubate_measure->compare_results

Caption: Workflow for assessing compound redox activity.

Potential Off-Target Signaling Pathways

Given that many this compound derivatives are designed as kinase inhibitors, a common source of apparent activity in cell-based assays is the inhibition of unintended kinases. This can lead to the modulation of various signaling pathways.

Off_Target_Signaling compound This compound Derivative intended_target Intended Target Kinase compound->intended_target off_target1 Off-Target Kinase 1 (e.g., EGFR) compound->off_target1 off_target2 Off-Target Kinase 2 (e.g., VEGFR) compound->off_target2 off_target3 Off-Target Kinase 3 (e.g., SRC) compound->off_target3 pathway1 Intended Signaling Pathway intended_target->pathway1 pathway2 Unintended Pathway A off_target1->pathway2 off_target2->pathway2 pathway3 Unintended Pathway B off_target3->pathway3 cellular_response Observed Cellular Phenotype pathway1->cellular_response pathway2->cellular_response pathway3->cellular_response

References

strategies for enhancing the stability of 5-Phenylpyrimidin-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Phenylpyrimidin-2-amine. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to enhance the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors. The most critical are pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents.[1][2] Liquid dosage forms or solutions are generally more prone to degradation than solid forms due to factors like hydrolysis.[1] For aminopyridine derivatives, the chemical form (free base vs. salt) can also significantly impact stability, with salt forms often showing greater resistance to oxidative stress.[3]

Q2: My this compound solution is changing color. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indicator of degradation, typically due to oxidation. The aromatic amine and phenylpyrimidine core can be susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions.[4] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials can help minimize this.[1]

Q3: What is the optimal pH range for storing this compound in an aqueous solution?

Q4: Can the choice of solvent impact the stability of my compound?

A4: Absolutely. The choice of solvent is critical. Protic solvents, especially water, can facilitate degradation pathways like hydrolysis.[1] Aprotic solvents (e.g., DMSO, DMF) are often preferred for stock solutions. However, the stability in these solvents should also be verified, as they are not always inert. For aqueous buffers used in biological assays, it is crucial to assess the compound's stability under the specific assay conditions. The polarity of the solvent can also influence the rate of degradation.[5]

Q5: How should I store my stock and working solutions of this compound?

A5: For maximum stability, stock solutions should be prepared in a suitable aprotic solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in tightly sealed, light-protected containers (e.g., amber glass vials).[1] Working solutions, especially in aqueous buffers, should ideally be prepared fresh before each experiment.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Loss of Potency / Inconsistent Assay Results Chemical DegradationPrepare fresh solutions for each experiment. Perform a stability study in your assay buffer to determine the compound's half-life under experimental conditions. Use an internal standard during analysis to correct for degradation.
Precipitation in Aqueous Buffer Poor SolubilityPrepare a high-concentration stock in an organic solvent (e.g., DMSO). When diluting into aqueous buffer, add the stock solution to the buffer with vigorous vortexing. Do not exceed the solubility limit. Consider the use of co-solvents or excipients if compatible with your experiment.
Discoloration of Solution OxidationDegas buffers before use. Prepare solutions under an inert atmosphere (N₂ or Ar). Store solutions in amber vials to protect from light.[1] Consider adding an antioxidant (e.g., ascorbic acid, BHT), if it does not interfere with the experiment.
Appearance of New Peaks in HPLC/LC-MS Degradation ProductsCharacterize the degradation products to understand the degradation pathway (e.g., oxidation, hydrolysis). Adjust solution pH, protect from light, or change the solvent system to minimize the formation of these products.

Stability Data Summary

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design. Researchers should generate their own data for specific experimental conditions.

ConditionSolvent/BufferIncubation Time (hours)% Remaining (Hypothetical)
pH Stress pH 3.0 (HCl)2495%
pH 7.4 (PBS)2488%
pH 9.0 (Carbonate)2475%
Oxidative Stress 3% H₂O₂ in Water645%
Thermal Stress 60°C in pH 7.4 PBS2465%
Photostability Light (ICH Q1B) in pH 7.4 PBS2482%

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solution.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Buffer components (e.g., phosphate, citrate) for preparing test solutions

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO or ACN) to prepare a concentrated stock solution (e.g., 10 mg/mL).

3. Preparation of Test Solutions:

  • Prepare the desired aqueous buffers (e.g., pH 3, 7.4, 9).

  • Spike the stock solution into each buffer to achieve the final target concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect.

  • Prepare a "time zero" (T₀) sample by immediately diluting an aliquot of the test solution with the mobile phase to stop further degradation and analyzing it by HPLC.

4. Incubation under Stress Conditions:

  • Temperature: Incubate aliquots of the test solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Light: Expose an aliquot to controlled UV and visible light as per ICH Q1B guidelines, while keeping a control sample in the dark.

  • pH: Use the buffers prepared in step 3.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition, dilute appropriately with the mobile phase, and inject it into the HPLC.

5. HPLC Analysis:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of A (0.1% formic acid in water) and B (0.1% formic acid in ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T₀ sample.

    • % Remaining = (Area_t / Area_t₀) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_test Prepare Test Solutions (Spike stock into buffers) prep_stock->prep_test stress_ph pH Stress (e.g., pH 3, 7.4, 9) prep_test->stress_ph Incubate stress_temp Thermal Stress (e.g., 25°C, 40°C, 60°C) prep_test->stress_temp Incubate stress_light Photostability (ICH Q1B) prep_test->stress_light Incubate stress_ox Oxidative Stress (e.g., H₂O₂) prep_test->stress_ox Incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_ph->sampling stress_temp->sampling stress_light->sampling stress_ox->sampling hplc HPLC Analysis (Quantify parent peak) sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing the solution stability of this compound.

degradation_pathways cluster_pathways Potential Degradation Pathways parent This compound C₁₀H₉N₃ oxidation Oxidation Products: N-oxides, hydroxylated phenyl ring, quinone-imine intermediates parent->oxidation O₂, Light, Metal Ions hydrolysis Hydrolysis Products: Ring-opened species parent->hydrolysis H₂O (Acid/Base Catalyzed)

Caption: Potential degradation pathways for this compound in solution.

troubleshooting_tree cluster_problem Problem Identification cluster_solution Potential Solutions start Stability Issue Encountered? color_change Color Change? start->color_change potency_loss Loss of Potency? start->potency_loss precipitate Precipitation? start->precipitate sol_oxid Action: Protect from Light/O₂ (Amber vial, inert gas) color_change->sol_oxid Yes sol_hydro Action: Adjust pH / Use Aprotic Solvent potency_loss->sol_hydro Degradation Confirmed sol_fresh Action: Prepare Fresh Solutions potency_loss->sol_fresh General Practice sol_solub Action: Check Solubility Limit / Use Co-solvent precipitate->sol_solub Yes

Caption: Troubleshooting decision tree for stability issues with this compound.

References

troubleshooting inconsistent results in cellular assays with 5-Phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Phenylpyrimidin-2-amine and its derivatives in cellular assays. Inconsistent results can arise from a variety of factors, and this guide is designed to help you identify and resolve common issues.

Troubleshooting Guide: Inconsistent Assay Results

Issue 1: High Variability in IC50 Values Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge. This can manifest as significant differences in potency from one assay plate to another or between different experimental days.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Compound Solubility This compound and its analogs can have limited aqueous solubility. Precipitation in media can lead to inconsistent effective concentrations. Visually inspect your media after adding the compound. If you see precipitate, consider the following: • Decrease the final concentration of the compound. • Increase the concentration of the co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects the assay (typically <0.5%).[1] • Prepare a more concentrated stock in DMSO and use a smaller volume for dilution into the final assay medium.[2]
Compound Stability The compound may be unstable in your assay buffer or stock solution, degrading over time.[1] This is a known issue for some heterocyclic compounds. • Prepare fresh stock solutions for each experiment.[1] • Assess the stability of the compound in the assay buffer over the time course of the experiment. • Protect solutions from light and perform experiments in a consistent and timely manner.[1][2]
Cell Health and Density Variations in cell health, passage number, and seeding density can significantly impact assay results. • Use cells within a consistent, low passage number range. • Ensure a uniform, single-cell suspension before plating to avoid clumps. • Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Inconsistent Purity Results may vary between different batches of the synthesized compound due to inconsistent purity.[1] • Ensure each batch of the compound is rigorously purified and characterized (e.g., by NMR, mass spectrometry, and HPLC) to confirm its identity and purity before use.[1]
Issue 2: Unexpected Cytotoxicity or Off-Target Effects

You may observe cell death at concentrations where you expect to see a specific inhibitory effect, or your results may suggest the compound is hitting unintended targets.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Off-Target Kinase Inhibition The this compound scaffold is known to inhibit multiple kinases, such as Aurora kinases, PLK4, and ULK1.[3][4][5][6] Your observed phenotype may be a result of inhibiting a kinase other than your intended target. • Perform a kinase panel screen to identify other potential targets. • Compare your results with known phenotypes for inhibitors of related kinases. • Use a structurally distinct inhibitor of your primary target to confirm the phenotype.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. • Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the toxicity threshold for your cell line (typically <0.5%).[1]
Compound-Induced Apoptosis/Autophagy Some this compound derivatives have been shown to induce apoptosis while blocking autophagy.[4][7] • Perform assays to measure markers of apoptosis (e.g., caspase activity, Annexin V staining) and autophagy (e.g., LC3-II levels).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound? A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and its derivatives due to their generally hydrophobic nature.[2] For aqueous-based experiments, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer or cell culture medium.[8]

Q2: How should I store stock solutions of this compound? A2: It is recommended to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[2]

Q3: My compound is precipitating in the cell culture medium. What can I do? A3: Precipitation is likely due to poor solubility at the final concentration.[2] First, visually confirm the precipitation. To resolve this, you can try decreasing the final concentration of the compound or increasing the DMSO concentration (while staying within the non-toxic range for your cells).[1] Another strategy is to prepare an intermediate dilution of your DMSO stock in a small volume of media, mix gently, and then add this to the final volume of media to avoid "solvent shock".[2]

Q4: What are the known cellular targets of this compound derivatives? A4: Derivatives of this compound have been identified as inhibitors of several protein kinases. Documented targets include Polo-like kinase 4 (PLK4)[3], Unc-51 like autophagy activating kinase 1 (ULK1)[4][7], Aurora kinases[5][6], and Janus kinase 2 (JAK2)[9]. These kinases are involved in critical cellular processes like cell cycle regulation, autophagy, and signal transduction.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and can be used to determine the IC50 value of this compound derivatives.[3][10][11][12]

Materials:

  • Cells of interest (e.g., MCF-7, A549)[3][4]

  • Complete cell culture medium

  • This compound derivative dissolved in DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000–6,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. A typical starting range is 0.01 µM to 100 µM.[10] Remove the old medium and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours or 5 days).[3][11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting inconsistent results in your cellular assays.

G start Inconsistent Results Observed check_compound Check Compound Integrity start->check_compound check_assay Check Assay Parameters start->check_assay check_cells Check Cell Culture start->check_cells solubility Solubility Issues? check_compound->solubility reagents Reagent Variability? check_assay->reagents seeding Inconsistent Seeding? check_cells->seeding stability Stability Issues? solubility->stability solve_solubility Adjust Solvent/Concentration solubility->solve_solubility purity Purity Issues? stability->purity solve_stability Use Fresh Solutions stability->solve_stability solve_purity Re-purify/Characterize purity->solve_purity health Poor Cell Health? seeding->health solve_seeding Optimize Seeding Protocol seeding->solve_seeding passage High Passage Number? health->passage solve_health Use Healthy, Low-Passage Cells health->solve_health passage->solve_health protocol Protocol Deviation? reagents->protocol solve_reagents Standardize Reagents reagents->solve_reagents solve_protocol Adhere Strictly to Protocol protocol->solve_protocol end Consistent Results solve_solubility->end solve_stability->end solve_purity->end solve_seeding->end solve_health->end solve_reagents->end solve_protocol->end

Caption: Troubleshooting flowchart for inconsistent assay results.

General Kinase Inhibition Pathway

This diagram illustrates the general mechanism of action for this compound as an ATP-competitive kinase inhibitor.

G cluster_0 Kinase Active Site cluster_1 Cellular Process ATP ATP Kinase Target Kinase (e.g., ULK1, PLK4) ATP->Kinase Blocked Substrate Substrate Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Inhibitor This compound Inhibitor->Kinase Binds to ATP pocket Inhibitor->Phosphorylation Inhibited Downstream Downstream Signaling Phosphorylation->Downstream Response Cellular Response (e.g., Proliferation, Autophagy) Downstream->Response

References

Validation & Comparative

Validating Kinase Inhibition by 5-Phenylpyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of kinase inhibitors is a critical step in the discovery of novel therapeutics. The 5-phenylpyrimidin-2-amine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. This guide provides an objective comparison of the performance of a key derivative of this scaffold against other established kinase inhibitors, supported by experimental data. While specific inhibitory data for the parent compound, this compound, is not extensively available in public literature, its derivatives have shown significant activity. This guide will focus on a well-characterized derivative, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine, and its analogues which have demonstrated potent inhibition of Aurora kinases.

Executive Summary

Derivatives of this compound, particularly those with a thiazole substitution, have been identified as potent inhibitors of Aurora kinases A and B, key regulators of mitosis.[1][2][3] The lead compound from this series, referred to as CYC116, demonstrates low nanomolar inhibitory constants (Ki) for both Aurora A and Aurora B.[4][5] This guide compares the inhibitory activity of this class of compounds with other well-established Aurora kinase inhibitors such as Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358), as well as the broad-spectrum kinase inhibitor, Staurosporine. The comparative data highlights the potency and potential selectivity of the this compound scaffold.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the in vitro inhibitory activities of a this compound derivative against Aurora kinases, alongside other prominent inhibitors. Lower IC50 or Ki values indicate higher potency.

Kinase TargetThis compound DerivativeAlternative Kinase Inhibitors
CYC116 Alisertib (MLN8237) [6]
Aurora A Ki: 8.0 nM[4][5]IC50: 1.2 nM[6]
CYC116 Barasertib (AZD1152) [7]
Aurora B Ki: 9.2 nM[4][5]IC50: 0.37 nM[7]
CYC116 Danusertib (PHA-739358) [8][9]
Aurora A Ki: 8.0 nM[4][5]IC50: 13 nM[8][9]
Aurora B Ki: 9.2 nM[4][5]IC50: 79 nM[8][9]
Aurora C -IC50: 61 nM[8][9]
-Staurosporine [10]
Protein Kinase A -IC50: 7 nM[10]
Protein Kinase C -IC50: 3 nM[10]
CaM Kinase II -IC50: 20 nM[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., Aurora A, Aurora B)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives, alternative inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosome_Maturation Centrosome Maturation & Separation Anaphase Anaphase Metaphase->Anaphase Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Telophase Telophase Anaphase->Telophase Spindle_Checkpoint Spindle Assembly Checkpoint Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis_Node Cytokinesis AuroraA Aurora A AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Condensation Chromosome Condensation AuroraB->Chromosome_Condensation AuroraB->Chromosome_Alignment AuroraB->Spindle_Checkpoint AuroraB->Cytokinesis_Node Inhibitor This compound Derivatives (e.g., CYC116) Alisertib, Barasertib, Danusertib Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Signaling Pathway in Mitosis.

The diagram above illustrates the critical roles of Aurora A and Aurora B kinases during the M phase of the cell cycle.[3][11][12] Aurora A is essential for centrosome maturation and the assembly of the bipolar spindle.[3][11] Aurora B, as part of the chromosomal passenger complex, is involved in chromosome condensation, alignment at the metaphase plate, the spindle assembly checkpoint, and cytokinesis.[3][11] Inhibitors like the this compound derivative CYC116, Alisertib, Barasertib, and Danusertib target these kinases, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[1][7][13]

Experimental Workflow

The following diagram outlines the general workflow for validating a kinase inhibitor.

Kinase_Inhibitor_Validation_Workflow Start Start: Candidate Inhibitor (e.g., this compound derivative) Biochemical_Assay In Vitro Biochemical Kinase Assay Start->Biochemical_Assay Determine_IC50 Determine IC50/Ki Biochemical_Assay->Determine_IC50 Data_Analysis1 Data Analysis Determine_IC50->Data_Analysis1 Cell_Based_Assay Cell-Based Assays Assess_Phenotype Assess Cellular Phenotype (e.g., Cell Cycle Arrest, Apoptosis) Cell_Based_Assay->Assess_Phenotype Data_Analysis2 Data Analysis Assess_Phenotype->Data_Analysis2 In_Vivo_Studies In Vivo Xenograft Models Evaluate_Efficacy Evaluate Anti-Tumor Efficacy & Toxicity In_Vivo_Studies->Evaluate_Efficacy Data_Analysis3 Data Analysis Evaluate_Efficacy->Data_Analysis3 End End: Validated Kinase Inhibitor Data_Analysis1->Cell_Based_Assay Data_Analysis2->In_Vivo_Studies Data_Analysis3->End

Caption: General Workflow for Kinase Inhibitor Validation.

This workflow illustrates the sequential process of validating a potential kinase inhibitor. It begins with in vitro biochemical assays to determine the potency (IC50 or Ki) of the compound against the target kinase. Promising compounds are then advanced to cell-based assays to assess their effects on cellular processes such as proliferation, cell cycle progression, and apoptosis. Finally, the most promising candidates are evaluated in in vivo animal models to determine their anti-tumor efficacy and potential toxicity.

Conclusion

Derivatives of the this compound scaffold have demonstrated significant promise as potent inhibitors of Aurora kinases. The lead compound CYC116 exhibits inhibitory activity in the low nanomolar range, comparable to other well-established Aurora kinase inhibitors currently in clinical development. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to objectively evaluate and compare the efficacy of novel kinase inhibitors based on this privileged scaffold. Further investigation into the selectivity profile and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to 5-Phenylpyrimidin-2-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This guide provides an objective comparison of the performance of various kinase inhibitors derived from the this compound core, with a focus on their inhibitory activity against key oncogenic kinases. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid researchers in their drug discovery and development efforts.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against their target kinases. For comparison, the activities of other well-established kinase inhibitors are also included. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics of inhibitor potency, with lower values indicating greater efficacy.

Table 1: Comparison of Aurora Kinase Inhibitors

Compound Name/IDChemical Structure/CoreTarget KinaseIC50 (nM)Ki (nM)Reference
CYC116 N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora A88.0[1][2][3]
Aurora B9.29.2[1][2][3]
Alisertib (MLN8237) Azepine derivativeAurora A1.2-
Barasertib (AZD1152) Quinazoline derivativeAurora B0.37-

Table 2: Comparison of Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

Compound Name/IDChemical Structure/CoreTarget KinaseIC50 (nM)Ki (nM)Reference
Compound 12u 5-substituted-4-(thiazol-5-yl)-2-(phenylamino)pyrimidineCDK9/cyclin T1-<10
Flavopiridol FlavonoidCDK9~3-
SNS-032 Aminothiazole derivativeCDK94-[4]

Table 3: Comparison of Janus Kinase 2 (JAK2) Inhibitors

Compound Name/IDChemical Structure/CoreTarget KinaseIC50 (nM)Selectivity vs. JAK1, JAK3, TYK2Reference
Compound A8 N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amineJAK2538.6x, 54.6x, 41.2x[5]
Ruxolitinib Pyrrolo[2,3-d]pyrimidine derivativeJAK1/JAK2~3 (for both)-

Table 4: Comparison of Polo-Like Kinase 4 (PLK4) Inhibitors

Compound Name/IDChemical Structure/CoreTarget KinaseIC50 (µM)Reference
Compound 8h Pyrimidin-2-amine derivativePLK40.0067[6]
Centrinone Pyrazolopyrimidine derivativePLK40.0027

Note: The inhibitory activity of the unsubstituted this compound scaffold is not extensively reported, suggesting it serves primarily as a core structure for the synthesis of more potent, substituted derivatives.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the compared kinase inhibitors and a generalized workflow for a kinase inhibition assay.

G Aurora Kinase Signaling Pathway in Mitosis cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase Centrosome_Duplication Centrosome Duplication Prophase Prophase Centrosome_Duplication->Prophase Aurora_A Aurora A Prophase->Aurora_A activates Metaphase Metaphase Aurora_B Aurora B Metaphase->Aurora_B activates Anaphase Anaphase Chromosome_Segregation Chromosome Segregation Anaphase->Chromosome_Segregation Cytokinesis Cytokinesis Cleavage_Furrow Cleavage Furrow Formation Cytokinesis->Cleavage_Furrow Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly promotes Aurora_B->Cytokinesis regulates Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment ensures proper Spindle_Assembly->Metaphase Chromosome_Alignment->Anaphase Inhibitor Aurora Kinase Inhibitor (e.g., CYC116) Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora Kinase signaling in mitosis and points of inhibition.

G CDK9-Mediated Transcriptional Elongation P-TEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (RNAPII) P-TEFb->RNAPII phosphorylates CTD Promoter Promoter-Proximal Pausing RNAPII->Promoter Elongation Transcriptional Elongation Promoter->Elongation release Oncogenes Expression of Oncogenes (e.g., MYC, MCL-1) Elongation->Oncogenes CDK9_Inhibitor CDK9 Inhibitor (e.g., Compound 12u) CDK9_Inhibitor->P-TEFb inhibits kinase activity

Caption: CDK9 role in transcription and its inhibition.

G JAK2/STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates JAK2_Inhibitor JAK2 Inhibitor (e.g., Compound A8) JAK2_Inhibitor->JAK2 G Generic In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Assay_Plate Add Reagents to Assay Plate: 1. Inhibitor/Vehicle 2. Kinase 3. Substrate/ATP Mix Prepare_Reagents->Assay_Plate Incubation Incubate at RT (e.g., 60 min) Assay_Plate->Incubation Stop_Reaction Stop Reaction & Add Detection Reagents Incubation->Stop_Reaction Read_Signal Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Signal Data_Analysis Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 Read_Signal->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of the Biological Activities of Imatinib and N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the mechanisms of action, target profiles, and in vitro efficacy of the pioneering tyrosine kinase inhibitor, Imatinib, versus the promising N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine scaffold.

This guide provides a detailed comparison of the biological activities of the well-established multi-kinase inhibitor, Imatinib, and N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine, a core scaffold of Imatinib that has been explored for the development of novel kinase inhibitors. While extensive data is available for Imatinib, a specific derivative, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine , has been synthesized and evaluated as a structural analog of Imatinib, particularly for its activity against the Bcr-Abl fusion protein. Due to the limited publicly available data on the unsubstituted 5-Phenylpyrimidin-2-amine, this guide will focus on the comparison between Imatinib and this well-characterized derivative as a representative of the N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine class.

Introduction

Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized cancer therapy as one of the first highly effective targeted drugs.[1][2] It functions as a potent inhibitor of a specific set of protein tyrosine kinases, most notably the Bcr-Abl fusion protein, which is the causative agent of chronic myeloid leukemia (CML).[1][2] Imatinib also effectively inhibits the c-KIT and platelet-derived growth factor receptor (PDGFR) kinases, making it a valuable therapeutic for gastrointestinal stromal tumors (GIST) and other malignancies driven by these kinases.[3][4]

The N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine scaffold forms the core structure of Imatinib and has been the subject of further investigation to develop new kinase inhibitors with potentially improved potency, selectivity, or resistance profiles. The derivative, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, was designed based on the structure of Imatinib and has been evaluated for its antiproliferative effects, particularly in Bcr-Abl positive cell lines.

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[2] By occupying this site, Imatinib prevents the transfer of a phosphate group from ATP to the tyrosine residues on substrate proteins, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival.[2]

The mechanism of action for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is presumed to be similar to that of Imatinib, acting as an ATP-competitive inhibitor of the Bcr-Abl kinase. Its structural similarity to Imatinib suggests it would bind to the same ATP pocket on the kinase domain.

Target Profile and In Vitro Potency

The following tables summarize the in vitro inhibitory potency of Imatinib and available data for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine against key kinase targets and cell lines.

Table 1: Biochemical (Cell-Free) Kinase Inhibition

CompoundTarget KinaseIC50 (µM)
Imatinib v-Abl0.6[3]
c-Kit0.1[3]
PDGFR0.1[3]
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Bcr-AblData not available

Table 2: Cellular Antiproliferative Activity

CompoundCell LineKey TargetIC50 (µM)
Imatinib K562 (CML)Bcr-Abl~0.25
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine K562 (CML)Bcr-AblData not available

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways

Imatinib's inhibition of Bcr-Abl, c-KIT, and PDGFR effectively blocks several downstream signaling pathways crucial for cancer cell growth and survival.

cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Bcr-Abl Bcr-Abl RAS/MAPK_Pathway RAS/MAPK Pathway Bcr-Abl->RAS/MAPK_Pathway PI3K/AKT_Pathway PI3K/AKT Pathway Bcr-Abl->PI3K/AKT_Pathway JAK/STAT_Pathway JAK/STAT Pathway Bcr-Abl->JAK/STAT_Pathway c-KIT c-KIT c-KIT->RAS/MAPK_Pathway c-KIT->PI3K/AKT_Pathway PDGFR PDGFR PDGFR->RAS/MAPK_Pathway PDGFR->PI3K/AKT_Pathway Imatinib Imatinib Imatinib->Bcr-Abl Imatinib->c-KIT Imatinib->PDGFR Proliferation Proliferation RAS/MAPK_Pathway->Proliferation Survival Survival PI3K/AKT_Pathway->Survival Differentiation Differentiation JAK/STAT_Pathway->Differentiation

Imatinib's inhibition of key tyrosine kinases and downstream pathways.

Experimental Protocols

The biological activities of both Imatinib and N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives are typically evaluated using standardized in vitro assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Generalized Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction, typically by adding a solution containing EDTA.

  • Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Luminescence-based ATP detection: Measures the amount of remaining ATP. Lower kinase activity results in higher luminescence.

    • Fluorescence or colorimetric-based detection: Utilizes antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to calculate the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase and Inhibitor A->B C Initiate Reaction with ATP and Substrate B->C D Stop Reaction C->D E Detect Signal (e.g., Luminescence) D->E F Calculate IC50 E->F

A generalized workflow for an in vitro kinase inhibition assay.
Cellular Proliferation (MTT) Assay

Objective: To determine the effect of a compound on the metabolic activity and proliferation of a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Generalized Protocol for K562 Cells:

  • Cell Seeding: Plate K562 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.

Conclusion

Imatinib remains a cornerstone in the treatment of CML and GIST, with a well-defined mechanism of action and a wealth of supporting data. The N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine scaffold, as exemplified by N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, represents a continued effort in medicinal chemistry to build upon the success of Imatinib. While direct, quantitative comparisons are limited by the availability of public data for specific analogs, the shared structural framework suggests a similar mode of action. Further research and publication of detailed biological data for novel derivatives are crucial for a comprehensive understanding of their potential advantages in potency, selectivity, and overcoming resistance compared to established therapies like Imatinib.

References

Cross-Reactivity Profiling of 5-Phenylpyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors. While the parent compound is not extensively characterized, its derivatives have been the subject of significant investigation, revealing a range of activities and selectivity profiles across the human kinome. This guide provides a comparative analysis of the cross-reactivity of a prominent derivative, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), to illustrate the on- and off-target profile of this chemical class.

Introduction to this compound Derivatives

Derivatives of this compound have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling and disease progression. Substitutions on the phenyl and pyrimidine rings dramatically influence potency and selectivity. CYC116, a compound that has entered Phase I clinical trials, is a well-documented inhibitor of Aurora kinases, which are key regulators of cell division.[1][2] Its unique target profile also includes inhibition of kinases involved in angiogenesis, such as VEGFR2.[3][4] Understanding the cross-reactivity of such compounds is critical for predicting their therapeutic efficacy and potential side effects.

Quantitative Kinase Inhibition Profile of CYC116

The inhibitory activity of CYC116 has been assessed against a panel of protein kinases. The data, summarized in the table below, highlights its potent activity against Aurora A and B kinases and reveals its off-target inhibition profile.

Target KinaseInhibition Constant (Ki)Target FamilyPrimary Cellular Process
Aurora A 8.0 nM Serine/Threonine KinaseMitosis, Cell Cycle
Aurora B 9.2 nM Serine/Threonine KinaseMitosis, Cell Cycle
VEGFR244 nMTyrosine KinaseAngiogenesis
FLT344 nMTyrosine KinaseHematopoiesis, Oncology
Src82 nMTyrosine KinaseCell Growth, Differentiation
Lck280 nMTyrosine KinaseT-cell Signaling
Data sourced from references[5][6].

Selectivity Analysis: CYC116 demonstrates significant selectivity for Aurora kinases. It is over 50-fold more potent against Aurora A and B than against cyclin-dependent kinases (CDKs).[5] Further screening has shown no significant activity against PKA, Akt/PKB, PKC, GSK-3α/β, CK2, Plk1, and SAPK2A.[5] This profile indicates a targeted but not entirely specific inhibitory action, a common characteristic of kinase inhibitors based on this scaffold.

Key Signaling Pathways and Experimental Workflow

To visualize the biological context and the methodology for profiling, the following diagrams are provided.

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Action G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Separation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Spindle Checkpoint AuroraB->Cytokinesis Abscission CYC116 CYC116 CYC116->AuroraA Inhibition CYC116->AuroraB Inhibition G Start Start: Compound (e.g., CYC116) Assay_Reaction Kinase Reaction with Substrate and γ-32P-ATP Start->Assay_Reaction Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay_Reaction Incubation Incubation at 30°C Assay_Reaction->Incubation Termination Reaction Termination (e.g., with H3PO4) Incubation->Termination Measurement Measure Substrate Phosphorylation Termination->Measurement Data_Analysis Data Analysis: Determine Ki / IC50 Measurement->Data_Analysis

References

In Vivo Efficacy of 5-Phenylpyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-2-amine scaffold has emerged as a versatile and potent pharmacophore in the development of targeted therapies, particularly in oncology and infectious diseases. Derivatives of this core structure have been shown to inhibit a range of critical cellular targets, leading to significant in vivo efficacy in various disease models. This guide provides a comparative overview of the preclinical in vivo performance of several notable this compound derivatives, supported by experimental data and detailed methodologies.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of selected this compound derivatives across different therapeutic areas. These compounds demonstrate the broad applicability of this chemical scaffold, from anticancer to antitrypanosomal activity.

Compound/DerivativeTarget(s)Animal ModelDosing RegimenKey Efficacy ResultsReference(s)
CYC116 Aurora A, Aurora B, VEGFR2NCI-H460 human non-small cell lung cancer xenograft in mice75 and 100 mg/kg, oral, daily for 5 daysTumor growth delays of 2.3 and 5.8 days, respectively.[1]
P388 mouse leukemia modelNot specifiedDose-dependent decrease in tumor volume and leukemia bone marrow infiltration.[2]
MV4-11 acute myelogenous leukemia xenograft in miceNot specifiedBroad-spectrum antitumor activity.[3][4]
Compound 13ea CDK9, Class I HDACsMDA-MB-231 human breast cancer xenograft in mice30 mg/kg76.83% tumor shrinkage rate.[5]
Compound A8 JAK2Sprague-Dawley rats (pharmacokinetic study)5 mg/kg, oralBioavailability of 41.1%.[2]
CFI-400945 PLK4Intracranial atypical teratoid/rhabdoid tumor (AT/RT) xenografts in mice7.5 mg/kg/day, oral, for 21 daysSignificantly reduced tumor growth and extended survival.[6]
RP-1664 PLK4TRIM37-high neuroblastoma xenograft modelNot specifiedDeep tumor growth inhibition and regressions.[7]
NPD-2975 Not specified (phenotypic screening)Acute Trypanosoma brucei infection in mice50 mg/kg, oral, twice daily for 5 daysAll infected mice were cured.[8][9][10][11][12]

Note: Direct comparison of efficacy between different studies should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the key experiments cited in this guide.

Human Tumor Xenograft Model for Anticancer Efficacy

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound derivatives in a subcutaneous xenograft model.

1. Cell Culture and Animal Model:

  • Cell Lines: Human cancer cell lines such as HCT-116 (colon)[13][14][15][16][17][18][19], MDA-MB-231 (breast)[5][20][21], NCI-H460 (lung)[1], and MV4-11 (leukemia)[3][4][22] are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells. Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light cycles.

2. Tumor Implantation:

  • Cultured cancer cells are harvested during their exponential growth phase.

  • A suspension of 1 x 106 to 5 x 106 cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

3. Drug Formulation and Administration:

  • The test compound (e.g., CYC116, Compound 13ea) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage or intraperitoneal injection.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • The compound is administered at a predetermined dose and schedule (e.g., daily, twice daily) for a specified duration. The control group receives the vehicle only.

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using digital calipers, calculated with the formula: (length × width²) / 2.

  • Animal body weight and any signs of toxicity are monitored throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Trypanosoma brucei Infection Model for Antitrypanosomal Efficacy

This protocol describes a model for assessing the in vivo efficacy of compounds against African trypanosomiasis.

1. Parasite and Animal Model:

  • Parasite Strain: Trypanosoma brucei brucei is maintained in vitro or through serial passage in rodents.

  • Animals: Immunocompetent mice (e.g., BALB/c) are used for this infection model.

2. Infection and Treatment:

  • Mice are infected via intraperitoneal injection of a suspension containing a specific number of parasites (e.g., 1 x 104).

  • Treatment with the test compound (e.g., NPD-2975) is initiated at a specified time post-infection.

  • The compound is formulated for oral or intraperitoneal administration and given at a defined dose and schedule.

3. Efficacy Assessment:

  • Parasitemia (the number of parasites in the blood) is monitored regularly by microscopic examination of tail blood smears.

  • The primary efficacy endpoint is the clearance of parasites from the blood and the survival of the treated mice. A cure is typically defined as the absence of detectable parasites for a prolonged period after the end of treatment.

Signaling Pathways and Mechanisms of Action

The diverse in vivo activities of this compound derivatives stem from their ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several classes of these inhibitors.

Aurora Kinase Inhibition in Mitosis

CYC116 is a potent inhibitor of Aurora A and B kinases, which are critical regulators of mitosis. Inhibition of these kinases disrupts spindle formation and chromosome segregation, leading to mitotic catastrophe and cell death in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora A Cyclin B/CDK1->Aurora_A Activates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Promotes Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Ensures Proper Mitotic_Catastrophe Mitotic Catastrophe Spindle_Assembly->Mitotic_Catastrophe Chromosome_Segregation->Mitotic_Catastrophe CYC116 CYC116 CYC116->Aurora_A CYC116->Aurora_B

Aurora Kinase Inhibition by CYC116.
PLK4 Inhibition and Centrosome Duplication

Inhibitors of Polo-like kinase 4 (PLK4), such as CFI-400945, disrupt the tightly regulated process of centrosome duplication. This leads to mitotic errors and cell death, particularly in cancer cells that are often more sensitive to mitotic disruption.

PLK4_Pathway cluster_CellCycle Cell Cycle PLK4 PLK4 Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Initiates Bipolar_Spindle Bipolar Spindle Formation Centrosome_Duplication->Bipolar_Spindle Mitotic_Errors Mitotic Errors Centrosome_Duplication->Mitotic_Errors Proper_Mitosis Proper Mitosis Bipolar_Spindle->Proper_Mitosis PLK4_Inhibitor CFI-400945 PLK4_Inhibitor->PLK4

PLK4 Inhibition by CFI-400945.
Dual CDK9 and HDAC Inhibition

Compound 13ea represents a dual-inhibitor approach, targeting both Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs). This combination leads to transcriptional reprogramming and the induction of apoptosis in cancer cells.

CDK9_HDAC_Pathway cluster_Transcription Transcriptional Regulation cluster_Inhibition Inhibition cluster_Outcome Cellular Outcome CDK9 CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation HDACs Class I HDACs Histones Histones HDACs->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Compacts Gene_Expression Oncogene Expression Chromatin->Gene_Expression Transcription_Elongation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Compound_13ea Compound_13ea Compound_13ea->CDK9 Compound_13ea->HDACs

Dual CDK9 and HDAC Inhibition by Compound 13ea.

Conclusion

The this compound scaffold continues to be a rich source of novel therapeutic agents with significant in vivo efficacy. The derivatives highlighted in this guide demonstrate the potential of this chemical class to target diverse and critical pathways in cancer and infectious diseases. Further optimization of these lead compounds, guided by a deep understanding of their in vivo pharmacology and mechanisms of action, holds great promise for the development of new and effective medicines.

References

A Head-to-Head Comparison of 5-Phenylpyrimidin-2-amine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationships and performance of key 5-Phenylpyrimidin-2-amine analogs, supported by experimental data and detailed protocols.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of enzymes implicated in diseases such as cancer and inflammatory disorders. This guide provides a head-to-head comparison of three distinct classes of these analogs, summarizing their biological activities, and providing the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions in their work. The data presented is collated from robust scientific studies, offering a comparative look at their efficacy against key biological targets.

Comparative Efficacy of this compound Analog Series

The following sections detail the structure-activity relationships (SAR) and inhibitory potencies of three prominent series of this compound analogs. The data is presented to facilitate a clear comparison of the performance of analogs within each series.

Series 1: N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as JAK2 Inhibitors

This series of compounds has been investigated for its potent and selective inhibition of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[1][2] A systematic exploration of these analogs led to the discovery of compound A8 , which demonstrates excellent potency and selectivity for JAK2.[1][2]

Compound IDModificationJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Ba/F3-JAK2V617F IC50 (nM)
13ac (Lead) Tetrahydroisoquinoline core-----
A8 Ring-opened analog with sulfonamide linker193527320625.3
A9 Propargyl sulfonamide linker4121038935469
A10 Ethyl sulfonamide linker>100022>1000>1000-
A11 Methyl sulfonamide linker65415897765-
A12 Cyclopropyl sulfonamide linker2566311289-

Data sourced from Tian et al., 2023.[1]

The data indicates that the ring-opening of the initial tetrahydroisoquinoline lead compound (13ac) and introduction of a sulfonamide linker significantly impacts activity and selectivity. Compound A8 emerged as a highly potent and selective JAK2 inhibitor with an IC50 of 5 nM and over 38-fold selectivity against other JAK family members.[1]

Series 2: N-benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

This class of analogs has been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly in non-small cell lung cancer.[3][4][5] The lead compound, ML323 (70) , and its derivatives exhibit nanomolar inhibitory potency.[3][4][5]

Compound IDR Group on N-benzylR' Group on 2-phenylCore HeterocycleUSP1/UAF1 IC50 (nM)
37 H2-isopropylPyrimidine150
38 H2-isopropyl5-methylpyrimidine70
39 H2-isopropyl6-methylpyrimidine210
40 H2-isopropyl5,6-dimethylpyrimidine120
48 H2-isopropylFuranopyrimidinePotent
70 (ML323) 4-(1,2,3-triazol-1-yl)2-isopropyl5-methylpyrimidine76

Data sourced from Weinstock et al., 2014.[4][5]

Structure-activity relationship studies revealed that substitution on the pyrimidine core and the 2-phenyl ring significantly influences potency. A 5-methyl group on the pyrimidine ring (38 ) enhanced potency compared to the unsubstituted analog (37 ).[4] The 2-isopropyl group on the phenyl ring was found to be critical for activity.[4] The lead compound ML323 (70) , featuring a 1,2,3-triazole moiety, demonstrated improved metabolic stability and potent inhibition.[3][4]

Series 3: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives as Kinase Inhibitors

This versatile scaffold has yielded potent inhibitors of several kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.

Aurora Kinase Inhibition:

A subset of these analogs has been identified as potent inhibitors of Aurora A and B kinases.[6][7] The lead compound from this series, CYC116 (18) , has undergone phase I clinical evaluation.[6][7]

Compound IDAniline SubstituentAurora A Ki (nM)Aurora B Ki (nM)
18 (CYC116) 4-morpholino8.09.2

Data sourced from Wang et al., 2010.[7]

The presence of a substituent at the para-position of the aniline ring was found to correlate with the potency and selectivity of Aurora kinase inhibition.[7]

CDK Inhibition:

Further modifications of this scaffold have led to the development of highly active CDK9 inhibitors.[8][9]

Compound IDR' on PyrimidineR on AnilineCDK1 Ki (nM)CDK2 Ki (nM)CDK9 Ki (nM)HCT-116 GI50 (µM)
Ia Hm-NO22210.03
12a CNm-NO26420.05
12u --->5707-

Data sourced from George et al., 2013.[9]

These studies highlight that substitution at the C5-position of the pyrimidine core is crucial for CDK9 potency and selectivity.[8] Compound 12u demonstrated excellent selectivity, with over 80-fold selectivity for CDK9 versus CDK2.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Kinase Activity Assay (Luminescent)

This protocol is adapted for measuring the direct inhibition of purified kinase enzymes and is suitable for high-throughput screening.

Materials:

  • Purified recombinant kinase (e.g., JAK2, Aurora A/B, CDK9)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a solution of substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the kinase enzyme to the desired working concentration in Kinase Assay Buffer.

  • Assay Plate Setup (per well):

    • Add 2.5 µL of the test inhibitor or DMSO (for controls) to the wells.

    • Add 5 µL of the substrate/ATP mix.

    • To initiate the reaction, add 2.5 µL of the diluted kinase. For blank wells, add Kinase Assay Buffer without the enzyme.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability in response to compound treatment.

Materials:

  • Cancer cell line (e.g., HCT-116, Ba/F3)

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid and 16% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or control medium.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank controls. Plot the percentage of viability against the log concentration of the compound to generate a dose-response curve and determine the IC50/GI50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by these analogs and a general experimental workflow for their evaluation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor This compound Analog (e.g., A8) Inhibitor->JAK2 Inhibits

JAK/STAT Signaling Pathway Inhibition.

Aurora_Kinase_Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis AuroraA Aurora A Mitosis->AuroraA Activates AuroraB Aurora B Mitosis->AuroraB Activates Centrosome Centrosome Separation Spindle Assembly AuroraA->Centrosome Regulates Apoptosis Mitotic Catastrophe Apoptosis AuroraA->Apoptosis Chromosome Chromosome Segregation Cytokinesis AuroraB->Chromosome Regulates AuroraB->Apoptosis CellCycle Proper Cell Cycle Progression Centrosome->CellCycle Chromosome->CellCycle Inhibitor This compound Analog (e.g., CYC116) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits Inhibitor->Apoptosis

Aurora Kinase Signaling in Mitosis.

Experimental_Workflow Synthesis Analog Synthesis & Characterization Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biochemical->CellBased Lead_ID Lead Identification & Optimization CellBased->Lead_ID Lead_ID->Synthesis Iterative Optimization InVivo In Vivo Studies (Efficacy & PK/PD) Lead_ID->InVivo

General Drug Discovery Workflow.

References

Confirming Target Engagement of 5-Phenylpyrimidin-2-amine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern experimental methodologies for confirming the cellular target engagement of 5-Phenylpyrimidin-2-amine, a scaffold of significant interest in kinase-focused drug discovery. Due to the limited availability of direct experimental data for the unsubstituted parent compound, this guide will utilize data from structurally related analogs known to target kinases such as ULK1, Aurora kinases, and JAK2 to provide a representative comparison. This approach allows for a practical evaluation of key techniques, offering insights into their relative strengths and weaknesses in the context of pyrimidine-based kinase inhibitors.

Introduction to Target Engagement

Verifying that a small molecule interacts with its intended protein target within a living cell is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the compound's mechanism of action, helps in optimizing drug candidates, and is essential for interpreting cellular and in vivo efficacy. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. Derivatives of this compound have been identified as potent inhibitors of several kinases, including Unc-51 like autophagy activating kinase 1 (ULK1), Aurora kinases, and Janus kinase 2 (JAK2), making these proteins the likely targets for the core compound.

This guide compares three primary methods for confirming target engagement in a cellular context: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling. A fourth method, the Kinobeads competition assay, is also discussed as a powerful tool for assessing kinase inhibitor selectivity.

Comparison of Target Engagement Methodologies

The choice of method for confirming target engagement depends on various factors, including the nature of the small molecule, the availability of specific antibodies, and the desired throughput. The following table summarizes the key characteristics of each technique.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity LabelingKinobeads Competition Assay
Principle Ligand binding increases the thermal stability of the target protein.Ligand binding protects the target protein from protease digestion.Covalent cross-linking of a modified compound to its target upon photoactivation.Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.
Compound Modification Not required.Not required.Required (addition of a photoreactive group and a reporter tag).Not required.
Detection Method Western Blot, Mass Spectrometry, or high-throughput immunoassays.Western Blot or Mass Spectrometry.Western Blot or Mass Spectrometry (after enrichment).Mass Spectrometry.
Primary Readout Shift in protein melting temperature (Tm) or isothermal dose-response curve.Increased resistance to proteolysis at a specific protease concentration.Covalent labeling of the target protein.Reduction in the amount of kinase pulled down by the beads.
Key Advantage Label-free and applicable in intact cells and tissues.Label-free and does not require heating instrumentation.Provides direct evidence of binding and can identify the binding site.Allows for broad kinase selectivity profiling.
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.The degree of protection from proteolysis can be variable.Synthesis of the photo-probe can be complex and may alter binding affinity.Primarily applicable to kinase inhibitors and performed on cell lysates.

Quantitative Data Comparison (Representative Data from Analogs)

The following tables present hypothetical yet representative quantitative data that could be obtained for a this compound analog targeting a specific kinase (e.g., ULK1, Aurora A, or JAK2) using the described techniques.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for a this compound Analog

Target KinaseCompound ConcentrationTemperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)ΔTm (°C)
ULK110 µM488595
525080+4.5
562055
60525

Table 2: Isothermal Dose-Response (ITDR) CETSA for a this compound Analog

Target KinaseCompound Concentration (µM)% Soluble Protein (at 54°C)EC50 (µM)
Aurora A0 (Vehicle)30
0.145
1750.85
1090
10092

Table 3: Drug Affinity Responsive Target Stability (DARTS) Assay Data for a this compound Analog

Target KinaseCompound Concentration (µM)Protease Concentration (µg/mL)% Protected Protein (Vehicle)% Protected Protein (Compound)
JAK21051575
1010550

Table 4: Kinobeads Competition Assay for a this compound Analog

Kinase TargetIC50 (nM) from Competition Assay
ULK150
ULK285
Aurora A250
JAK2>1000
Other Kinases>1000

Experimental Protocols & Visualizations

Detailed methodologies for the key experiments are provided below, accompanied by diagrams generated using the DOT language to illustrate the workflows and underlying principles.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the curve to the right for the compound-treated sample indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Treatment cluster_analysis Analysis start Cells Treated with This compound or Vehicle heat Heat Lysate at Temperature Gradient start->heat Lysis centrifuge Centrifugation to Separate Soluble/Insoluble heat->centrifuge sds_page SDS-PAGE & Western Blot of Soluble Fraction centrifuge->sds_page analysis Quantify Soluble Protein & Plot Melting Curve sds_page->analysis

CETSA Experimental Workflow
Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that leverages the principle that a small molecule binding to its target protein can confer protection from proteolysis. This increased stability is detected by treating cell lysates with a protease and observing the differential degradation of the target protein in the presence and absence of the compound.

Experimental Protocol:

  • Cell Lysate Preparation: Harvest and lyse cells in a suitable buffer without protease inhibitors. Determine the protein concentration of the lysate.

  • Compound Incubation: Aliquot the cell lysate into two tubes. To one tube, add this compound to the desired final concentration. To the other, add the vehicle control (e.g., DMSO). Incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both tubes at a predetermined optimal concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature. The protease concentration and digestion time should be optimized to achieve partial digestion of the target protein in the vehicle-treated sample.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer. Heat the samples to denature the proteins.

  • Analysis: Separate the protein fragments by SDS-PAGE and analyze by Western blotting using an antibody against the target kinase.

  • Data Analysis: Compare the intensity of the full-length protein band between the vehicle- and compound-treated samples. A stronger band in the compound-treated sample indicates protection from proteolysis and thus, target engagement.

DARTS_Workflow cluster_incubation Incubation cluster_digestion Protease Digestion cluster_analysis Analysis lysate Cell Lysate vehicle Vehicle Control lysate->vehicle compound This compound lysate->compound protease_v Add Protease vehicle->protease_v protease_c Add Protease compound->protease_c sds_page_v SDS-PAGE & Western Blot protease_v->sds_page_v sds_page_c SDS-PAGE & Western Blot protease_c->sds_page_c compare Compare Protein Degradation sds_page_v->compare sds_page_c->compare

DARTS Experimental Workflow
Photo-affinity Labeling

Photo-affinity labeling provides direct evidence of a compound binding to its target by forming a covalent bond upon photoactivation. This technique requires chemical modification of the compound of interest to include a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).

Experimental Protocol:

  • Probe Synthesis: Synthesize a photo-affinity probe of this compound containing a photoreactive group and a reporter tag.

  • Cell Treatment: Treat intact cells with the photo-affinity probe for a specific duration.

  • Photo-crosslinking: Irradiate the cells with UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking of the probe to its target protein(s).

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the probe's reporter tag.

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • Analysis: Elute the enriched proteins from the beads, separate them by SDS-PAGE, and identify the target protein by Western blotting or mass spectrometry.

PAL_Workflow cluster_cell_treatment Cell Treatment & Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis probe Treat Cells with Photo-affinity Probe uv UV Irradiation (Crosslinking) probe->uv lysis Cell Lysis uv->lysis click Click Chemistry (Biotinylation) lysis->click pulldown Streptavidin Pulldown click->pulldown analysis Elution & SDS-PAGE/ Mass Spectrometry pulldown->analysis

Photo-affinity Labeling Workflow
Hypothetical Signaling Pathway

Derivatives of this compound are known to inhibit kinases involved in critical cellular processes. For instance, ULK1 is a key initiator of autophagy. The diagram below illustrates a simplified signaling pathway involving ULK1, which could be the target of this compound.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Complex cluster_downstream Downstream Effect mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation Beclin1 Beclin-1 Complex ULK1->Beclin1 Activation Autophagy Autophagy Beclin1->Autophagy inhibitor This compound inhibitor->ULK1 Inhibition

Simplified ULK1 Signaling Pathway

Conclusion

Confirming the direct cellular target of a bioactive small molecule like this compound is a multi-faceted process that often benefits from the use of orthogonal experimental approaches. Label-free methods such as CETSA and DARTS are invaluable for validating target engagement in a physiological context without the need for compound modification. Photo-affinity labeling, while more labor-intensive, provides direct and compelling evidence of binding. For kinase inhibitors, chemoproteomic approaches like the Kinobeads assay offer a powerful platform for assessing selectivity across the kinome. By combining these methodologies, researchers can build a robust body of evidence to confidently identify and characterize the direct molecular target(s) of this compound and its derivatives, thereby accelerating their development as potential therapeutics.

Assessing the Selectivity of 5-Phenylpyrimidin-2-amine Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity of this core structure and its derivatives is crucial for developing targeted therapies with minimal off-target effects. This guide provides a comparative analysis of the kinase selectivity of compounds based on the this compound framework, supported by experimental data and detailed protocols for assessing kinase inhibition.

Comparative Kinase Inhibition Profile

The inhibitory activity of various this compound derivatives has been evaluated against several kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds, demonstrating the scaffold's activity against key kinase targets. For a broader comparison, data for other established kinase inhibitors are also included.

Kinase TargetThis compound Derivative/Related InhibitorIC50 (nM)Other Kinase InhibitorsIC50 (nM)
JAK2 N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative (Compound A8)5[1][2]Ruxolitinib3.3[3]
Aurora A CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine)8.0[3][4]Alisertib (MLN8237)1.2[3]
Aurora B CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine)9.2[3][4]Barasertib (AZD1152)0.37[3]
CDK9 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine (Compound 12u)Nanomolar KᵢR-Roscovitine (Seliciclib)~800[5]
ULK1 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (Compound 3s)Potent inhibition notedSBI-0206965-

Note: IC50 values are dependent on assay conditions, particularly ATP concentration. Comparisons should be made with caution.

Kinome-wide Selectivity

Kinome-wide selectivity profiling is essential to identify both intended and unintended targets of a kinase inhibitor.[6] While a full kinome scan for the parent this compound is not publicly available, the profile of a derivative, Compound A8, was assessed against a panel of kinases. At a concentration of 1 µM, Compound A8 demonstrated notable selectivity for JAK2, with some inhibitory effects on LCK, LYN, and FAK, but with over 50-fold selectivity for JAK2 over these other kinases.[1]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are critical. Below are detailed methodologies for performing in vitro kinase selectivity profiling.

In Vitro Kinase Assay Panel (Radiometric Format)

This protocol is a common method for determining the potency and selectivity of a compound against a panel of kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[6][7]

Materials:

  • Purified recombinant kinases (panel of interest)

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[7]

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates[8]

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[7]

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Initiation of Reaction: Add the serially diluted test compound to the wells. Add [γ-³³P]ATP to initiate the kinase reaction. The final ATP concentration is often set near the Kₘ for each specific kinase to provide a more accurate measure of intrinsic inhibitor affinity.[6]

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates. Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This non-radiometric assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9]

Materials:

  • Kinase, substrate, and test compound as described above.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White opaque 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Kinase Reaction: Perform the kinase reaction in a 384-well plate as described in the radiometric assay protocol, but using non-radiolabeled ATP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction incubation, add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values as described previously.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cluster_output Output Compound Test Compound (e.g., this compound) SerialDilution SerialDilution Compound->SerialDilution Serial Dilution KinasePanel Kinase Panel ReactionMix Prepare Reaction Mix (Kinase, Substrate, Buffer) KinasePanel->ReactionMix Substrates Substrates Substrates->ReactionMix Buffers Buffers & ATP Buffers->ReactionMix AddCompound Add Diluted Compound SerialDilution->AddCompound ReactionMix->AddCompound InitiateReaction Initiate with ATP AddCompound->InitiateReaction Incubation Incubate InitiateReaction->Incubation Terminate Terminate Reaction Incubation->Terminate MeasureSignal Measure Signal (Radiometric or Luminescence) Terminate->MeasureSignal DataAnalysis Data Analysis (IC50 Determination) MeasureSignal->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Workflow for in vitro kinase selectivity profiling.

Derivatives of this compound have shown significant activity against the JAK-STAT and Aurora kinase signaling pathways.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerization Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Expression (Proliferation, Differentiation) Nucleus->Gene Inhibitor 5-Methylpyrimidin-2-amine Derivative (A8) Inhibitor->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and inhibition.

Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitosis Proper Mitosis AuroraB Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Centrosome->Mitosis Chromosome->Mitosis Aneuploidy Aneuploidy & Cell Death Inhibitor CYC116 Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits Inhibitor->Aneuploidy leads to

Caption: Role of Aurora kinases in mitosis and effect of inhibition.

References

A Comparative Analysis of 5-Phenylpyrimidin-2-amine Analogs and Established CDK4/6 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. This guide provides a comparative analysis of the emergent 5-Phenylpyrimidin-2-amine chemical scaffold and the three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This report synthesizes preclinical data to offer an objective comparison of their biochemical potency and anti-proliferative activity, supported by detailed experimental methodologies and visual pathway representations.

Introduction to CDK4/6 Inhibition

The cell division cycle is a tightly regulated process, with checkpoints ensuring genomic integrity. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the cyclin D-CDK4/6-retinoblastoma protein (Rb) pathway.[1][2] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[3] CDK4/6 inhibitors act by blocking the kinase activity of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest and preventing cancer cells from dividing.[2][4]

The established drugs Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®) are all orally administered small molecules that have demonstrated significant efficacy in clinical trials, improving progression-free survival in patients with advanced breast cancer.[5][6] The this compound scaffold has been identified in medicinal chemistry screens as a promising core structure for the development of novel kinase inhibitors, including those targeting CDKs.[7] This analysis will compare the preclinical performance of this scaffold, represented by its derivatives, against the established clinical agents.

Biochemical Potency: A Head-to-Head Comparison

The primary measure of a drug's potency against its target is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for the established CDK4/6 inhibitors against their primary targets. Data for a representative this compound derivative would be placed here to allow for a direct comparison of its intrinsic inhibitory activity.

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)Selectivity (CDK4 vs. CDK6)
This compound Derivative Data Not AvailableData Not AvailableData Not Available
Palbociclib 11[6][8]15 - 16[4][8]~1.5-fold for CDK4[4]
Ribociclib 10[6][8]39 - 40[6][8]~4-fold for CDK4[4]
Abemaciclib 2[4][9]10[4][9]~5-fold for CDK4[1][4]

Note: IC50 values can vary between different experimental assays and conditions.

As the table illustrates, all three approved drugs are potent inhibitors of CDK4 and CDK6. Abemaciclib demonstrates the highest potency, particularly against CDK4, and a greater selectivity for CDK4 over CDK6 compared to Palbociclib and Ribociclib.[1][9] The slightly different selectivity profiles may contribute to the distinct clinical characteristics and side-effect profiles of these drugs.[6] For instance, the higher potency of Abemaciclib may allow for continuous dosing, whereas Palbociclib and Ribociclib are administered with a one-week break to manage side effects like neutropenia.[6]

Anti-Proliferative Activity in Breast Cancer Cell Lines

Beyond enzymatic inhibition, the efficacy of a cancer therapeutic is determined by its ability to halt the proliferation of cancer cells. The following table presents a summary of the anti-proliferative IC50 values for the established CDK4/6 inhibitors in various breast cancer cell lines. These cell lines represent different subtypes of breast cancer, including estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC).

Cell Line (Subtype)Palbociclib IC50 (µM)Ribociclib IC50 (µM)Abemaciclib IC50 (µM)
MCF-7 (ER+) 0.02 - 0.08[10]0.1 - 0.4[10]0.01 - 0.05[10]
T-47D (ER+) 0.04 - 0.1[10]0.2 - 0.6[10]0.02 - 0.08[10]
MDA-MB-231 (TNBC) >10[10]>10[10]1 - 5[10]
MDA-MB-453 (ER-, HER2+) 0.106[11]0.049[12]Data Not Available

The data clearly indicates that the anti-proliferative activity of these inhibitors is most pronounced in ER+ breast cancer cell lines, which aligns with their clinical indications.[3][10] This is because HR+ breast cancers are often dependent on the cyclin D-CDK4/6 pathway for their growth.[2] In contrast, many triple-negative breast cancer cell lines, which lack the estrogen receptor, are less sensitive to CDK4/6 inhibition.[10] Abemaciclib generally shows greater potency across a broader range of cell lines compared to Palbociclib and Ribociclib.[13]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental processes used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.

CDK4_6_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Interior Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin D Cyclin D Signal Transduction->Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 pRb p-Rb (Inactive) CyclinD_CDK46->pRb Phosphorylation Rb Rb E2F E2F pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound Established Drugs Inhibitor->CyclinD_CDK46 Inhibits

Figure 1: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Kinase_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure Enzyme Recombinant CDK4/6-Cyclin D Incubate Incubate Reagents Enzyme->Incubate Substrate Rb Peptide Substrate Substrate->Incubate ATP ATP (radiolabeled or cold) ATP->Incubate Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubate Quantify Quantify Phosphorylated Substrate Incubate->Quantify Calculate Calculate IC50 Quantify->Calculate

Figure 2: Generalized workflow for a biochemical kinase inhibition assay.

Cell_Proliferation_Workflow cluster_materials Materials cluster_process Process Cells Cancer Cell Line (e.g., MCF-7) Seed Seed Cells in 96-well Plate Cells->Seed Inhibitor Test Compound Treat Treat with Serial Dilutions of Inhibitor Inhibitor->Treat Reagent Viability Reagent (e.g., MTT, CellTiter-Glo) Add_Reagent Add Viability Reagent Reagent->Add_Reagent Seed->Treat Incubate_Cells Incubate for 48-72 hours Treat->Incubate_Cells Incubate_Cells->Add_Reagent Measure Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure Plot Plot Dose-Response Curve and Calculate IC50 Measure->Plot

Figure 3: Generalized workflow for a cell proliferation (viability) assay.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are generalized protocols for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

  • A suitable substrate, such as a peptide derived from the Retinoblastoma (Rb) protein.

  • Adenosine triphosphate (ATP), potentially radiolabeled (e.g., [γ-³³P]ATP).

  • Test compound (e.g., this compound derivative, Palbociclib).

  • Assay buffer optimized for kinase activity.

  • 96-well or 384-well reaction plates.

  • Detection reagents (e.g., for luminescence-based ADP detection or phosphocellulose paper for radiometric assays).

Procedure:

  • A serial dilution of the test compound is prepared in the assay buffer.

  • The recombinant CDK/Cyclin enzyme and the Rb substrate are combined in the wells of the reaction plate.

  • The test compound at various concentrations is added to the respective wells. A control well with no inhibitor (vehicle control) is included.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • The reaction is terminated.

  • The amount of phosphorylated substrate is quantified. This can be done by measuring the amount of ADP produced (indicating ATP consumption) using a luminescence-based assay (e.g., ADP-Glo™) or by capturing the phosphorylated substrate on a membrane and measuring the incorporated radioactivity.[10][14]

  • The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The data is plotted as the percentage of inhibition against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[14]

Cell Proliferation Assay

Objective: To determine the anti-proliferative effect (IC50) of a test compound on cancer cell lines.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231).

  • Complete cell culture medium.

  • Test compound.

  • 96-well cell culture plates.

  • A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of the test compound for a period of 48 to 72 hours.[10]

  • Following the incubation period, a cell viability reagent is added to each well.

  • After a further incubation period as specified by the reagent manufacturer, the signal (absorbance for MTT or luminescence for CellTiter-Glo®) is measured using a plate reader. The signal intensity is proportional to the number of viable cells.

  • Cell viability is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.[10] It is important to note that different proliferation assays (e.g., metabolic vs. DNA-based) can yield different results, especially for cytostatic agents like CDK4/6 inhibitors.[15]

Conclusion

The established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have revolutionized the treatment of HR+, HER2-negative breast cancer. They are all potent and selective inhibitors of their targets, leading to significant anti-proliferative effects in relevant cancer cell lines. The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. For a derivative of this scaffold to be considered a competitive alternative, it would need to demonstrate comparable or superior biochemical potency, potent anti-proliferative activity in relevant cancer models, favorable pharmacokinetic properties, and a manageable safety profile. Further preclinical and clinical investigation of optimized this compound derivatives is warranted to fully elucidate their therapeutic potential in oncology.

References

Preclinical Evaluation of 5-Phenylpyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylpyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents. Derivatives of this compound have demonstrated significant potential in preclinical studies across a range of diseases, primarily by acting as potent and selective inhibitors of various protein kinases and enzymes implicated in pathological signaling pathways. This guide provides a comparative analysis of the preclinical performance of several key this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of novel therapeutics.

Comparative Performance of this compound Derivatives

The following tables summarize the in vitro and in vivo activities of prominent this compound derivatives against their respective targets.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives
Derivative ClassLead CompoundTarget(s)IC50 (nM)Cell Line/Assay Conditions
N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amineA8JAK25Kinase activity assay
5-Carbamoyl-2-phenylpyrimidine10fPDE4B8.3Enzyme inhibition assay
5-Carbamoyl-2-phenylpyrimidine39PDE4B0.21LPS-induced TNF-α production in mouse splenocytes
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine12uCDK9<10 (Ki)Kinase activity assay
Pyrimidin-2-amine8hPLK46.7In vitro enzyme activity assay
5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine3sULK1-Inhibited proliferation of A549 cells
N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide13eaCDK9, HDAC11.1 (CDK9), 18.2 (HDAC1)Enzyme inhibition assays
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one-Mnk2Potent inhibitionKinase activity assay
Table 2: In Vivo Efficacy and Pharmacokinetic Profile of Selected Derivatives
Derivative ClassLead CompoundAnimal ModelDosingKey OutcomesBioavailability
N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amineA8--Improved metabolic stability compared to lead compound41.1%
5-Carbamoyl-2-phenylpyrimidine39LPS-induced pulmonary neutrophilia in mice1.0 mg/kg, i.t.41% inhibition of neutrophilia-
N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide13eaMDA-MB-231 xenograft tumor in mice30 mg/kg76.83% tumor shrinkage-

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are rooted in their ability to modulate specific signaling pathways. The following diagrams illustrate some of the key mechanisms of action and experimental procedures.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription Nucleus->Gene A8 A8 (Derivative) A8->JAK2 Inhibition

Figure 1. Inhibition of the JAK/STAT signaling pathway by N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative A8.

Autophagy_Pathway ULK1 ULK1 Complex Autophagosome Autophagosome Formation ULK1->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Lysosome->Autolysosome Degradation Cellular Component Degradation Autolysosome->Degradation Apoptosis Apoptosis Derivative_3s Compound 3s Derivative_3s->ULK1 Inhibition Derivative_3s->Apoptosis Induction

Figure 2. Dual mechanism of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative 3s, involving ULK1 inhibition and apoptosis induction.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Derivative Synthesis Kinase_Assay Kinase Inhibition Assay (e.g., IC50 determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., Anti-proliferative) Synthesis->Cell_Assay Animal_Model Disease Animal Model (e.g., Xenograft) Cell_Assay->Animal_Model Lead Compound Selection Dosing Compound Administration Animal_Model->Dosing Efficacy Efficacy Assessment (e.g., Tumor Growth) Dosing->Efficacy PK_Study Pharmacokinetic Study (e.g., Bioavailability) Dosing->PK_Study

Figure 3. General experimental workflow for the preclinical evaluation of this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols employed in the evaluation of this compound derivatives.

Synthesis of Derivatives

The synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives generally involves a multi-step process.[1] A common route starts with a Suzuki coupling reaction between a boronic acid or ester derivative of a pyrazole and a di-substituted pyrimidine, such as 2,4-dichloro-5-methylpyrimidine.[1] This is followed by a Buchwald-Hartwig amination to couple the resulting pyrimidine intermediate with an appropriate aniline derivative.[1] Further modifications, such as the replacement of amide bonds with sulfonamides, have been explored to improve metabolic stability.[1]

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays. For instance, the potency of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives against JAK2 was evaluated by measuring the inhibition of JAK2 kinase activity, with IC50 values calculated from dose-response curves.[1][2] Similarly, the inhibitory activity of pyrimidin-2-amine derivatives against PLK4 was assessed using an in vitro enzyme activity assay.[3]

Cell-Based Assays

The cellular effects of the derivatives are evaluated in relevant cancer cell lines. For example, the anti-proliferative activity of PLK4 inhibitors was tested against breast cancer cells.[3] In the case of JAK2 inhibitors, Ba/F3 cells expressing the JAK2V617F mutation were used to assess the compound's ability to block cell cycle progression and induce apoptosis.[1] The inhibitory effect of 5-carbamoyl-2-phenylpyrimidine derivatives on TNF-α production was measured in lipopolysaccharide (LPS)-stimulated mouse splenocytes.[4]

In Vivo Animal Studies

Promising compounds from in vitro and cell-based assays are further evaluated in animal models of disease. For the assessment of anti-inflammatory activity, the efficacy of 5-carbamoyl-2-phenylpyrimidine derivatives was tested in a mouse model of LPS-induced pulmonary neutrophilia.[4] The anti-tumor activity of dual CDK9 and HDAC inhibitors was demonstrated in a xenograft model using MDA-MB-231 human breast cancer cells.[5]

Pharmacokinetic Studies

The pharmacokinetic properties of the derivatives, such as metabolic stability and bioavailability, are crucial for their potential as drug candidates. The metabolic stability of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives was assessed in human liver microsomes.[1] The oral bioavailability of the lead compound A8 was determined to be 41.1%.[2]

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase and enzyme inhibitors. The derivatives discussed in this guide highlight the versatility of this chemical class in targeting a range of diseases, from myeloproliferative neoplasms to various cancers and inflammatory conditions. The provided comparative data and experimental protocols offer a valuable resource for researchers aiming to build upon these findings and develop the next generation of targeted therapies. Future efforts will likely focus on optimizing the selectivity and pharmacokinetic profiles of these promising compounds to enhance their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 5-Phenylpyrimidin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Phenylpyrimidin-2-amine, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this substance. Adherence to these protocols is critical to mitigate risks and uphold a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some related compounds are also noted as being toxic if they come into contact with skin and may cause severe skin burns and eye damage, as well as being harmful to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust.

Hazard and Property Profile of this compound

A clear understanding of the chemical's properties is essential for correct waste segregation and disposal.

PropertyDataSource(s)
Molecular Formula C₁₀H₉N₃[3]
Molecular Weight 171.20 g/mol [3][4]
Appearance Solid (form may vary)[5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation.H318: Causes serious eye damageH412: Harmful to aquatic life with long lasting effects (for related compounds)[1][2][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Identification and Classification

Based on its known hazards, waste containing this compound should be classified as toxic hazardous waste . Aromatic amines as a class are noted as potential carcinogens and environmental pollutants.[8]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated solid chemical waste container.

  • Liquid Waste: If this compound has been used in a solution, collect it in a designated liquid chemical waste container. Do not mix with other incompatible waste streams. For instance, keep it separate from acids, bases, and oxidizers.[9]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) should be placed in the solid waste container. Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[10][11]

Step 3: Waste Container Selection and Labeling
  • Container Choice: Use only compatible, leak-proof containers with secure, tight-fitting lids.[2][6][10] Often, the original product container is a suitable choice for waste collection.[6]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "[2][10]

    • The full chemical name: "This compound " (avoid abbreviations or chemical formulas)[2][10]

    • An accurate list of all constituents in the container, including solvents and their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).[2]

    • The name and contact information of the principal investigator or laboratory supervisor.[2]

    • Applicable hazard warnings (e.g., "Toxic," "Irritant").[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][7]

  • Ensure the container is kept closed at all times, except when adding waste.[6][10]

  • Store the waste container in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.[10]

Step 5: Arranging for Final Disposal
  • Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection and disposal.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]

  • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel or a licensed hazardous waste disposal contractor will manage the transportation and final disposal.[6]

The ultimate disposal method for this type of chemical waste is typically high-temperature incineration at a licensed chemical destruction plant.[13]

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated is_solid Solid Waste? (Unused chemical, contaminated items) waste_generated->is_solid Yes is_liquid Liquid Waste? (Solutions, rinsate) waste_generated->is_liquid Yes solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container labeling_reqs Label must include: 'HAZARDOUS WASTE' Full Chemical Name Constituents & % solid_container->labeling_reqs liquid_container->labeling_reqs storage Store Container in Designated SAA with Secondary Containment labeling_reqs->storage ehs_contact Container Full or Max Storage Time Reached storage->ehs_contact disposal Contact EHS for Pickup and Final Disposal ehs_contact->disposal

References

Essential Safety and Operational Guide for Handling 5-Phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Phenylpyrimidin-2-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental compliance.

Chemical Hazard and Precautionary Summary

Proper handling of this compound is crucial due to its potential health hazards. The following table summarizes the key risks and necessary precautionary measures.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed[1]Acute Toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Causes skin irritation[1]Skin Irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling. If irritation occurs, seek medical advice.[1]
Causes serious eye irritation[1]Eye Irritation (Category 2A)Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes and seek medical attention if irritation persists.[1]
May cause respiratory irritation[1]Specific Target Organ Toxicity — Single Exposure (Category 3)Avoid breathing dust. Use only in a well-ventilated area or outdoors. If inhaled, move to fresh air.[1]
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound.

  • Respiratory Protection : For procedures that may generate dust, a NIOSH-approved air-purifying respirator with a particulate filter is necessary.[2][3] All respirator use must adhere to a comprehensive respiratory protection program.

  • Eye and Face Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are required.[3] A face shield should be worn over safety glasses when there is a risk of splashing or significant dust generation.[3]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves (e.g., nitrile) should be worn.[3] Gloves must be inspected before each use and replaced immediately if contaminated or damaged.[3]

    • Lab Coat/Coveralls : A flame-resistant lab coat or chemical-resistant coveralls must be worn and kept buttoned to protect the skin.[3]

  • Footwear : Closed-toe and closed-heel shoes that cover the entire foot are required in areas where chemicals are handled.[4]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency shower and eyewash station are accessible.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all equipment and reagents needed for the procedure.

  • Handling the Chemical :

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

    • When weighing, use a balance inside the fume hood or an enclosure to contain any dust.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly store or dispose of PPE.

Waste Disposal Plan
  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated labware, and PPE, must be segregated as "Halogenated Organic Waste".[5]

  • Waste Collection :

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • The container must be kept closed except when adding waste.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other components in the mixture.[5]

  • Storage : Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.[1][5]

Workflow for Handling this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Emergency Equipment prep_hood->prep_safety handle_weigh Weigh Chemical in Fume Hood prep_safety->handle_weigh Proceed to Handling handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Work Area handle_procedure->cleanup_decontaminate Procedure Complete cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via Licensed Vendor cleanup_segregate->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.